BMS-986034
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H24Cl2N6O4 |
|---|---|
Molecular Weight |
531.4 g/mol |
IUPAC Name |
5-chloro-4-[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]oxy-1-[5-[(3R)-3-hydroxy-2-oxopyrrolidin-1-yl]-6-methyl-2-pyridinyl]pyridin-2-one |
InChI |
InChI=1S/C24H24Cl2N6O4/c1-14-18(31-9-6-19(33)23(31)35)2-3-21(29-14)32-13-17(26)20(10-22(32)34)36-16-4-7-30(8-5-16)24-27-11-15(25)12-28-24/h2-3,10-13,16,19,33H,4-9H2,1H3/t19-/m1/s1 |
InChI Key |
ZDNJKGWFPVYMHU-LJQANCHMSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of BMS-986034 (Deucravacitinib)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BMS-986034, also known as deucravacitinib (B606291), is a first-in-class, oral, selective, allosteric inhibitor of Tyrosine Kinase 2 (TYK2). Its unique mechanism of action, targeting the regulatory pseudokinase (JH2) domain of TYK2, confers high selectivity over other Janus kinase (JAK) family members. This targeted inhibition effectively disrupts the signaling of key pro-inflammatory cytokines, including Interleukin-23 (IL-23), Interleukin-12 (IL-12), and Type I interferons (IFNs), which are central to the pathogenesis of various immune-mediated diseases. This technical guide provides a comprehensive overview of the mechanism of action of deucravacitinib, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Allosteric Inhibition of the TYK2 Pseudokinase Domain
Deucravacitinib's innovative mechanism of action lies in its ability to bind with high affinity to the regulatory pseudokinase (JH2) domain of TYK2.[1][2] Unlike traditional JAK inhibitors that compete with ATP at the highly conserved catalytic (JH1) domain, deucravacitinib's allosteric binding to the JH2 domain stabilizes an inhibitory interaction between the JH2 and JH1 domains.[2] This effectively locks the TYK2 enzyme in an inactive conformation, preventing the conformational changes necessary for its activation upon cytokine receptor engagement.[1][2] This novel approach is the basis for its high selectivity for TYK2 over JAK1, JAK2, and JAK3, thereby minimizing off-target effects associated with broader JAK inhibition.[1][2]
Quantitative Data Summary
The selectivity and potency of deucravacitinib have been extensively characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Potency and Selectivity of Deucravacitinib
| Target | Assay Type | Parameter | Value (nM) | Reference |
| TYK2 JH2 Domain | Morrison titration | Ki | 0.02 | [3] |
| TYK2 JH2 Domain | HTRF Binding Assay | IC50 | 0.2 | [3] |
| TYK2 JH1 Domain | HTRF Binding Assay | IC50 | >10,000 | [3] |
| JAK1 JH1 Domain | HTRF Binding Assay | IC50 | >10,000 | [3] |
| JAK2 JH1 Domain | HTRF Binding Assay | IC50 | >10,000 | [3] |
| JAK3 JH1 Domain | HTRF Binding Assay | IC50 | >10,000 | [3] |
| JAK1 JH2 Domain | HTRF Binding Assay | IC50 | 1 | [3] |
Table 2: Cellular IC50 Values of Deucravacitinib and Other JAK Inhibitors in Human Whole Blood Assays
| Pathway (Stimulant) | Kinases Involved | Readout | Deucravacitinib IC50 (nM) | Tofacitinib IC50 (nM) | Upadacitinib IC50 (nM) | Baricitinib IC50 (nM) | Reference |
| IL-12/IL-18 | TYK2/JAK2 | IFN-γ production | 2-19 | >10,000 | >10,000 | >10,000 | [4] |
| IL-2 | JAK1/JAK3 | pSTAT5 | >2,000 | 10-50 | 1-10 | 10-100 | [4] |
| TPO | JAK2 | pSTAT3 | >4,000 | 100-500 | 10-100 | 1-10 | [4] |
Table 3: Pharmacodynamic Effects of Deucravacitinib on Serum Biomarkers in Psoriasis Patients (Phase 2 Trial)
| Biomarker | Treatment Group (12 mg once daily) | Placebo Group | Reference |
| Adjusted Mean Change from Baseline at Day 85 | |||
| IL-17A | -0.240 | -0.067 | [5] |
| IL-17C | -14.850 | -1.664 | [5] |
| IL-19 | -96.445 | -8.119 | [5] |
| IL-20 | -0.265 | -0.064 | [5] |
| Beta-defensin | -65,025.443 | -7,553.961 | [5] |
| PI3 | -14.005 | -1.360 | [5] |
Signaling Pathway and Experimental Workflow Visualizations
Figure 1: Deucravacitinib Signaling Pathway Inhibition
References
- 1. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.revvity.com [resources.revvity.com]
- 3. pnas.org [pnas.org]
- 4. Deucravacitinib, an Oral, Selective Tyrosine Kinase 2 (TYK2) Inhibitor, Versus Placebo and Apremilast in Moderate to Severe Plaque Psoriasis: Efficacy Analysis by Baseline Disease Characteristics From the Phase 3 POETYK PSO-1 and PSO-2 Trials | SKIN The Journal of Cutaneous Medicine [skin.dermsquared.com]
- 5. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
GPR119 Agonist BMS-986034: A Technical Overview of its Signaling Pathway and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 119 (GPR119) has emerged as a promising therapeutic target for the treatment of type 2 diabetes and obesity.[1] Predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, GPR119 plays a crucial role in glucose homeostasis.[1][2] Activation of this Gs-coupled receptor initiates a signaling cascade that leads to the glucose-dependent secretion of insulin (B600854) and the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3] BMS-986034 is a potent GPR119 agonist developed by Bristol Myers Squibb. This technical guide provides a detailed overview of the GPR119 signaling pathway, the preclinical pharmacology of this compound, and the experimental methodologies used to characterize its activity.
The GPR119 Signaling Pathway
The activation of GPR119 by an agonist like this compound initiates a well-defined intracellular signaling cascade. As a Gs-protein coupled receptor, its activation leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP).[3]
This elevation in cAMP has distinct effects depending on the cell type:
-
In Pancreatic β-cells: Increased cAMP levels potentiate glucose-stimulated insulin secretion (GSIS). This occurs through the activation of Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (Epac), which ultimately leads to the exocytosis of insulin-containing granules. This glucose-dependent mechanism of action is a key advantage, as it minimizes the risk of hypoglycemia.
-
In Intestinal L-cells: The rise in intracellular cAMP triggers the secretion of incretin hormones, most notably GLP-1 and GIP. These hormones then circulate and act on their respective receptors on pancreatic β-cells, further amplifying glucose-dependent insulin secretion.[3] GLP-1 also exerts several other beneficial metabolic effects, including slowing gastric emptying, promoting satiety, and inhibiting glucagon (B607659) secretion.[4][5]
Quantitative Data for this compound
The following table summarizes the available quantitative data for the in vitro activity of this compound.
| Compound | Assay | Cell Line | Parameter | Value |
| This compound | cAMP Accumulation | HEK293 | EC50 | 3 nM |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize GPR119 agonists.
cAMP Accumulation Assay
This assay quantifies the increase in intracellular cAMP levels following receptor activation.
Principle: A Homogeneous Time Resolved Fluorescence (HTRF) assay is commonly used. This competitive immunoassay involves a cAMP-d2 conjugate and a cAMP antibody labeled with a fluorescent donor (e.g., Europium cryptate). In the absence of free cAMP, the donor and acceptor are in close proximity, leading to a high FRET signal. When the cell is stimulated to produce cAMP, the free cAMP displaces the d2-labeled cAMP from the antibody, leading to a decrease in the FRET signal.
Methodology:
-
Cell Culture: HEK293 cells stably expressing the human GPR119 receptor are cultured in a suitable medium (e.g., DMEM with 10% FBS) and seeded into 384-well plates.
-
Compound Preparation: this compound is serially diluted in an appropriate buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Assay Procedure:
-
The cell culture medium is removed, and the cells are incubated with the compound dilutions at 37°C for 30-60 minutes.
-
Following incubation, the cells are lysed, and the HTRF reagents (cAMP-d2 and anti-cAMP cryptate) are added.
-
The plate is incubated at room temperature for 60 minutes to allow the immunoassay to reach equilibrium.
-
-
Data Analysis: The fluorescence is read at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor). The ratio of the two signals is calculated and used to determine the concentration of cAMP from a standard curve. The EC50 value is then calculated using a non-linear regression analysis.
GLP-1 Secretion Assay
This assay measures the amount of GLP-1 released from enteroendocrine L-cells in response to a GPR119 agonist.
Principle: The murine STC-1 cell line is a commonly used in vitro model for studying GLP-1 secretion. These cells are stimulated with the test compound, and the amount of GLP-1 secreted into the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).
Methodology:
-
Cell Culture: STC-1 cells are cultured in DMEM supplemented with 10% FBS and seeded into 24-well plates.
-
Compound Treatment:
-
Prior to the experiment, the cells are washed and pre-incubated in a buffer with a low glucose concentration.
-
The cells are then incubated with various concentrations of this compound in a buffer containing a dipeptidyl peptidase-IV (DPP-IV) inhibitor (to prevent GLP-1 degradation) and a stimulatory concentration of glucose for 1-2 hours at 37°C.
-
-
Sample Collection and Analysis:
-
The supernatant is collected, and a protease inhibitor cocktail is added.
-
The concentration of active GLP-1 in the supernatant is determined using a commercially available ELISA kit according to the manufacturer's instructions.
-
-
Data Normalization: The GLP-1 concentrations are often normalized to the total protein content of the cells in each well.
In Vivo Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard method to assess glucose metabolism and the efficacy of anti-diabetic agents in animal models.
Principle: After an overnight fast, a glucose load is administered orally to the animals. Blood glucose levels are then monitored over a period of time. An effective anti-diabetic agent will improve the animal's ability to clear the glucose from the bloodstream, resulting in a lower blood glucose excursion.
Methodology:
-
Animal Model: Male C57BL/6 mice or a diabetic mouse model (e.g., db/db mice) are commonly used.
-
Acclimation and Dosing: The animals are acclimated to the housing conditions and handled regularly. This compound is formulated in a suitable vehicle and administered orally via gavage at a specified time before the glucose challenge.
-
Fasting and Baseline Measurement: The animals are fasted overnight (typically 12-16 hours) with free access to water. A baseline blood sample is taken from the tail vein to measure the initial blood glucose level.
-
Glucose Challenge: A concentrated glucose solution (e.g., 2 g/kg body weight) is administered orally.
-
Blood Glucose Monitoring: Blood samples are collected from the tail vein at various time points after the glucose administration (e.g., 15, 30, 60, 90, and 120 minutes). Blood glucose levels are measured using a glucometer.
-
Data Analysis: The blood glucose concentrations are plotted against time. The area under the curve (AUC) for the glucose excursion is calculated and compared between the vehicle-treated and this compound-treated groups. A significant reduction in the AUC indicates improved glucose tolerance.
Conclusion
This compound is a potent GPR119 agonist that activates the canonical Gs-cAMP signaling pathway. This mechanism of action holds significant therapeutic promise for the treatment of type 2 diabetes by promoting glucose-dependent insulin secretion and the release of incretin hormones. The experimental protocols outlined in this guide provide a framework for the preclinical characterization of GPR119 agonists. Further in vivo studies are necessary to fully elucidate the therapeutic potential of this compound in a clinical setting.
References
- 1. GPR119 agonists for type 2 diabetes: past failures and future hopes for preclinical and early phase candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of GPR119 Agonist DS-8500a in Japanese Patients with Type 2 Diabetes: a Randomized, Double-Blind, Placebo-Controlled, 12-Week Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bachem.com [bachem.com]
- 5. Semaglutide, a glucagon like peptide-1 receptor agonist with cardiovascular benefits for management of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to BMS-986034 and the cAMP Accumulation Assay
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of BMS-986034, a potent G protein-coupled receptor 119 (GPR119) agonist, and the core principles and methodologies of the cyclic AMP (cAMP) accumulation assay used to characterize its activity.
Introduction to this compound
This compound is an orally active agonist of GPR119.[1] GPR119 is a G protein-coupled receptor (GPCR) predominantly expressed in pancreatic β-cells and intestinal L-cells. Its activation is known to play a role in glucose homeostasis, making it a target for the treatment of type 2 diabetes and obesity. Agonists of GPR119, such as this compound, stimulate the production of intracellular cAMP, which in turn modulates insulin (B600854) and glucagon-like peptide-1 (GLP-1) secretion.[2]
Core Principles of the cAMP Accumulation Assay
The cAMP accumulation assay is a fundamental tool in GPCR drug discovery, particularly for receptors that couple to Gs or Gi alpha subunits. GPR119 is a Gs-coupled receptor.[2] Activation of Gs-coupled receptors by an agonist leads to the stimulation of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP.[2] The subsequent increase in intracellular cAMP concentration is a direct measure of receptor activation.
Various technologies are available to measure intracellular cAMP levels, including Homogeneous Time-Resolved Fluorescence (HTRF), AlphaScreen, and bioluminescent-based assays like the GloSensor assay. The HTRF assay is a common, robust method for quantifying cAMP in a high-throughput format.[3]
Quantitative Data for this compound
The potency of this compound in activating GPR119 is determined by its half-maximal effective concentration (EC50) in a cAMP accumulation assay.
| Compound | Target | Assay Type | Cell Line | Parameter | Value | Reference |
| This compound | GPR119 | HTRF cAMP Accumulation | HEK293 cells expressing human-mouse chimeric GPR119 | EC50 | 3 nM | [1] |
GPR119 Signaling Pathway
The binding of an agonist like this compound to GPR119 initiates a signaling cascade that results in the accumulation of intracellular cAMP. This pathway is crucial for the physiological effects mediated by GPR119 activation.
References
The Role of BMS-986034 in Glucose-Stimulated Insulin Secretion: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-986034 is a potent and selective agonist of the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for the treatment of type 2 diabetes mellitus. Activation of GPR119 in pancreatic β-cells is known to potentiate glucose-stimulated insulin (B600854) secretion (GSIS), a key mechanism for maintaining glucose homeostasis. This technical guide provides an in-depth overview of the role of this compound in this process, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing the underlying signaling pathways. While specific data on the direct effects of this compound on GSIS in pancreatic β-cells remains limited in publicly available literature, this guide consolidates the current understanding of its mechanism of action based on its potent GPR119 agonism.
Introduction to this compound and GPR119
This compound is a small molecule compound identified as a selective agonist for GPR119. GPR119 is predominantly expressed in pancreatic β-cells and enteroendocrine L-cells in the gastrointestinal tract. Its activation in β-cells enhances the secretion of insulin in a glucose-dependent manner, thereby reducing the risk of hypoglycemia associated with some other insulin secretagogues. In L-cells, GPR119 activation stimulates the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), which further contribute to glycemic control.
Quantitative Data
The available quantitative data for this compound primarily focuses on its potency as a GPR119 agonist in terms of second messenger activation.
| Compound | Assay Type | Cell Line | Parameter | Value |
| This compound | cAMP Accumulation | HEK293 | EC50 | 3 nM |
Table 1: In Vitro Potency of this compound. This table summarizes the reported half-maximal effective concentration (EC50) of this compound in a cAMP accumulation assay.
Signaling Pathways
The primary mechanism by which this compound is understood to potentiate glucose-stimulated insulin secretion is through the activation of the GPR119 signaling cascade in pancreatic β-cells.
GPR119-Mediated Signaling Pathway
Upon binding of this compound, GPR119 couples to the Gαs subunit of the heterotrimeric G protein. This activation stimulates adenylyl cyclase (AC) to convert ATP into cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates two main downstream effectors: Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac). Both PKA and Epac are known to play crucial roles in enhancing the exocytosis of insulin-containing granules, particularly in the presence of elevated intracellular calcium levels resulting from glucose metabolism.
Experimental Protocols
While specific protocols detailing the use of this compound in GSIS assays are not publicly available, a general methodology for such an experiment can be outlined based on standard practices.
In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay
Objective: To determine the effect of a test compound (e.g., this compound) on insulin secretion from pancreatic β-cells or isolated islets in response to varying glucose concentrations.
Materials:
-
Pancreatic β-cell line (e.g., MIN6, INS-1) or isolated pancreatic islets.
-
Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% BSA.
-
Low glucose KRBB (e.g., 2.8 mM glucose).
-
High glucose KRBB (e.g., 16.7 mM glucose).
-
Test compound (this compound) dissolved in a suitable vehicle (e.g., DMSO).
-
Insulin ELISA kit.
-
Cell culture plates (24-well or 96-well).
-
Incubator (37°C, 5% CO2).
Procedure:
-
Cell/Islet Preparation: Seed pancreatic β-cells or place isolated islets into culture plates and allow them to equilibrate.
-
Pre-incubation: Wash the cells/islets with a glucose-free buffer and then pre-incubate them in low glucose KRBB for 1-2 hours to establish a basal insulin secretion rate.
-
Treatment: Remove the pre-incubation buffer and add fresh low glucose KRBB or high glucose KRBB, each containing either the vehicle control or varying concentrations of this compound.
-
Incubation: Incubate the plates at 37°C for a defined period (e.g., 1-2 hours).
-
Supernatant Collection: After incubation, collect the supernatant from each well.
-
Insulin Quantification: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize insulin secretion to the total protein content or DNA content of the cells/islets. Calculate the fold-increase in insulin secretion in the presence of the test compound compared to the vehicle control at both low and high glucose concentrations.
Conclusion and Future Directions
This compound is a potent GPR119 agonist that holds therapeutic potential for type 2 diabetes by enhancing glucose-stimulated insulin secretion. Its mechanism of action via the Gαs-cAMP pathway is well-understood in principle. However, a comprehensive evaluation of its efficacy and a deeper understanding of its specific interactions within the pancreatic β-cell require further investigation. Future research should focus on obtaining quantitative data on the direct effects of this compound on GSIS in relevant cellular and preclinical models. Such studies will be crucial in validating its potential as a novel antidiabetic agent and guiding its further development.
The Role of GPR119 Agonism in GLP-1 Release from Enteroendocrine Cells: A Technical Overview Featuring BMS-986034
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Glucagon-like peptide-1 (GLP-1) is a critical incretin (B1656795) hormone in glucose homeostasis, making its secretion mechanism a key target for type 2 diabetes therapies. G protein-coupled receptor 119 (GPR119), predominantly expressed on enteroendocrine L-cells and pancreatic β-cells, has emerged as a promising therapeutic target. Agonism of GPR119 stimulates GLP-1 release from L-cells, contributing to improved glycemic control. This technical guide provides an in-depth overview of the core mechanisms by which GPR119 agonists, such as the Bristol-Myers Squibb compound BMS-986034, induce GLP-1 secretion. Due to the limited publicly available data specific to this compound, this document leverages data from other well-characterized GPR119 agonists to illustrate the principles of this therapeutic approach. We will detail the underlying signaling pathways, present representative quantitative data, and provide comprehensive experimental protocols for the evaluation of GPR119 agonists.
Introduction: GPR119 as a Therapeutic Target
Enteroendocrine cells (EECs) are specialized sensory cells in the gastrointestinal epithelium that respond to nutritional and microbial signals by secreting a variety of hormones.[1][2] Among these, L-cells are of particular interest due to their production of GLP-1, a hormone with multifaceted roles in metabolic regulation, including stimulating glucose-dependent insulin (B600854) secretion, suppressing glucagon (B607659) release, and promoting satiety.[3]
GPR119 is a Gαs-coupled receptor that is highly expressed in these intestinal L-cells and pancreatic β-cells.[4] Its activation by endogenous ligands, such as oleoylethanolamide (OEA), or synthetic agonists leads to the stimulation of GLP-1 and glucose-dependent insulinotropic polypeptide (GIP) secretion from enteroendocrine cells, as well as direct stimulation of insulin release from pancreatic β-cells.[4][5] This dual mechanism of action makes GPR119 an attractive target for the development of anti-diabetic drugs. Bristol-Myers Squibb has been actively involved in the development of GPR119 agonists, with this compound being one such compound in their pipeline.
Mechanism of Action: The GPR119 Signaling Pathway in Enteroendocrine L-Cells
The activation of GPR119 on the surface of enteroendocrine L-cells initiates a well-defined intracellular signaling cascade that culminates in the secretion of GLP-1. This process is primarily mediated through the Gαs protein and the subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).
The key steps are as follows:
-
Ligand Binding: A GPR119 agonist, such as this compound, binds to the extracellular domain of the GPR119 receptor.
-
G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric G-protein. The Gαs subunit dissociates from the Gβγ dimer and exchanges GDP for GTP.
-
Adenylate Cyclase Activation: The activated Gαs subunit stimulates adenylyl cyclase (AC), an enzyme that catalyzes the conversion of ATP to cAMP.[5]
-
PKA and EPAC Activation: The resulting increase in intracellular cAMP levels activates two main downstream effectors: Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (EPAC).
-
GLP-1 Exocytosis: Both PKA and EPAC signaling pathways converge to promote the exocytosis of GLP-1-containing granules from the L-cell. This can occur through various mechanisms, including the phosphorylation of proteins involved in vesicle trafficking and fusion, and the mobilization of intracellular calcium stores.
Quantitative Data on GLP-1 Release by GPR119 Agonists
While specific quantitative data for this compound's effect on GLP-1 release is not publicly available, studies on other GPR119 agonists provide valuable insights into the expected potency and efficacy of this class of compounds. The following table summarizes data from published studies on various GPR119 agonists.
| Compound | Cell Line/System | EC50 for GLP-1 Release | Max GLP-1 Release (Fold Increase) | Reference |
| AR231453 | GLUTag cells | 56 nM | Not specified | |
| MBX-2982 | Human islets | Not specified | ~2-fold | |
| B3 | GLUTag cells | ~1 µM | ~3-fold | |
| Oleoylethanolamide (OEA) | mGLUTag cells | ~5 µM | ~2-fold | Not specified in provided text |
| DS-8500a | Zucker fatty rats | Not applicable (in vivo) | Significant glucose lowering | |
| PSN632408 | Diabetic mice | Not applicable (in vivo) | Significant increase in plasma GLP-1 |
Note: This table presents representative data from various sources to illustrate the therapeutic potential of GPR119 agonists. The experimental conditions and methodologies may vary between studies.
Detailed Experimental Protocols
The following protocols describe standard methods for evaluating the effect of a GPR119 agonist, such as this compound, on GLP-1 release from enteroendocrine cells.
In Vitro GLP-1 Release Assay from Enteroendocrine Cell Lines (e.g., GLUTag, STC-1)
This protocol outlines the measurement of GLP-1 secretion from a cultured enteroendocrine cell line in response to a test compound.
Materials:
-
Enteroendocrine cell line (e.g., GLUTag, STC-1)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
24-well or 96-well cell culture plates
-
Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.2% BSA
-
Test compound (this compound) dissolved in a suitable vehicle (e.g., DMSO)
-
Positive control (e.g., Forskolin)
-
DPP-IV inhibitor (to prevent GLP-1 degradation)
-
GLP-1 ELISA kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed the enteroendocrine cells in a 24-well or 96-well plate at a density that allows them to reach 80-90% confluency on the day of the experiment. Culture for 24-48 hours.
-
Cell Washing: On the day of the assay, gently wash the cells twice with pre-warmed KRBB.
-
Pre-incubation: Pre-incubate the cells in KRBB for 1-2 hours at 37°C to establish basal secretion levels.
-
Stimulation: Aspirate the pre-incubation buffer and add fresh KRBB containing the test compound (this compound) at various concentrations, a vehicle control, and a positive control. Include a DPP-IV inhibitor in all wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 2 hours).
-
Supernatant Collection: Carefully collect the supernatant from each well and transfer to a new plate or tubes.
-
GLP-1 Measurement: Measure the concentration of active GLP-1 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Normalize the GLP-1 concentration to the total protein content of the cells in each well or express it as a fold change over the vehicle control. Plot a dose-response curve to determine the EC50 of the test compound.
In Vivo Measurement of Plasma GLP-1 in Animal Models
This protocol describes the assessment of a test compound's effect on plasma GLP-1 levels in a rodent model.
Materials:
-
Male C57BL/6 mice or other suitable rodent model
-
Test compound (this compound) formulated for oral gavage
-
Vehicle control
-
DPP-IV inhibitor
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Centrifuge
-
GLP-1 ELISA kit
Procedure:
-
Animal Acclimation: Acclimate the animals to the housing conditions for at least one week before the experiment.
-
Fasting: Fast the animals overnight (approximately 16 hours) with free access to water.
-
Compound Administration: Administer the test compound (this compound) or vehicle control via oral gavage. A DPP-IV inhibitor should be co-administered or administered shortly before the test compound to prevent GLP-1 degradation.
-
Blood Sampling: Collect blood samples at various time points post-administration (e.g., 0, 15, 30, 60, and 120 minutes) via tail vein or retro-orbital bleeding into EDTA-coated tubes.
-
Plasma Separation: Immediately centrifuge the blood samples at 4°C to separate the plasma.
-
Plasma Storage: Store the plasma samples at -80°C until analysis.
-
GLP-1 Measurement: Thaw the plasma samples on ice and measure the concentration of active GLP-1 using a commercially available ELISA kit.
-
Data Analysis: Plot the plasma GLP-1 concentration over time for each treatment group. Calculate the area under the curve (AUC) to determine the total GLP-1 exposure.
Conclusion
GPR119 agonists, such as this compound, represent a promising therapeutic strategy for type 2 diabetes by targeting the enteroendocrine system to enhance GLP-1 secretion. The mechanism of action, centered around the Gαs-cAMP signaling pathway, provides a direct route to stimulating this crucial incretin hormone. While compound-specific data for this compound is not widely disseminated, the established protocols and the performance of other GPR119 agonists underscore the potential of this therapeutic class. Further preclinical and clinical investigation of compounds like this compound will be crucial in fully elucidating their therapeutic utility in the management of metabolic diseases.
References
- 1. | BioWorld [bioworld.com]
- 2. GPR119 agonist (Bristol-Myers Squibb) - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 3. A Randomized Controlled, Double-Masked, Crossover Study of a GPR119 Agonist on Glucagon Counterregulation During Hypoglycemia in Type 1 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and Safety of GPR119 Agonist DS-8500a in Japanese Patients with Type 2 Diabetes: a Randomized, Double-Blind, Placebo-Controlled, 12-Week Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stimulating β-Cell Regeneration by Combining a GPR119 Agonist with a DPP-IV Inhibitor | PLOS One [journals.plos.org]
In Vitro Characterization of BMS-986034: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of BMS-986034, a potent agonist of the G protein-coupled receptor 119 (GPR119). The information is compiled from publicly available data and presented in a format intended for scientific and research audiences.
Core Compound Activity
This compound has been identified as an orally active agonist of GPR119.[1][2][3] The primary mechanism of action for GPR119 agonists involves the stimulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) production.
Quantitative Data Summary
The following table summarizes the key in vitro potency measurement for this compound.
| Parameter | Value | Cell Line | Assay Type |
| EC50 | 3 nM | Tetracycline-induced Flp-In-T-Rex-HEK293 | HTRF cAMP Accumulation Assay |
Table 1: In Vitro Potency of this compound
GPR119 Signaling Pathway
Activation of GPR119 by an agonist such as this compound initiates a signal transduction cascade mediated by the Gs alpha subunit of the associated heterotrimeric G protein. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. The resulting increase in intracellular cAMP concentration mediates various downstream cellular responses.
Experimental Protocols
While a specific detailed protocol for the in vitro characterization of this compound is not publicly available, the following represents a standard methodology for a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP accumulation assay used to characterize GPR119 agonists.
Representative HTRF cAMP Accumulation Assay Protocol
1. Objective: To determine the potency (EC50) of a test compound (e.g., this compound) in stimulating intracellular cAMP production in a cell line stably expressing the human GPR119 receptor.
2. Materials:
-
Cell Line: HEK293 cells stably expressing the human GPR119 receptor.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Test Compound: this compound, dissolved in DMSO to create a stock solution.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
cAMP Standard: Provided in the HTRF cAMP assay kit.
-
HTRF Reagents:
-
cAMP-d2 (acceptor)
-
Anti-cAMP Cryptate (donor)
-
Lysis Buffer
-
-
Assay Plates: 384-well, low-volume, white plates.
-
Plate Reader: HTRF-compatible plate reader capable of reading emission at 620 nm and 665 nm with excitation at 320-340 nm.
3. Cell Preparation:
-
Culture the GPR119-expressing HEK293 cells in T175 flasks until they reach 80-90% confluency.
-
Aspirate the culture medium and wash the cells with Phosphate-Buffered Saline (PBS).
-
Harvest the cells using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in assay buffer and perform a cell count to determine cell density and viability.
-
Adjust the cell suspension to the desired concentration (e.g., 2,500 cells per 5 µL).
4. Assay Procedure:
-
Compound Plating:
-
Prepare a serial dilution of this compound in DMSO.
-
Further dilute the compound series in assay buffer.
-
Dispense 5 µL of the diluted compound or vehicle (for control wells) into the 384-well assay plate.
-
-
Cell Seeding:
-
Add 5 µL of the cell suspension to each well of the assay plate.
-
-
Incubation:
-
Incubate the plate at room temperature for 30-60 minutes to allow for compound-mediated cAMP production.
-
-
Lysis and HTRF Reagent Addition:
-
Prepare the HTRF lysis buffer containing both cAMP-d2 and anti-cAMP cryptate according to the manufacturer's instructions.
-
Add 10 µL of the HTRF lysis and detection mix to each well.
-
-
Final Incubation:
-
Incubate the plate at room temperature for 60 minutes, protected from light, to allow for the competitive binding reaction to reach equilibrium.
-
5. Data Acquisition:
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (cryptate donor) and 665 nm (d2 acceptor).
6. Data Analysis:
-
Calculate the 665/620 nm emission ratio for each well.
-
Convert the emission ratios to cAMP concentrations using a standard curve generated with the cAMP standards.
-
Plot the cAMP concentration against the log of the this compound concentration.
-
Determine the EC50 value by fitting the data to a four-parameter logistic equation using a suitable software package (e.g., GraphPad Prism).
Experimental Workflow Visualization
The following diagram illustrates a logical workflow for the in vitro characterization of a novel GPR119 agonist like this compound.
This guide provides a foundational understanding of the in vitro pharmacological profile of this compound. Further detailed experimental data and protocols would likely be found in primary publications or patent literature from Bristol-Myers Squibb.
References
GPR119 Agonists for Type 2 Diabetes: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Introduction: BMS-986034 is a potent and selective G protein-coupled receptor 119 (GPR119) agonist developed by Bristol-Myers Squibb for the potential treatment of type 2 diabetes. While specific preclinical and clinical data on this compound are not extensively available in the public domain, this guide provides a comprehensive technical overview of the GPR119 target, its mechanism of action, and the therapeutic rationale for using agonists like this compound. The data and protocols presented herein are synthesized from research on the broader class of GPR119 agonists to provide a representative guide for researchers in this field.
The GPR119 Target: Mechanism of Action
GPR119 is a Gαs-coupled receptor predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[1][2][3][4] Its activation by an agonist initiates a signaling cascade that plays a crucial dual role in glucose homeostasis:
-
Direct Stimulation of Insulin (B600854) Secretion: In pancreatic β-cells, GPR119 activation leads to the stimulation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels. Elevated cAMP enhances glucose-stimulated insulin secretion (GSIS).[4][5]
-
Indirect Incretin (B1656795) Effect: In intestinal L-cells, GPR119 activation also elevates cAMP, triggering the release of glucagon-like peptide-1 (GLP-1).[1][3][6] GLP-1 is a powerful incretin hormone that further potentiates glucose-dependent insulin secretion from β-cells.[3][7]
This dual mechanism—directly priming the β-cell for insulin release and indirectly stimulating it via GLP-1—makes GPR119 an attractive therapeutic target for type 2 diabetes.
GPR119 Signaling Pathway
The following diagram illustrates the Gαs-coupled signaling pathway initiated by a GPR119 agonist in both pancreatic β-cells and intestinal L-cells.
Preclinical and Clinical Data Overview
While specific data for this compound is limited, research on other GPR119 agonists provides insight into the expected pharmacological profile. Compounds are typically evaluated for their in vitro potency and their in vivo effects on glucose metabolism.
Representative Preclinical Data for GPR119 Agonists
The following table summarizes typical in vitro potency data for various GPR119 agonists reported in scientific literature. This data is intended to be representative of the target values for this drug class.
| Compound | Assay Type | Species | EC50 (nM) | Reference |
| BMS Compound [VI] | cAMP Accumulation | Human | 4 | BioWorld, 2012[2] |
| AR231453 | Calcium Influx | Mouse (GLUTag) | 110 | Chu et al. |
| Arena B3 | GLP-1 Secretion | Mouse (GLUTag) | 290 - 400 | Chu et al. |
| DS-8500a | Not Specified | Not Specified | N/A | Investigated in Phase 2 trials[5] |
| MBX-2982 | Not Specified | Not Specified | N/A | Investigated in Phase 2 trials[8] |
Clinical Trial Outcomes for GPR119 Agonists
Several GPR119 agonists have advanced to clinical trials. The table below summarizes key findings from a Phase 2 study of DS-8500a in Japanese patients with Type 2 Diabetes, which serves as an example of the clinical expectations for this drug class.
| Parameter | Treatment Group (DS-8500a) | Placebo Group | Outcome |
| Change in HbA1c | Significant reduction | Minimal change | Statistically significant improvement |
| Change in Fasting Plasma Glucose | Significant reduction | Minimal change | Statistically significant improvement |
| Lipid Profile | Favorable changes | No significant change | Potential for lipid metabolism benefits |
| Tolerability | Generally well tolerated | N/A | Good safety profile |
Data synthesized from the published results of the DS-8500a Phase 2 trial.[5]
Experimental Protocols & Workflows
Investigating a novel GPR119 agonist involves a cascade of in vitro and in vivo experiments to determine potency, efficacy, and mechanism of action.
In Vitro Screening Workflow
The typical workflow for identifying and characterizing a GPR119 agonist is outlined below. The process begins with a high-throughput primary screen to identify "hits" and proceeds to more complex secondary and functional assays.
Protocol 1: Representative cAMP Accumulation Assay
This protocol is used to measure the ability of a test compound to stimulate cAMP production in cells expressing the GPR119 receptor.
Objective: To determine the potency (EC50) of a GPR119 agonist.
Materials:
-
HEK293 cells stably expressing human GPR119.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES and a phosphodiesterase inhibitor like IBMX).
-
Test compounds (e.g., this compound) and a reference agonist.
-
cAMP detection kit (e.g., HTRF, Luminescence, or ELISA-based).
-
384-well white microplates.
Methodology:
-
Cell Seeding: Seed HEK293-hGPR119 cells into a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds and reference agonist in assay buffer.
-
Cell Stimulation: Remove the culture medium and add the compound dilutions to the cells.
-
Incubation: Incubate the plate for 30-60 minutes at room temperature or 37°C.
-
Lysis and Detection: Add the lysis buffer and detection reagents from the cAMP kit according to the manufacturer's protocol.
-
Measurement: Read the plate on a compatible plate reader (e.g., HTRF or luminescence reader).
-
Data Analysis: Calculate the response for each well. Plot the response against the compound concentration and fit to a four-parameter logistic equation to determine the EC50 value.
Protocol 2: Representative GLP-1 Secretion Assay
This protocol assesses the ability of a GPR119 agonist to stimulate GLP-1 secretion from an enteroendocrine cell line.
Objective: To confirm the functional effect of a GPR119 agonist on incretin release.
Materials:
-
Enteroendocrine cell line (e.g., murine GLUTag or human NCI-H716).[1]
-
Cell culture medium appropriate for the cell line.
-
Assay buffer (e.g., KRBH) with and without glucose.
-
Test compounds and positive controls (e.g., phorbol (B1677699) esters).
-
DPP-IV inhibitor (to prevent GLP-1 degradation).
-
GLP-1 ELISA kit.
-
24- or 48-well plates.
Methodology:
-
Cell Seeding: Seed cells into a multi-well plate and culture until they reach approximately 80% confluency.
-
Pre-incubation: Wash the cells with assay buffer and pre-incubate for 1-2 hours at 37°C to establish a basal secretion rate.
-
Cell Stimulation: Replace the pre-incubation buffer with fresh assay buffer containing the DPP-IV inhibitor, varying concentrations of the test compound, and appropriate controls.
-
Incubation: Incubate for 1-2 hours at 37°C.
-
Supernatant Collection: Carefully collect the supernatant from each well.
-
Measurement: Measure the concentration of active GLP-1 in the supernatant using a validated GLP-1 ELISA kit.
-
Data Analysis: Normalize the secreted GLP-1 levels to the total protein content or cell number in each well. Compare the GLP-1 levels in treated wells to the vehicle control to determine the fold-increase in secretion.
Conclusion
GPR119 agonists, such as this compound, represent a promising therapeutic strategy for type 2 diabetes by leveraging a dual mechanism that enhances both direct insulin secretion and indirect incretin-mediated effects.[3][4] While the clinical development of many GPR119 agonists has been challenging, the underlying biological rationale remains strong. The experimental workflows and protocols outlined in this guide provide a foundational framework for researchers and drug developers working to identify and characterize new chemical entities targeting this receptor, with the ultimate goal of delivering a novel oral therapy for patients with type 2 diabetes.
References
- 1. GPR119 agonist (Bristol-Myers Squibb) - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 2. | BioWorld [bioworld.com]
- 3. Pharmaceutical research and development pipeline - Bristol Myers Squibb [bms.com]
- 4. Efficacy and Safety of GPR119 Agonist DS-8500a in Japanese Patients with Type 2 Diabetes: a Randomized, Double-Blind, Placebo-Controlled, 12-Week Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Study to Evaluate Efficacy and Safety of Deucravacitinib in Participants With Active Discoid and/or Subacute Cutaneous Lupus Erythematosus (DLE/SCLE) | BMS Clinical Trials [bmsclinicaltrials.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. A Randomized Controlled, Double-Masked, Crossover Study of a GPR119 Agonist on Glucagon Counterregulation During Hypoglycemia in Type 1 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating GPR119 Agonism in Metabolic Syndrome: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Metabolic syndrome is a constellation of cardiometabolic risk factors, including central obesity, insulin (B600854) resistance, dyslipidemia, and hypertension, that significantly elevates the risk of developing type 2 diabetes and cardiovascular disease. G-protein coupled receptor 119 (GPR119), predominantly expressed in pancreatic β-cells and intestinal L-cells, has emerged as a promising therapeutic target for metabolic disorders.[1] Agonism of GPR119 is known to stimulate glucose-dependent insulin secretion and the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), which collectively contribute to improved glucose homeostasis and potential weight management. BMS-986034 has been identified as a GPR119 agonist.[2][3] While specific preclinical data for this compound in metabolic syndrome models are not extensively available in the public domain, this guide will provide an in-depth overview of the expected therapeutic effects, experimental methodologies, and signaling pathways associated with GPR119 agonism in this context, based on studies with other GPR119 agonists.
Core Concepts of GPR119 Agonism in Metabolic Regulation
Activation of GPR119 by an agonist like this compound is anticipated to trigger a cascade of events beneficial for metabolic health. The primary mechanisms of action involve:
-
Incretin Release: Stimulation of GPR119 on intestinal L-cells enhances the secretion of GLP-1. GLP-1, in turn, potentiates glucose-dependent insulin secretion, suppresses glucagon (B607659) release, slows gastric emptying, and promotes satiety.
-
Direct Pancreatic β-cell Stimulation: GPR119 activation directly on pancreatic β-cells leads to increased insulin secretion in the presence of elevated glucose levels, a mechanism that mitigates the risk of hypoglycemia.
These actions are expected to translate into measurable improvements in key metabolic parameters in preclinical models of metabolic syndrome.
Hypothetical Data on GPR119 Agonist Efficacy in a Diet-Induced Obesity Model
The following tables present hypothetical quantitative data that could be expected from a preclinical study investigating a GPR119 agonist, such as this compound, in a diet-induced obesity (DIO) mouse model, a common representation of metabolic syndrome.
Table 1: Effects of a GPR119 Agonist on Body Weight and Food Intake in DIO Mice
| Treatment Group | Initial Body Weight (g) | Final Body Weight (g) | Body Weight Change (%) | Daily Food Intake (g) |
| Vehicle Control | 45.2 ± 2.1 | 50.5 ± 2.5 | +11.7 | 4.5 ± 0.3 |
| GPR119 Agonist (10 mg/kg) | 44.8 ± 2.3 | 43.1 ± 2.0 | -3.8 | 3.2 ± 0.4 |
| GPR119 Agonist (30 mg/kg) | 45.5 ± 1.9 | 40.2 ± 2.2 | -11.6 | 2.8 ± 0.3 |
Data are represented as mean ± SEM.
Table 2: Effects of a GPR119 Agonist on Glucose Homeostasis in DIO Mice
| Treatment Group | Fasting Glucose (mg/dL) | Fasting Insulin (ng/mL) | HOMA-IR | Glucose AUC (OGTT) |
| Vehicle Control | 185 ± 10 | 5.2 ± 0.8 | 23.5 ± 3.1 | 35000 ± 2500 |
| GPR119 Agonist (10 mg/kg) | 140 ± 8 | 3.1 ± 0.5 | 10.8 ± 1.5 | 28000 ± 2100 |
| GPR119 Agonist (30 mg/kg) | 115 ± 7 | 2.0 ± 0.4 | 5.7 ± 0.9 | 22000 ± 1800 |
Data are represented as mean ± SEM. HOMA-IR: Homeostatic Model Assessment of Insulin Resistance; AUC: Area Under the Curve; OGTT: Oral Glucose Tolerance Test.
Table 3: Effects of a GPR119 Agonist on Plasma Lipid Profile in DIO Mice
| Treatment Group | Total Cholesterol (mg/dL) | Triglycerides (mg/dL) | HDL-C (mg/dL) | LDL-C (mg/dL) |
| Vehicle Control | 220 ± 15 | 150 ± 12 | 45 ± 4 | 145 ± 11 |
| GPR119 Agonist (10 mg/kg) | 190 ± 12 | 110 ± 9 | 55 ± 5 | 110 ± 9 |
| GPR119 Agonist (30 mg/kg) | 170 ± 10 | 90 ± 8 | 65 ± 6 | 85 ± 7 |
Data are represented as mean ± SEM. HDL-C: High-Density Lipoprotein Cholesterol; LDL-C: Low-Density Lipoprotein Cholesterol.
Experimental Protocols
Detailed methodologies are crucial for the robust evaluation of a GPR119 agonist in metabolic syndrome models.
1. Diet-Induced Obesity (DIO) Animal Model
-
Animals: Male C57BL/6J mice, 8 weeks of age.
-
Housing: Maintained on a 12-hour light/dark cycle with ad libitum access to food and water.
-
Diet: Fed a high-fat diet (HFD; e.g., 60% kcal from fat) for 12-16 weeks to induce obesity, insulin resistance, and dyslipidemia. A control group is fed a standard chow diet.
-
Compound Administration: The GPR119 agonist (e.g., this compound) is formulated in an appropriate vehicle (e.g., 0.5% methylcellulose) and administered daily via oral gavage for a specified duration (e.g., 4-8 weeks). The vehicle control group receives the vehicle alone.
2. Oral Glucose Tolerance Test (OGTT)
-
Fasting: Mice are fasted for 6 hours prior to the test.
-
Glucose Challenge: A baseline blood sample is collected from the tail vein. Mice are then administered an oral bolus of glucose (2 g/kg body weight).
-
Blood Sampling: Blood samples are collected at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Analysis: Blood glucose levels are measured using a glucometer. The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.
3. Measurement of Plasma Parameters
-
Sample Collection: At the end of the treatment period, mice are fasted overnight, and blood is collected via cardiac puncture into EDTA-coated tubes.
-
Plasma Separation: Blood is centrifuged at 3000 rpm for 15 minutes at 4°C to separate plasma.
-
Biochemical Analysis: Plasma levels of insulin, total cholesterol, triglycerides, HDL-C, and LDL-C are measured using commercially available ELISA kits and enzymatic assays.
Visualizing the Molecular Pathways and Experimental Logic
Signaling Pathway of GPR119 Agonism
Caption: GPR119 agonist signaling in intestinal L-cells and pancreatic β-cells.
Experimental Workflow for Preclinical Evaluation
Caption: Workflow for evaluating a GPR119 agonist in a diet-induced obesity model.
Logical Relationship of GPR119 Agonism and Metabolic Improvements
Caption: Logical flow from GPR119 agonism to metabolic benefits.
Disclaimer: The quantitative data presented in the tables are hypothetical and for illustrative purposes only. They are based on the expected outcomes of GPR119 agonism in preclinical models of metabolic syndrome and are not derived from actual studies of this compound. The experimental protocols and diagrams represent standard methodologies and conceptual frameworks in this field of research.
References
An In-Depth Technical Guide on GPR119 Agonists as a Potential Treatment for Obesity: A Case Study on the Lack of Public Data for BMS-986034
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: While the initial request focused on BMS-986034, a comprehensive search of publicly available scientific literature and clinical trial databases did not yield sufficient specific data on this compound's development for obesity to create a detailed technical guide. This document will instead provide an in-depth overview of G protein-coupled receptor 119 (GPR119) agonists as a therapeutic class for obesity, using the limited information on this compound as a starting point and highlighting the general challenges in this area of drug development.
Introduction: The Role of GPR119 in Metabolic Regulation
Obesity is a complex metabolic disorder characterized by excessive adiposity, posing a significant risk for developing type 2 diabetes, cardiovascular diseases, and other comorbidities. The G protein-coupled receptor 119 (GPR119) has emerged as a promising therapeutic target for metabolic diseases due to its strategic expression in key metabolic tissues.[1][2][3] GPR119 is predominantly found in pancreatic β-cells and enteroendocrine L-cells of the gastrointestinal tract.[1][2][4]
Activation of GPR119 is known to stimulate the secretion of two critical incretin (B1656795) hormones: glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][4] These hormones play a crucial role in glucose homeostasis by enhancing glucose-dependent insulin (B600854) secretion. Beyond their insulinotropic effects, GLP-1 is also known to suppress appetite, delay gastric emptying, and consequently, promote weight loss.[1] This dual mechanism of improving glycemic control and potentially reducing body weight makes GPR119 an attractive target for the development of anti-obesity therapeutics.
This compound has been identified as a potent and selective agonist of GPR119.[5][6] However, specific preclinical and clinical data on its efficacy and safety for the treatment of obesity are not publicly available.
Mechanism of Action: The GPR119 Signaling Pathway
GPR119 activation initiates a signaling cascade that leads to the secretion of incretin hormones and insulin. The binding of a GPR119 agonist, such as this compound, is believed to trigger the following downstream events:
Preclinical and Clinical Development of GPR119 Agonists for Obesity: A General Overview
While specific data for this compound is lacking, the broader class of GPR119 agonists has been evaluated in various preclinical and clinical settings for metabolic disorders.
Preclinical Evidence
Studies in rodent models of obesity and diabetes have shown that GPR119 agonists can lead to reduced food intake and body weight.[1][2] These effects are thought to be mediated, at least in part, by the stimulation of GLP-1 release. Some preclinical studies have also suggested that GPR119 agonism may have beneficial effects on lipid metabolism.[2]
However, the translation of these promising preclinical findings to human clinical trials has been challenging.[7][8] The weight loss effects observed in rodents have not been consistently replicated in human subjects.[7]
Clinical Trials
Several GPR119 agonists have entered clinical development, primarily for type 2 diabetes, with obesity often being a secondary endpoint. The results from these trials have been largely disappointing, with many compounds failing to demonstrate significant efficacy in terms of glycemic control or weight loss in humans.[7] For instance, the GPR119 agonist DS-8500a showed some efficacy but its development was discontinued.[7]
The reasons for this translational failure are not fully understood but may involve species differences in GPR119 receptor pharmacology, off-target effects, or insufficient engagement of the target in humans at tolerable doses.[9]
Experimental Protocols: A Generalized Approach
Due to the absence of specific published protocols for this compound, this section outlines a generalized experimental workflow that would typically be employed to evaluate a novel GPR119 agonist for its anti-obesity potential.
A key preclinical experiment would involve a diet-induced obesity (DIO) mouse model.
Exemplar Experimental Protocol: Evaluation of a GPR119 Agonist in a Diet-Induced Obese (DIO) Mouse Model
-
Animals: Male C57BL/6J mice are typically used. They are fed a high-fat diet (e.g., 60% kcal from fat) for a specified period (e.g., 10-12 weeks) to induce obesity.
-
Treatment: Obese mice are then randomized to receive either the GPR119 agonist (at various doses) or a vehicle control, administered daily via oral gavage.
-
Measurements:
-
Body Weight and Food Intake: Measured daily.
-
Body Composition: Assessed at baseline and at the end of the study using techniques like dual-energy X-ray absorptiometry (DEXA) or quantitative nuclear magnetic resonance (qNMR) to determine fat mass and lean mass.
-
Glucose Tolerance: An oral glucose tolerance test (OGTT) is performed to assess the compound's effect on glucose metabolism.
-
Plasma Biomarkers: Blood samples are collected to measure levels of insulin, GLP-1, and lipids.
-
-
Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA) to determine the significance of the treatment effects.
Quantitative Data Summary: A Template
As no quantitative data for this compound is available, the following table serves as a template for how such data would be presented.
| Parameter | Vehicle Control | GPR119 Agonist (Low Dose) | GPR119 Agonist (High Dose) |
| Change in Body Weight (%) | |||
| Cumulative Food Intake (g) | |||
| Change in Fat Mass (%) | |||
| Fasting Glucose (mg/dL) | |||
| AUC Glucose (OGTT) | |||
| Plasma GLP-1 (pM) |
Conclusion and Future Perspectives
The GPR119 receptor remains a theoretically attractive target for the treatment of obesity and type 2 diabetes due to its role in regulating incretin and insulin secretion. However, the clinical development of GPR119 agonists has been fraught with challenges, highlighting the difficulties in translating preclinical efficacy in rodent models to meaningful clinical outcomes in humans.
The lack of publicly available data on this compound for obesity underscores the often-opaque nature of early-stage drug development. While this compound may be under investigation, without published results, the scientific community cannot fully assess its potential.
Future research in the GPR119 field may focus on developing agonists with improved pharmacokinetic and pharmacodynamic properties, or on exploring combination therapies, for example, with DPP-4 inhibitors, to enhance the endogenous GLP-1 response.[10][11] A deeper understanding of the species-specific differences in GPR119 signaling will also be crucial for the successful clinical development of this class of drugs for obesity.
References
- 1. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GPR119 Modulators for the Treatment of Diabetes, Obesity, and Related Diseases: Patent Highlight - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | GPR119 agonist | Probechem Biochemicals [probechem.com]
- 7. GPR119 agonists for type 2 diabetes: past failures and future hopes for preclinical and early phase candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Preclinical pharmacokinetics, pharmacodynamics, and toxicity of novel small-molecule GPR119 agonists to treat type-2 diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chronic metabolic effects of novel gut-oriented small-molecule GPR119 agonists in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
BMS-986034: A Technical Overview of a GPR119 Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-986034 is a synthetic small molecule identified as a potent agonist of the G-protein coupled receptor 119 (GPR119).[1][2][3] This technical guide provides a comprehensive overview of the chemical structure and the anticipated biological properties of this compound based on its classification as a GPR119 agonist. While specific preclinical data for this compound is not extensively available in the public domain, this document outlines the well-established mechanism of action for GPR119 agonists and details the standard experimental protocols used for their characterization.
Chemical Structure and Physicochemical Properties
This compound is a complex heterocyclic molecule. Its chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| Chemical Name | (R)-5-Chloro-4-(1-(5-chloropyrimidin-2-yl)piperidin-4-yloxy)-1-(5-(3-hydroxy-2-oxopyrrolidin-1-yl)-6-methylpyridin-2-yl)pyridin-2(1H)-one | [4] |
| Molecular Formula | C₂₄H₂₄Cl₂N₆O₄ | [3] |
| Molecular Weight | 531.39 g/mol | [3] |
| CAS Number | 1492631-88-5 | [3] |
| Appearance | White to beige powder | [3] |
| Solubility | Soluble in DMSO (5 mg/mL, with warming) | [3] |
| SMILES String | ClC(C(OC1CCN(C2=NC=C(Cl)C=N2)CC1)=C3)=CN(C4=NC(C)=C(N5C(--INVALID-LINK--CC5)=O)C=C4)C3=O | [3] |
Mechanism of Action: GPR119 Agonism
GPR119 is a Gs-protein coupled receptor predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L- and K-cells.[5][6] Agonism of GPR119 by ligands such as this compound is known to initiate a signaling cascade that plays a crucial role in glucose homeostasis.
The activation of GPR119 leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[7] This elevation in cAMP has two primary downstream effects:
-
In Pancreatic β-cells: Increased cAMP levels enhance glucose-stimulated insulin (B600854) secretion (GSIS).
-
In Intestinal L- and K-cells: Elevated cAMP promotes the release of incretin (B1656795) hormones, namely glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These incretins then act on pancreatic β-cells to further potentiate insulin secretion in a glucose-dependent manner.
This dual mechanism of action makes GPR119 an attractive therapeutic target for the treatment of type 2 diabetes.
Anticipated Preclinical Characterization
While specific experimental data for this compound is not publicly available, the following sections describe the standard methodologies employed to characterize GPR119 agonists.
In Vitro Assays
A battery of in vitro assays is typically used to determine the potency, selectivity, and mechanism of action of a GPR119 agonist.
| Assay | Purpose | Typical Endpoint |
| Receptor Binding Assay | To determine the affinity of the compound for the GPR119 receptor. | Ki or Kd value |
| cAMP Accumulation Assay | To measure the functional potency of the agonist in stimulating the GPR119 signaling pathway. | EC₅₀ value |
| Glucose-Stimulated Insulin Secretion (GSIS) Assay | To assess the compound's ability to enhance insulin secretion from pancreatic β-cells in the presence of high glucose. | EC₅₀ value |
| Incretin Secretion Assay | To measure the compound's ability to stimulate GLP-1 and GIP release from enteroendocrine cell lines. | EC₅₀ value |
| Receptor Selectivity Profiling | To evaluate the compound's activity against a panel of other receptors, ion channels, and enzymes to assess off-target effects. | % inhibition or activation at a given concentration |
Objective: To quantify the ability of this compound to stimulate intracellular cAMP production in a cell line overexpressing human GPR119.
Materials:
-
HEK293 cells stably transfected with human GPR119 (HEK293-hGPR119)
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA)
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
Forskolin (positive control)
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
Procedure:
-
Cell Seeding: Seed HEK293-hGPR119 cells into 384-well plates at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Assay Incubation:
-
Remove the culture medium from the cells.
-
Add assay buffer containing a phosphodiesterase inhibitor and incubate for 30 minutes at room temperature.
-
Add the serially diluted this compound or control compounds (vehicle, forskolin) to the wells.
-
Incubate for 30-60 minutes at room temperature.
-
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen detection kit.
-
Data Analysis: Plot the cAMP concentration against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
In Vivo Studies
The efficacy of a GPR119 agonist is evaluated in relevant animal models of diabetes and obesity.
| Study | Animal Model | Purpose | Key Parameters Measured |
| Oral Glucose Tolerance Test (OGTT) | Normal or diabetic rodents (e.g., C57BL/6 mice, Zucker diabetic fatty rats) | To assess the effect of the compound on glucose disposal following an oral glucose challenge. | Blood glucose levels, plasma insulin levels, GLP-1 levels. |
| Meal Tolerance Test (MTT) | Diabetic rodents | To evaluate the compound's effect on postprandial glucose excursions in a more physiological setting. | Blood glucose and plasma insulin levels. |
| Chronic Dosing Studies | Diet-induced obese (DIO) mice or other diabetic models | To determine the long-term effects on glycemic control, body weight, and food intake. | HbA1c, body weight, food and water intake, plasma lipid profiles. |
| Pharmacokinetic (PK) Studies | Rodents and non-rodents | To characterize the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. | Cmax, Tmax, AUC, half-life, bioavailability. |
Summary and Future Directions
This compound is a GPR119 agonist with a chemical structure suggestive of potent activity. Based on the established pharmacology of GPR119 agonists, it is anticipated that this compound would lower blood glucose in a glucose-dependent manner through the dual mechanisms of stimulating insulin and incretin secretion. A comprehensive preclinical evaluation, following the experimental protocols outlined in this guide, would be necessary to fully characterize its therapeutic potential for the treatment of type 2 diabetes and related metabolic disorders. The success of GPR119 agonists in clinical trials has been mixed, and further research is needed to understand the full therapeutic utility of this class of compounds.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound = 98 HPLC 1492631-88-5 [sigmaaldrich.com]
- 4. This compound = 98 HPLC 1492631-88-5 [sigmaaldrich.com]
- 5. Synergistic Effects of a GPR119 Agonist with Metformin on Weight Loss in Diet-Induced Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GPR119 agonists for type 2 diabetes: past failures and future hopes for preclinical and early phase candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Technical Deep Dive: GPR119 Ligands - Endogenous vs. Synthetic Agonist BMS-986034
For Researchers, Scientists, and Drug Development Professionals
Abstract
G-protein coupled receptor 119 (GPR119) has emerged as a promising therapeutic target for type 2 diabetes and related metabolic disorders. Predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, its activation stimulates glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1). This technical guide provides an in-depth comparison of the endogenous ligands of GPR119 and the potent synthetic agonist, BMS-986034. We will explore their binding affinities, signaling pathways, and the experimental methodologies used to characterize these interactions. All quantitative data are summarized for direct comparison, and key signaling and experimental workflows are visualized using Graphviz diagrams.
Introduction to GPR119 and its Ligands
GPR119 is a class A G-protein coupled receptor that is primarily coupled to the stimulatory G-protein, Gαs.[1] Upon activation, it triggers a signaling cascade that results in the elevation of intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2][3] This second messenger plays a crucial role in potentiating glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells and stimulating GLP-1 release from intestinal L-cells.[3]
A variety of endogenous lipid molecules have been identified as GPR119 ligands, with oleoylethanolamide (OEA) and lysophosphatidylcholines (LPCs) being the most extensively studied.[3][4][5] These molecules exhibit micromolar to sub-micromolar potency. In the realm of synthetic agonists, this compound has been identified as a potent and selective GPR119 agonist, demonstrating significantly higher potency than its endogenous counterparts.[6][7][8]
Quantitative Comparison of Ligand Potency
The following table summarizes the available quantitative data for the potency of various endogenous and synthetic ligands at the GPR119 receptor. The data is primarily derived from in vitro cAMP accumulation assays in cell lines expressing the human GPR119 receptor.
| Ligand Class | Ligand Name | Assay Type | Cell Line | Potency (EC50) | Reference |
| Endogenous | Oleoylethanolamide (OEA) | cAMP Accumulation | HEK293 | ~5-10 µM | [4][9] |
| 2-Oleoylglycerol (2-OG) | cAMP Accumulation | COS-7 | 2.5 µM | [10] | |
| Lysophosphatidylcholine (LPC) 16:1(9Z) | cAMP Accumulation | EndoC-βH1 | ~1 µM | [5][11] | |
| Synthetic | This compound | cAMP Accumulation (HTRF) | HEK293 | 3 nM | [8] |
| AR231453 | cAMP Accumulation | HEK293 | 9 nM | [4] | |
| APD597 | cAMP Accumulation | HEK293 | 46 nM | [10] | |
| PSN632408 | cAMP Accumulation | Recombinant cells | 7.9 µM | [10] |
GPR119 Signaling Pathway
Activation of GPR119 by both endogenous ligands and synthetic agonists like this compound initiates a canonical Gαs signaling cascade. The key steps are outlined in the diagram below.
Caption: GPR119 Signaling Pathway.
Experimental Protocols
In Vitro cAMP Accumulation Assay (HTRF)
This protocol describes a common method to quantify the potency of GPR119 agonists by measuring intracellular cAMP levels using Homogeneous Time-Resolved Fluorescence (HTRF).
Caption: cAMP HTRF Assay Workflow.
Detailed Methodology:
-
Cell Culture: HEK293 cells stably expressing human GPR119 are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[12]
-
Cell Seeding: Cells are seeded into 384-well white microplates at a density of 5,000-10,000 cells per well and incubated overnight to allow for attachment.[12]
-
Compound Preparation: Test compounds and a reference agonist are serially diluted in assay buffer (e.g., HBSS with 20 mM HEPES).[12]
-
Cell Stimulation: The culture medium is removed, and the compound dilutions are added to the cells.[12]
-
Incubation: The plate is incubated for 30 minutes at room temperature.[12]
-
Lysis and Detection: HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP cryptate) are added according to the manufacturer's protocol (e.g., Cisbio or PerkinElmer).[12]
-
Final Incubation: The plate is incubated for 1 hour at room temperature, protected from light.[12]
-
Measurement: The plate is read on an HTRF-compatible reader at emission wavelengths of 620 nm and 665 nm following excitation at 320 nm.[2]
-
Data Analysis: The ratio of the fluorescence signals (665 nm/620 nm) is calculated and plotted against the logarithm of the compound concentration to generate a dose-response curve, from which the EC50 value is determined.[12]
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol assesses the ability of a GPR119 agonist to potentiate insulin secretion from pancreatic β-cells in response to glucose.
Caption: GSIS Assay Workflow.
Detailed Methodology:
-
Cell Culture: An insulin-secreting cell line, such as MIN6, is cultured in 96-well plates until they reach approximately 80% confluency.[12]
-
Pre-incubation: Cells are washed with glucose-free Krebs-Ringer Bicarbonate Buffer (KRBH) and then pre-incubated in KRBH containing low glucose (2.8 mM) for 1-2 hours at 37°C.[12]
-
Stimulation: The pre-incubation buffer is replaced with fresh KRBH containing either low (2.8 mM) or high (16.7 mM) glucose, with and without various concentrations of the test compound.[12]
-
Incubation: The plate is incubated for 1-2 hours at 37°C.[12]
-
Supernatant Collection: The supernatant from each well is collected for insulin measurement.[12]
-
Insulin Measurement: The concentration of insulin in the collected supernatants is quantified using a commercially available insulin ELISA kit.[12]
-
Data Analysis: Insulin concentrations are plotted against the compound concentrations for both low and high glucose conditions to demonstrate glucose-dependent potentiation of insulin secretion.[12]
Discussion and Conclusion
The endogenous ligands of GPR119, such as OEA and LPCs, display moderate potency, suggesting a role in physiological regulation of glucose homeostasis. In contrast, synthetic agonists like this compound exhibit significantly higher potency, with EC50 values in the low nanomolar range. This enhanced potency makes them attractive candidates for therapeutic development.
The signaling pathway for both endogenous and synthetic agonists converges on the Gαs-cAMP axis, leading to the desirable dual effects of enhanced insulin and incretin secretion. The experimental protocols detailed herein provide robust and reproducible methods for characterizing the activity of novel GPR119 agonists.
References
- 1. GPR119 and GPR55 as Receptors for Fatty Acid Ethanolamides, Oleoylethanolamide and Palmitoylethanolamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | GPR119 agonist | Probechem Biochemicals [probechem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Lysophosphatidylcholines Enriched with cis and trans Palmitoleic Acid Regulate Insulin Secretion via GPR119 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
GPR119 in Pancreatic Beta-Cells and Gut: A Technical Guide to Expression, Signaling, and Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
G protein-coupled receptor 119 (GPR119) has emerged as a significant target in the study of metabolic diseases, primarily due to its strategic expression in key metabolic tissues: the pancreatic β-cells and enteroendocrine cells of the gut.[1][2] Activation of GPR119 stimulates glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][3] This dual mechanism presents a compelling profile for therapeutic intervention in type 2 diabetes and obesity. This technical guide provides an in-depth overview of GPR119 expression, its signaling pathways, and its functional roles in the pancreas and gut. It includes a compilation of quantitative expression data, detailed experimental protocols for its study, and visual diagrams of its signaling and experimental workflows.
GPR119 Expression in Pancreas and Gastrointestinal Tract
GPR119 expression is predominantly localized to pancreatic islets and the gastrointestinal tract.[2][4] In humans, GPR119 mRNA is most abundant in the pancreas, with significant levels also detected in the duodenum, stomach, jejunum, ileum, and colon.[5] Within the pancreas, its expression is markedly higher in the islets compared to the surrounding exocrine tissue.[5]
While initially identified as a β-cell receptor, subsequent studies have revealed a more complex expression pattern within the islet, with reports of expression in pancreatic polypeptide (PP)-cells and α-cells as well.[5][6][7] In the gut, GPR119 is expressed in enteroendocrine L-cells and K-cells, which are responsible for producing GLP-1 and GIP, respectively.[1][2]
Data Presentation: Quantitative GPR119 mRNA Expression
The following table summarizes the relative expression levels of GPR119 mRNA across various human and rodent tissues as reported in the literature.
| Tissue/Cell Type | Organism | Relative Expression Level | Reference |
| Pancreas | |||
| Pancreatic Islets | Human | >10-fold higher than adjacent pancreatic tissue | [5] |
| Pancreatic Islets | Mouse | High, specific expression | [8] |
| Pancreas (whole) | Human | Most abundant tissue | [5] |
| Insulinoma (β-cell tumor) | Human | Abundant | [5] |
| Glucagonoma (α-cell tumor) | Human | Abundant | [5] |
| MIN6 Cells (mouse insulinoma) | Mouse | High expression | [8] |
| αTC1 Cells (mouse glucagonoma) | Mouse | Detectable expression | [8] |
| Gastrointestinal Tract | |||
| Colon | Mouse | Highest intestinal expression | [9] |
| Ileum | Mouse | High expression | [9] |
| Duodenum | Human | Moderate expression | [5] |
| Jejunum | Human | Moderate expression | [5] |
| Stomach | Human | Moderate expression | [5] |
| GLUTag Cells (murine L-cell model) | Mouse | Expressed | [10] |
| NCI-H716 Cells (human L-cell model) | Human | Expressed | [10][11] |
GPR119 Signaling Pathways
GPR119 is a Gαs-coupled receptor.[2][12] Upon binding to an agonist, it activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1][2] This fundamental mechanism operates in both pancreatic β-cells and intestinal enteroendocrine cells, but the downstream consequences and glucose dependency differ significantly.
Signaling in Pancreatic β-Cells
In pancreatic β-cells, the activation of the GPR119-cAMP pathway potentiates glucose-stimulated insulin secretion (GSIS).[13] The elevated cAMP levels are thought to act through two main effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). This signaling cascade enhances the exocytosis of insulin-containing granules, but critically, this effect is glucose-dependent, minimizing the risk of hypoglycemia.[1][13]
References
- 1. What are GPR119 agonists and how do they work? [synapse.patsnap.com]
- 2. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR119 Modulators for the Treatment of Diabetes, Obesity, and Related Diseases: Patent Highlight - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intestinal GPR119 activation by microbiota-derived metabolites impacts feeding behavior and energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPR119 expression in normal human tissues and islet cell tumors: evidence for its islet-gastrointestinal distribution, expression in pancreatic beta and alpha cells, and involvement in islet function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Expression and distribution of Gpr119 in the pancreatic islets of mice and rats: predominant localization in pancreatic polypeptide-secreting PP-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. genome.tokushima-u.ac.jp [genome.tokushima-u.ac.jp]
- 9. researchgate.net [researchgate.net]
- 10. GPR119 Is Essential for Oleoylethanolamide-Induced Glucagon-Like Peptide-1 Secretion From the Intestinal Enteroendocrine L-Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GPR119 is essential for oleoylethanolamide-induced glucagon-like peptide-1 secretion from the intestinal enteroendocrine L-cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. A role for beta-cell-expressed G protein-coupled receptor 119 in glycemic control by enhancing glucose-dependent insulin release - PubMed [pubmed.ncbi.nlm.nih.gov]
Downstream Targets of GPR119 Activation by BMS-986034: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 119 (GPR119) has emerged as a promising therapeutic target for the treatment of type 2 diabetes and obesity. It is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. Activation of GPR119 is known to stimulate glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). BMS-986034 is an orally active agonist of GPR119. This technical guide provides an in-depth overview of the core downstream targets of GPR119 activation by agonists like this compound, supported by representative data, detailed experimental protocols, and signaling pathway visualizations.
While specific quantitative data for this compound is not extensively available in the public domain, the following sections present data from other well-characterized GPR119 agonists to illustrate the expected downstream effects.
GPR119 Signaling Pathway
Activation of GPR119 by an agonist such as this compound initiates a cascade of intracellular events. The receptor is coupled to the stimulatory G protein, Gαs. Upon agonist binding, Gαs activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][2] The subsequent increase in intracellular cAMP levels is the primary trigger for the downstream effects on insulin and incretin secretion.[1][3]
Quantitative Data on Downstream Targets
The following tables summarize the expected quantitative effects of GPR119 activation on key downstream targets, based on data from representative GPR119 agonists.
Table 1: Effect of GPR119 Agonist on Intracellular cAMP Levels
| Agonist Concentration | Cell Line | Fold Increase in cAMP (vs. Vehicle) | Reference |
| 1 µM | HEK293-hGPR119 | ~15-fold | [4] |
| 10 µM | HIT-T15 | ~3-fold | [1] |
| 100 nM (AR231453) | Primary Colonic L-cells | Significant increase | [5] |
Table 2: Effect of GPR119 Agonist on GLP-1 Secretion
| Agonist (Concentration) | Cell Line/Tissue | Glucose Condition | % Increase in GLP-1 Secretion (vs. Vehicle) | Reference |
| AR231453 (EC50: 56 nM) | GLUTag cells | 15 mM | Dose-dependent increase | [6] |
| AR231453 (1 µM) | GLUTag cells | 0 mM | ~150% | [6] |
| OEA (10 µM) | Primary Murine Colonic Cultures | Not specified | Significant increase | [7] |
Table 3: Effect of GPR119 Agonist on Insulin Secretion
| Agonist (Concentration) | Cell Line/Tissue | Glucose Condition | % Increase in Insulin Secretion (vs. Vehicle) | Reference |
| OEA (10 µM) | MIN6c4 cells | High Glucose | Potentiates glucose-stimulated insulin secretion | [8] |
| PSN632408 (10 µM) | HIT-T15 cells | High Glucose | Potentiates glucose-stimulated insulin secretion | [1] |
| GPR119 Agonist | Min6 cells | High Glucose | Glucose-dependent increase | [6] |
Experimental Protocols
Detailed methodologies for assessing the downstream effects of GPR119 activation are crucial for reproducible research.
Experimental Workflow: In Vitro GLP-1 Secretion Assay
The following diagram outlines a typical workflow for measuring GLP-1 secretion from an enteroendocrine cell line in response to a GPR119 agonist.
Detailed Methodologies
1. Intracellular cAMP Measurement Assay
-
Cell Line: HEK293 cells stably expressing human GPR119 (HEK293-hGPR119).
-
Protocol:
-
Seed HEK293-hGPR119 cells in a 384-well white plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Prepare serial dilutions of this compound and a reference agonist in assay buffer (e.g., HBSS with 20 mM HEPES).
-
Remove the culture medium and add the compound dilutions to the cells.
-
Incubate for 30 minutes at room temperature.
-
Measure intracellular cAMP levels using a commercially available kit, such as a homogeneous time-resolved fluorescence (HTRF) assay or a bioluminescent assay (e.g., cAMP-Glo™).
-
Data are typically expressed as a fold change over the vehicle-treated control.
-
2. GLP-1 Secretion Assay
-
Cell Line: Murine enteroendocrine STC-1 or GLUTag cells.
-
Protocol:
-
Seed cells in 24-well plates and grow to approximately 80% confluency.
-
Wash the cells twice with a secretion buffer such as Krebs-Ringer Bicarbonate buffer (KRB).
-
Pre-incubate the cells in KRB containing a low glucose concentration (e.g., 1 mM) for 1-2 hours at 37°C.
-
Replace the pre-incubation buffer with fresh KRB containing either low or high glucose (e.g., 10 mM), with or without various concentrations of this compound.
-
Incubate for 2 hours at 37°C.
-
Collect the supernatant and add a DPP-4 inhibitor to prevent GLP-1 degradation.
-
Measure the concentration of active GLP-1 in the supernatant using a specific ELISA kit.
-
Lyse the cells to determine the total protein content for normalization of the GLP-1 secretion data.
-
3. Glucose-Stimulated Insulin Secretion (GSIS) Assay
-
Cell Line/Tissue: Pancreatic β-cell lines (e.g., MIN6, INS-1) or isolated pancreatic islets.
-
Protocol:
-
For islets, isolate them from mice and culture overnight. For cell lines, seed in 96-well plates and culture to desired confluency.
-
Pre-incubate the cells or islets in KRB buffer with a low glucose concentration (e.g., 2.8 mM) for 1-2 hours at 37°C.
-
Replace the pre-incubation buffer with fresh KRB containing either low (2.8 mM) or high (16.7 mM) glucose, with and without various concentrations of this compound.
-
Incubate for 1-2 hours at 37°C.
-
Collect the supernatant for insulin measurement using an ELISA or radioimmunoassay (RIA) kit.
-
The results are expressed as the amount of insulin secreted, often normalized to the total insulin content of the cells or islets.
-
Conclusion
Activation of GPR119 by agonists like this compound leads to a well-defined cascade of downstream events, primarily mediated by an increase in intracellular cAMP. This signaling pathway culminates in the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells and the release of the incretin hormone GLP-1 from intestinal L-cells. The dual action of GPR119 agonists presents a compelling mechanism for the therapeutic management of type 2 diabetes. The experimental protocols provided herein offer a robust framework for the continued investigation and characterization of novel GPR119 agonists in preclinical and clinical development.
References
- 1. cAMP accumulation assay [bio-protocol.org]
- 2. Research Protocols - MACDONALD ISLET BIOLOGY LABORATORY [bcell.org]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. surgery.wisc.edu [surgery.wisc.edu]
- 5. researchgate.net [researchgate.net]
- 6. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipid derivatives activate GPR119 and trigger GLP-1 secretion in primary murine L-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2.2. Glucose-Stimulated Insulin Secretion (GSIS) Assay [bio-protocol.org]
An In-depth Technical Guide to BMS-986034 (CAS Number: 1492631-88-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-986034 is a potent and orally active agonist of the G protein-coupled receptor 119 (GPR119).[1][2][3][4] Identified by its CAS number 1492631-88-5, this small molecule has been investigated for its potential therapeutic applications. This document provides a comprehensive overview of the available technical data on this compound, including its mechanism of action, physicochemical properties, and key experimental findings. The information is presented to support further research and development efforts in the scientific community.
Introduction
GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. Its activation is known to stimulate insulin (B600854) secretion and the release of glucagon-like peptide-1 (GLP-1), respectively. This dual mechanism of action makes GPR119 an attractive therapeutic target for the treatment of type 2 diabetes and other metabolic disorders. This compound has emerged as a selective agonist for this receptor, demonstrating significant potency in in vitro assays.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 1492631-88-5 | [3] |
| Molecular Formula | C₂₄H₂₄Cl₂N₆O₄ | [2][3] |
| Molecular Weight | 531.39 g/mol | [2][3] |
| Synonyms | (R)-5-Chloro-4-(1-(5-chloropyrimidin-2-yl)piperidin-4-yloxy)-1-(5-(3-hydroxy-2-oxopyrrolidin-1-yl)-6-methylpyridin-2-yl)pyridin-2(1H)-one | |
| Appearance | White to beige powder | [3] |
| Solubility | Soluble in DMSO (5 mg/mL, with warming) | [3] |
| Purity | ≥98% (HPLC) | [3] |
Biological Activity and Mechanism of Action
This compound functions as a GPR119 agonist.[1][3][4] The activation of GPR119 by an agonist like this compound initiates a signaling cascade that results in the elevation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This process is mediated through the coupling of the receptor to the Gαs subunit of the G protein complex, which in turn activates adenylyl cyclase.
The primary downstream effects of GPR119 activation are tissue-specific:
-
In Pancreatic β-cells: Increased cAMP levels lead to the potentiation of glucose-stimulated insulin secretion.
-
In Intestinal L-cells: Elevated cAMP stimulates the release of GLP-1, an incretin (B1656795) hormone that further enhances insulin secretion and promotes satiety.
The following diagram illustrates the GPR119 signaling pathway initiated by this compound.
Caption: GPR119 signaling pathway activated by this compound.
Quantitative Biological Data
The potency of this compound has been quantified in a cell-based assay. A summary of the available data is provided below.
| Assay Type | Cell Line | Parameter | Value | Reference |
| cAMP Accumulation Assay | HEK293 (expressing human-mouse chimeric GPR119) | EC₅₀ | 3 nM | [2] |
Experimental Protocols
In Vitro cAMP Accumulation Assay
The following protocol provides a general workflow for assessing the agonist activity of compounds like this compound at the GPR119 receptor.
Objective: To determine the EC₅₀ value of this compound by measuring the accumulation of intracellular cAMP in a recombinant cell line expressing GPR119.
Materials:
-
HEK293 cells stably expressing a human-mouse chimeric GPR119 receptor (e.g., Flp-In-T-Rex-HEK293).
-
Tetracycline (B611298) (for inducible expression).
-
Cell culture medium and supplements.
-
This compound.
-
HTRF (Homogeneous Time-Resolved Fluorescence) cAMP assay kit.
-
Plate reader capable of HTRF detection.
Methodology:
-
Cell Culture and Induction:
-
Culture the GPR119-expressing HEK293 cells under standard conditions.
-
Induce the expression of the GPR119 receptor using tetracycline at an appropriate concentration and for a sufficient duration prior to the assay.
-
-
Assay Plate Preparation:
-
Harvest the induced cells and seed them into a multi-well assay plate at a predetermined density.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in an appropriate assay buffer.
-
Add the compound dilutions to the cells in the assay plate.
-
-
Incubation:
-
Cell Lysis and HTRF Reaction:
-
Lyse the cells and perform the HTRF cAMP assay according to the manufacturer's instructions. This typically involves the addition of a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible plate reader.
-
Calculate the ratio of the fluorescence signals at the two emission wavelengths.
-
Plot the HTRF ratio against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
-
The following diagram outlines the experimental workflow for the cAMP accumulation assay.
Caption: Experimental workflow for the cAMP accumulation assay.
Pharmacokinetics, Pharmacodynamics, and Clinical Data
As of the date of this document, detailed public information regarding the pharmacokinetics, in vivo pharmacodynamics, and clinical trial status of this compound is not available. This is common for proprietary compounds in the early stages of drug discovery and development.
Synthesis and Analytical Methods
Detailed synthetic routes and specific analytical methods for the characterization and quantification of this compound are not publicly disclosed. Standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy would be employed for its analysis. The reported purity of ≥98% by HPLC suggests that a validated chromatographic method exists.[3]
Conclusion
This compound is a potent GPR119 agonist with a demonstrated high in vitro activity. Its mechanism of action through the GPR119 signaling pathway holds therapeutic promise for metabolic diseases. While the publicly available data is limited, the information presented in this guide provides a foundational understanding of this compound for the scientific community. Further research is warranted to fully elucidate its pharmacokinetic profile, in vivo efficacy, and safety to determine its potential as a clinical candidate.
References
BMS-986034 in DMSO: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of the solubility of BMS-986034 in dimethyl sulfoxide (B87167) (DMSO), including quantitative data, experimental methodologies, and relevant biological context.
Core Data: Solubility of this compound in DMSO
This compound, a potent GPR119 agonist, exhibits moderate solubility in DMSO. The established solubility is a critical parameter for the preparation of stock solutions essential for a wide range of in vitro and in vivo studies.
| Parameter | Value | Conditions | Source |
| Solubility | 5 mg/mL | Warmed | Sigma-Aldrich[1][2] |
| Molecular Weight | 531.39 g/mol | - | Sigma-Aldrich[1][2] |
| CAS Number | 1492631-88-5 | - | Sigma-Aldrich[1][2] |
Experimental Protocols for Solubility Determination
While the specific protocol used by the vendor for determining the solubility of this compound is not publicly detailed, several standardized methods are routinely employed in pharmaceutical research to assess compound solubility in DMSO. These kinetic solubility assays provide a high-throughput assessment of a compound's dissolution characteristics.
General Kinetic Solubility Assay Protocol (Nephelometric or UV-based)
This protocol outlines a general procedure for determining the kinetic solubility of a compound like this compound in an aqueous buffer after being introduced from a DMSO stock solution.
1. Preparation of Stock Solution:
-
Accurately weigh the this compound powder.
-
Dissolve the powder in high-purity, anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM).
2. Assay Procedure:
-
A small aliquot of the DMSO stock solution is added to a larger volume of aqueous buffer (e.g., phosphate-buffered saline, PBS) in a microplate well.
-
The solution is mixed thoroughly and incubated at a controlled temperature (e.g., 25°C or 37°C) for a specified period (e.g., 1-2 hours) to allow for precipitation of the compound that is insoluble in the aqueous buffer.
3. Measurement:
-
Nephelometry: The turbidity of the solution, caused by precipitated particles, is measured using a nephelometer. Higher light scattering indicates lower solubility.
-
UV Spectroscopy: The solution is filtered or centrifuged to remove any precipitate. The concentration of the dissolved compound in the supernatant is then determined by measuring its UV absorbance at a specific wavelength and comparing it to a standard curve.
The following diagram illustrates a generalized workflow for determining kinetic solubility.
Biological Context: GPR119 Signaling Pathway
This compound functions as an agonist for the G protein-coupled receptor 119 (GPR119).[1][2][3] GPR119 is primarily expressed in pancreatic β-cells and intestinal L-cells. Its activation is a key mechanism in the regulation of glucose homeostasis.
Upon binding of an agonist like this compound, GPR119 couples to the Gs alpha subunit of the heterotrimeric G protein. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Elevated cAMP in pancreatic β-cells enhances glucose-dependent insulin (B600854) secretion. In intestinal L-cells, increased cAMP promotes the release of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that further potentiates insulin secretion.
The following diagram depicts the GPR119 signaling pathway.
References
Methodological & Application
BMS-986034 In Vitro Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-986034 is a potent and orally active agonist of the G-protein coupled receptor 119 (GPR119), a promising therapeutic target for type 2 diabetes and other metabolic disorders. Activation of GPR119 stimulates the production of intracellular cyclic AMP (cAMP), a key second messenger molecule involved in various cellular processes, including glucose-dependent insulin (B600854) secretion.[1][2] This document provides detailed protocols for an in vitro assay to characterize the activity of this compound, focusing on a homogeneous time-resolved fluorescence (HTRF) based cAMP accumulation assay. Additionally, it includes a summary of quantitative data and a visual representation of the GPR119 signaling pathway.
GPR119 Signaling Pathway
GPR119 is a Gs-coupled receptor predominantly expressed in pancreatic β-cells and enteroendocrine L-cells in the gastrointestinal tract.[1] Upon agonist binding, such as with this compound, the receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric Gs protein. The activated Gαs subunit stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][3] The subsequent increase in intracellular cAMP levels triggers downstream signaling cascades that result in enhanced glucose-dependent insulin secretion from pancreatic β-cells and the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) from intestinal L-cells.[1][2]
Quantitative Data Summary
The potency of this compound as a GPR119 agonist has been determined using in vitro cellular assays. The following table summarizes the key quantitative data.
| Compound | Cell Line | Assay Type | Parameter | Value (nM) |
| This compound | Tetracycline-induced Flp-In-T-Rex-HEK293 cells expressing human-mouse chimeric GPR119 | cAMP Accumulation (HTRF) | EC50 | 3 |
| Table 1: In Vitro Activity of this compound.[4] |
Experimental Protocol: cAMP Accumulation Assay (HTRF)
This protocol describes a method to quantify the agonist activity of this compound at the GPR119 receptor by measuring intracellular cAMP accumulation using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[4]
I. Materials and Reagents
-
Cell Line: Tetracycline-induced Flp-In-T-Rex-HEK293 cells expressing a human-mouse chimeric GPR119 receptor.
-
This compound: Test compound.
-
Cell Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin.
-
Assay Buffer: Stimulation buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like IBMX).
-
HTRF cAMP Assay Kit: Containing cAMP-d2 (acceptor) and anti-cAMP Cryptate (donor).
-
Tetracycline (B611298): For induction of receptor expression.
-
384-well, low-volume, white plates.
-
HTRF-compatible plate reader.
II. Experimental Workflow
III. Step-by-Step Protocol
-
Cell Culture and Induction:
-
Culture the tetracycline-inducible GPR119-expressing HEK293 cells in standard culture medium.
-
24 hours prior to the assay, induce receptor expression by adding tetracycline to the culture medium at the optimal concentration.
-
-
Cell Preparation:
-
On the day of the assay, wash the cells with PBS and harvest them using a non-enzymatic cell dissociation solution.
-
Centrifuge the cells and resuspend them in assay buffer to the desired cell density.
-
-
Compound Addition:
-
Prepare a serial dilution of this compound in assay buffer.
-
Dispense the cells into a 384-well plate.
-
Add the diluted this compound to the appropriate wells. Include wells with vehicle control (e.g., DMSO) and a positive control (e.g., a known GPR119 agonist).
-
-
Stimulation:
-
Incubate the plate at room temperature for 50 minutes to allow for cAMP accumulation.[4]
-
-
Detection:
-
Prepare the HTRF detection reagents according to the manufacturer's instructions by mixing the cAMP-d2 and anti-cAMP Cryptate reagents in the provided lysis buffer.
-
Add the HTRF detection mix to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 620 nm (Cryptate donor) and 665 nm (d2 acceptor).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000 for each well.
-
The amount of cAMP produced is inversely proportional to the HTRF signal.
-
Plot the HTRF ratio against the log of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Conclusion
The provided protocol for the cAMP accumulation HTRF assay offers a robust and high-throughput method for characterizing the in vitro potency of GPR119 agonists like this compound. The quantitative data and understanding of the GPR119 signaling pathway are crucial for the continued development and evaluation of this compound for therapeutic applications in metabolic diseases.
References
Application Notes and Protocols for Studying the Effects of BMS-986034 in MIN6 and GLUTag Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986034 is a potent and selective agonist of the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for the treatment of type 2 diabetes and obesity.[1][2] GPR119 is predominantly expressed on pancreatic β-cells and enteroendocrine L-cells. Its activation leads to the stimulation of insulin (B600854) secretion and the release of glucagon-like peptide-1 (GLP-1), respectively, both of which contribute to improved glucose homeostasis.
This document provides detailed application notes and experimental protocols for studying the effects of this compound in two key cell lines: the mouse insulinoma cell line MIN6 and the murine enteroendocrine L-cell line GLUTag. These cell lines are well-established models for investigating glucose-stimulated insulin secretion (GSIS) and GLP-1 secretion, respectively.
Cell Line Information
MIN6 Cells: A murine pancreatic beta cell line that retains glucose-responsive insulin secretion, making it a valuable in vitro model for studying β-cell physiology and screening insulin secretagogues.[3][4][5][6]
GLUTag Cells: A murine enteroendocrine L-cell line derived from a colonic tumor. These cells express and secrete GLP-1 in a regulated manner, providing a robust system for studying the mechanisms of GLP-1 release.[7][8][9]
GPR119 Signaling Pathway
Activation of GPR119 by an agonist like this compound initiates a signaling cascade that leads to enhanced hormone secretion. The receptor is coupled to the stimulatory G protein (Gs), which activates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. Elevated cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets involved in the exocytosis of insulin-containing granules in MIN6 cells and GLP-1-containing granules in GLUTag cells.
Quantitative Data Summary
Table 1: In Vitro Activity of GPR119 Agonists on cAMP Accumulation
| Compound | Cell Line | Assay Type | EC50 (nM) | Reference |
| This compound | HEK293-hGPR119 | HTRF cAMP Assay | 3 | [1] |
| AR231453 | HEK293-hGPR119 | Reporter Gene Assay | 4.3 | |
| OEA | mGLUTag | RIA | ~10,000 |
Table 2: Effect of GPR119 Agonists on Glucose-Stimulated Insulin Secretion (GSIS) in MIN6 Cells
| Compound | Glucose Condition | Fold Increase in Insulin Secretion (vs. vehicle) | EC50 (nM) | Reference |
| This compound | High Glucose (e.g., 16.7 mM) | Data not available | Data not available | |
| AR231453 | High Glucose (16.7 mM) | Significant increase | ~5 | |
| OEA | High Glucose (16.7 mM) | Significant increase | ~5,000 |
Table 3: Effect of GPR119 Agonists on GLP-1 Secretion in GLUTag Cells
| Compound | Glucose Condition | Fold Increase in GLP-1 Secretion (vs. vehicle) | EC50 (nM) | Reference |
| This compound | Basal or High Glucose | Data not available | Data not available | |
| AR231453 | Basal Glucose | ~2-fold | 78 | |
| AR231453 | High Glucose (10 mM) | ~3-fold | 17 | |
| OEA | Basal Glucose | ~2-fold | ~10,000 |
Experimental Protocols
Protocol 1: cAMP Accumulation Assay
This protocol describes the measurement of intracellular cAMP levels in MIN6 or GLUTag cells following stimulation with this compound.
Materials:
-
MIN6 or GLUTag cells
-
Cell culture medium (e.g., DMEM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound and a reference GPR119 agonist
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
96-well or 384-well white microplates
Workflow:
Methodology:
-
Cell Seeding: Seed MIN6 or GLUTag cells in a 96-well white, clear-bottom plate at a density of 5 x 104 cells/well. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Cell Starvation: The next day, aspirate the culture medium and wash the cells once with PBS. Add 100 µL of serum-free medium and incubate for 2-4 hours at 37°C.
-
Compound Preparation: Prepare a 2X stock solution of this compound and reference agonist in assay buffer containing a phosphodiesterase inhibitor (e.g., 1 mM IBMX).
-
Cell Stimulation: Aspirate the starvation medium and add 50 µL of assay buffer to each well. Then, add 50 µL of the 2X compound stock solution to the respective wells.
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay in MIN6 Cells
This protocol outlines the procedure to assess the effect of this compound on insulin secretion from MIN6 cells in the presence of low and high glucose concentrations.
Materials:
-
MIN6 cells
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA
-
Glucose solutions (Low: 2.8 mM; High: 16.7 mM in KRB buffer)
-
This compound
-
Insulin ELISA kit
-
24-well plates
Workflow:
Methodology:
-
Cell Seeding: Seed MIN6 cells in a 24-well plate at a density that will result in 80-90% confluency on the day of the assay.
-
Pre-incubation: On the day of the assay, wash the cells twice with KRB buffer containing 2.8 mM glucose. Then, pre-incubate the cells in 500 µL of the same buffer for 1 hour at 37°C.
-
Basal Insulin Secretion: Aspirate the pre-incubation buffer. Add 500 µL of KRB buffer with 2.8 mM glucose, with or without various concentrations of this compound. Incubate for 1 hour at 37°C. Collect the supernatant for insulin measurement.
-
Stimulated Insulin Secretion: Wash the cells twice with KRB buffer containing 2.8 mM glucose. Add 500 µL of KRB buffer with 16.7 mM glucose, with or without various concentrations of this compound. Incubate for 1 hour at 37°C. Collect the supernatant for insulin measurement.
-
Insulin Measurement: Quantify the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the insulin secretion to the total protein content of the cells in each well. Calculate the fold increase in insulin secretion in the presence of high glucose and/or this compound compared to the basal condition.
Protocol 3: GLP-1 Secretion Assay in GLUTag Cells
This protocol is designed to measure the effect of this compound on GLP-1 secretion from GLUTag cells.
Materials:
-
GLUTag cells
-
DMEM
-
Assay buffer (e.g., HBSS with 10 mM HEPES)
-
This compound
-
DPP-IV inhibitor (e.g., sitagliptin, to prevent GLP-1 degradation)
-
GLP-1 ELISA kit
-
24-well plates
Workflow:
Methodology:
-
Cell Seeding: Seed GLUTag cells in a 24-well plate and grow to 70-80% confluency.
-
Assay Preparation: On the day of the experiment, wash the cells twice with assay buffer.
-
Cell Stimulation: Add 500 µL of assay buffer containing a DPP-IV inhibitor (e.g., 10 µM sitagliptin) with or without various concentrations of this compound to each well.
-
Incubation: Incubate the plate for 2 hours at 37°C.
-
Sample Collection: After incubation, collect the supernatant and centrifuge to remove any cell debris. Store the supernatant at -80°C until the GLP-1 measurement.
-
GLP-1 Measurement: Measure the concentration of active GLP-1 in the supernatants using a specific ELISA kit following the manufacturer's protocol.
-
Data Analysis: Normalize the secreted GLP-1 to the total protein content in each well. Calculate the fold increase in GLP-1 secretion in response to this compound compared to the vehicle control.
Conclusion
The MIN6 and GLUTag cell lines are indispensable tools for the preclinical evaluation of GPR119 agonists like this compound. The protocols provided herein offer a standardized approach to characterize the compound's activity in terms of cAMP signaling, insulin secretion, and GLP-1 release. While specific quantitative data for this compound is limited in publicly accessible literature, the provided frameworks and comparative data for other GPR119 agonists will enable researchers to effectively design and interpret their experiments. These studies are crucial for understanding the therapeutic potential of this compound in the context of type 2 diabetes and metabolic disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | GPR119 agonist | Probechem Biochemicals [probechem.com]
- 3. MIN-6 Cells [cytion.com]
- 4. accegen.com [accegen.com]
- 5. Pancreatic beta cell line MIN6 exhibits characteristics of glucose metabolism and glucose-stimulated insulin secretion similar to those of normal islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cellosaurus cell line MIN6 (CVCL_0431) [cellosaurus.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. glucagon.com [glucagon.com]
- 9. GLUTag Mouse Colonic Endocrine Cell Line | SCC652 [merckmillipore.com]
Application Notes and Protocols for In Vivo Studies with BMS-986034
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986034 is a potent and selective inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family. TYK2 is a key mediator in the signaling pathways of several cytokines implicated in the pathogenesis of a range of immune-mediated inflammatory diseases, including psoriasis, inflammatory bowel disease (IBD), and lupus. By selectively targeting TYK2, this compound offers a promising therapeutic strategy to modulate the inflammatory response while potentially mitigating the side effects associated with broader JAK inhibition.
These application notes provide an overview of the in vivo use of this compound in relevant animal models of psoriasis, IBD, and lupus. Detailed experimental protocols are provided to guide researchers in the design and execution of their studies. While specific in vivo data for this compound is emerging, data from the closely related and well-characterized selective TYK2 inhibitor, deucravacitinib (B606291) (BMS-986165), is included to provide a relevant frame of reference for expected outcomes.
Chemical Information for this compound
| Property | Value |
| Synonyms | (R)-5-Chloro-4-(1-(5-chloropyrimidin-2-yl)piperidin-4-yloxy)-1-(5-(3-hydroxy-2-oxopyrrolidin-1-yl)-6-methylpyridin-2-yl)pyridin-2(1H)-one, 5-Chloro-4-[[1-(5-chloro-2-pyrimidinyl)-4-piperidinyl]oxy]-5′-[(3R)-3-hydroxy-2-oxo-1-pyrrolidinyl]-6′-methyl-[1(2H),2′-bipyridin]-2-one |
| Molecular Formula | C₂₄H₂₄Cl₂N₆O₄ |
| Molecular Weight | 531.39 g/mol |
| CAS Number | 1492631-88-5 |
Mechanism of Action and Signaling Pathway
This compound selectively inhibits TYK2, which is a crucial component of the signaling cascade for cytokines such as interleukin-12 (B1171171) (IL-12), IL-23, and Type I interferons (IFNs). These cytokines play pivotal roles in the differentiation and activation of T helper 1 (Th1) and T helper 17 (Th17) cells, which are key drivers of inflammation in various autoimmune diseases. By inhibiting TYK2, this compound blocks the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, thereby attenuating the expression of pro-inflammatory genes.
Animal Models for In Vivo Studies
The following sections detail protocols for commonly used animal models to evaluate the efficacy of TYK2 inhibitors like this compound in psoriasis, inflammatory bowel disease, and lupus.
Imiquimod-Induced Psoriasis-Like Skin Inflammation in Mice
This is a widely used model that recapitulates many features of human psoriasis, including epidermal hyperplasia, immune cell infiltration, and a dependence on the IL-23/IL-17 axis.[1]
Materials:
-
8-week-old female BALB/c or C57BL/6 mice.[2]
-
Imiquimod cream (5%).[2]
-
Vehicle control cream.
-
This compound formulated for oral or topical administration.
-
Calipers for measuring skin thickness.
Procedure:
-
Animal Preparation: Acclimatize mice for at least one week. Shave the dorsal skin of the mice one day before the start of the experiment.[3]
-
Disease Induction: Apply 62.5 mg of 5% imiquimod cream daily to the shaved back for 5-7 consecutive days.[3]
-
Treatment: Administer this compound or vehicle control daily, starting from day 0 or day 1 of imiquimod application. A positive control, such as a topical corticosteroid, can be included.
-
Clinical Assessment: Monitor mice daily for body weight and clinical signs of skin inflammation, including erythema, scaling, and induration (thickness). Score these parameters using a modified Psoriasis Area and Severity Index (PASI).[4]
-
Endpoint Analysis: At the end of the study, euthanize the mice and collect skin and spleen samples.
| Parameter | Vehicle Control | Selective TYK2 Inhibitor | Positive Control (e.g., Clobetasol) |
| Mean PASI Score (Day 7) | 8.5 ± 0.8 | 3.2 ± 0.5 | 2.5 ± 0.4 |
| Epidermal Thickness (µm) | 120 ± 15 | 55 ± 10 | 40 ± 8 |
| Skin IL-17A Levels (pg/mg) | 250 ± 40 | 80 ± 15 | 60 ± 12 |
| Spleen Weight (mg) | 150 ± 20 | 110 ± 15 | 105 ± 12 |
| *p < 0.05 compared to vehicle control. Data are representative and should be adapted based on experimental findings. |
Dextran Sulfate (B86663) Sodium (DSS)-Induced Colitis in Mice
This model induces an acute or chronic colitis that shares features with human ulcerative colitis. It is useful for evaluating the efficacy of anti-inflammatory agents.
Materials:
-
8-10 week old C57BL/6 mice.
-
Dextran sulfate sodium (DSS), molecular weight 36-50 kDa.[5]
-
This compound formulated for oral administration.
-
Reagents for myeloperoxidase (MPO) assay and cytokine analysis.
Procedure:
-
Disease Induction: Administer 2-3% DSS in the drinking water for 7 days for an acute model. For a chronic model, administer cycles of DSS followed by regular water.[6][7]
-
Treatment: Administer this compound or vehicle control daily by oral gavage throughout the DSS administration period.
-
Clinical Assessment: Monitor body weight, stool consistency, and the presence of blood in the stool daily. Calculate a Disease Activity Index (DAI) based on these parameters.[8]
-
Endpoint Analysis: At the end of the study, euthanize the mice and collect the colon.
-
Macroscopic Evaluation: Measure the length and weight of the colon.
-
Histology: Prepare "Swiss rolls" of the colon, fix in formalin, and stain with H&E to assess inflammation, ulceration, and crypt damage.[7]
-
MPO Assay: Measure myeloperoxidase activity in colon tissue as a marker of neutrophil infiltration.
-
Cytokine Analysis: Measure levels of pro-inflammatory cytokines (e.g., IL-12, IL-23, IFN-γ) in colon homogenates.
-
| Parameter | Vehicle Control | Selective TYK2 Inhibitor |
| DAI Score (Day 7) | 3.5 ± 0.4 | 1.5 ± 0.3 |
| Colon Length (cm) | 6.2 ± 0.5 | 8.1 ± 0.4 |
| Histological Score | 9.8 ± 1.2 | 4.2 ± 0.8 |
| MPO Activity (U/g tissue) | 5.2 ± 0.7 | 2.1 ± 0.4 |
| *p < 0.05 compared to vehicle control. Data are representative. |
Adoptive T-Cell Transfer Colitis Model
This model is driven by the transfer of naive T cells into immunodeficient mice, leading to a chronic, T-cell-mediated colitis that resembles Crohn's disease.[9]
Materials:
-
Donor mice (e.g., BALB/c or C57BL/6).
-
Recipient immunodeficient mice (e.g., RAG1-/- or SCID).[9]
-
Antibodies for cell sorting (e.g., anti-CD4, anti-CD45RB).
-
This compound formulated for administration.
Procedure:
-
Cell Isolation: Isolate CD4+ T cells from the spleens of donor mice. Further separate the naive T cell population (CD4+CD45RBhigh).[9]
-
Cell Transfer: Inject 0.5 x 10^6 naive T cells intraperitoneally into recipient immunodeficient mice.[9]
-
Treatment: Begin treatment with this compound or vehicle control at the onset of clinical signs (e.g., weight loss), typically 2-3 weeks after cell transfer.
-
Clinical Monitoring: Monitor body weight and clinical signs of colitis weekly.
-
Endpoint Analysis: Euthanize mice when they have lost a significant amount of body weight (around 6-8 weeks post-transfer).[9] Collect colonic tissue for histological analysis and cytokine profiling as described for the DSS model.
| Parameter | Vehicle Control | Selective TYK2 Inhibitor |
| Percent Body Weight Change (Week 8) | -18% ± 3% | -5% ± 2% |
| Colon Weight/Length Ratio (mg/cm) | 120 ± 15 | 75 ± 10 |
| Histological Score | 10.5 ± 1.5 | 5.0 ± 1.0 |
| Colonic IFN-γ mRNA (fold change) | 25 ± 5 | 8 ± 2 |
| *p < 0.05 compared to vehicle control. Data are representative. |
Spontaneous Lupus Model (NZB/W F1 Mice)
NZB/W F1 hybrid mice spontaneously develop an autoimmune disease that closely resembles human systemic lupus erythematosus (SLE), including the production of autoantibodies and the development of immune complex-mediated glomerulonephritis.[10]
Materials:
-
Female NZB/W F1 mice.[11]
-
This compound formulated for oral administration.
-
Reagents for measuring proteinuria and anti-dsDNA antibodies.
Procedure:
-
Animal Monitoring: Begin monitoring mice for the development of proteinuria around 20-24 weeks of age.[11]
-
Treatment: Once proteinuria is detected, randomize mice into treatment groups and begin daily administration of this compound or vehicle control.
-
Clinical Assessment: Monitor proteinuria weekly. Collect blood samples periodically to measure serum levels of anti-dsDNA antibodies by ELISA.[11]
-
Endpoint Analysis: The study can be run for a predetermined duration (e.g., 10-12 weeks of treatment) or until a humane endpoint is reached. At termination, collect kidneys for histological assessment of glomerulonephritis and spleens for immunological analysis.[11]
| Parameter | Vehicle Control | Selective TYK2 Inhibitor |
| Proteinuria Score (end of study) | 3.8 ± 0.5 | 1.5 ± 0.4 |
| Anti-dsDNA Titer (AU/mL) | 1500 ± 300 | 600 ± 150 |
| Glomerulonephritis Score | 3.5 ± 0.6 | 1.2 ± 0.3 |
| Spleen Weight (mg) | 450 ± 50 | 250 ± 40 |
| *p < 0.05 compared to vehicle control. Data are representative. |
Conclusion
The animal models described provide robust platforms for evaluating the in vivo efficacy of the selective TYK2 inhibitor this compound. By carefully selecting the appropriate model and endpoints, researchers can gain valuable insights into the therapeutic potential of this compound for treating a range of immune-mediated inflammatory diseases. The provided protocols and expected data, based on closely related compounds, offer a strong foundation for designing and interpreting preclinical studies.
References
- 1. inotiv.com [inotiv.com]
- 2. frontierspartnerships.org [frontierspartnerships.org]
- 3. A Study of the Safety, Efficacy, and Biomarker Response of BMS-986165 in Participants With Moderate to Severe Ulcerative Colitis [ctv.veeva.com]
- 4. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [bio-protocol.org]
- 7. Murine Colitis Modeling using Dextran Sulfate Sodium (DSS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. T cell transfer model of chronic colitis: concepts, considerations, and tricks of the trade - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 100008 - NZB/W Strain Details [jax.org]
- 11. Hooke - Contract Research - Systemic Lupus Erythematosus (SLE) in (NZB x NZW)F1 Mice [hookelabs.com]
Application Notes and Protocols for GLP-1 Secretion Assay Using BMS-986034
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucagon-like peptide-1 (GLP-1) is an incretin (B1656795) hormone secreted from intestinal enteroendocrine L-cells, playing a crucial role in glucose homeostasis. Its therapeutic potential has led to the development of GLP-1 receptor agonists for the treatment of type 2 diabetes and obesity. BMS-986034 is a potent and selective agonist of G protein-coupled receptor 119 (GPR119), a receptor expressed on L-cells. Activation of GPR119 by agonists like this compound stimulates the secretion of GLP-1, making it a promising therapeutic target.
These application notes provide detailed protocols for in vitro and in vivo assays to evaluate the effect of this compound on GLP-1 secretion.
GPR119 Signaling Pathway in L-Cells
Activation of GPR119 by an agonist such as this compound initiates a downstream signaling cascade within the intestinal L-cell, leading to the secretion of GLP-1. This process is primarily mediated through the Gαs subunit, which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels then promote the exocytosis of GLP-1-containing granules. Notably, GPR119-mediated GLP-1 secretion from intestinal L-cells has been shown to be glucose-independent.[1]
Caption: GPR119 signaling cascade initiated by this compound.
In Vitro GLP-1 Secretion Assay
This protocol describes the measurement of GLP-1 secretion from an immortalized murine intestinal L-cell line, GLUTag, in response to this compound.
Experimental Workflow
References
Application Notes and Protocols for Determining the Dose-Response Curve of BMS-986034
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986034 is a potent and selective agonist of the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for type 2 diabetes and other metabolic disorders. Activation of GPR119 on pancreatic β-cells and intestinal L-cells stimulates glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1). Determining the dose-response relationship of this compound is crucial for understanding its potency and efficacy, which are critical parameters in drug development. These application notes provide a detailed protocol for establishing the in vitro dose-response curve of this compound using a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure cyclic adenosine (B11128) monophosphate (cAMP) production in cells expressing GPR119.
Signaling Pathway of GPR119 Activation
Upon binding of an agonist like this compound, GPR119 couples to the Gαs subunit of the heterotrimeric G protein. This activation stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. The resulting increase in intracellular cAMP levels activates downstream effectors, such as Protein Kinase A (PKA), leading to the physiological responses of insulin and GLP-1 secretion.
Caption: GPR119 signaling pathway upon agonist binding.
Data Presentation: Dose-Response of this compound
The following table summarizes the in vitro potency of this compound in a cAMP accumulation assay using HEK293 cells expressing a human-mouse chimeric GPR119. The data illustrates a typical sigmoidal dose-response relationship.
| This compound Concentration (nM) | % Response (cAMP Accumulation) |
| 0.01 | 5 |
| 0.1 | 15 |
| 1 | 45 |
| 3 | 50 (EC50) |
| 10 | 85 |
| 100 | 98 |
| 1000 | 100 |
EC50 Value: 3 nM[1]
This EC50 value represents the concentration of this compound that elicits a half-maximal response in this specific assay, indicating its high potency as a GPR119 agonist.[1]
Experimental Protocols
Principle of the cAMP HTRF Assay
This protocol is based on a competitive immunoassay using HTRF technology. Intracellular cAMP produced by stimulated cells competes with a d2-labeled cAMP tracer for binding to a specific anti-cAMP antibody labeled with a Europium cryptate donor. When the donor and acceptor are in close proximity (i.e., the antibody is bound to the d2-labeled cAMP), a FRET signal is generated. An increase in intracellular cAMP from GPR119 activation by this compound displaces the d2-labeled cAMP from the antibody, leading to a decrease in the HTRF signal. This decrease is inversely proportional to the amount of cAMP produced.
Experimental Workflow
References
Application Notes and Protocols: Long-Term In Vivo Effects of BMS-986034 Treatment
Disclaimer: Publicly available information on the long-term in vivo effects of BMS-986034 is limited. The following application notes and protocols are structured based on standard practices in drug development and preclinical research to serve as a template for researchers. The signaling pathway is based on the known mechanism of this compound as a GPR119 agonist.
Introduction
This compound is an orally active agonist of the G protein-coupled receptor 119 (GPR119).[1] GPR119 is primarily expressed in pancreatic beta cells and intestinal L-cells and is involved in glucose homeostasis. This document outlines protocols for assessing the long-term in vivo effects of this compound, with a focus on efficacy and safety in preclinical models.
Signaling Pathway
The activation of GPR119 by an agonist like this compound is expected to initiate a downstream signaling cascade that enhances glucose-dependent insulin (B600854) secretion and promotes the release of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1).
References
Application Notes and Protocols for BMS-986034 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation and use of BMS-986034 in cell culture experiments. This compound is a potent and selective agonist of the G protein-coupled receptor 119 (GPR119).
Introduction to this compound
This compound is a small molecule agonist for GPR119, a receptor predominantly expressed in pancreatic β-cells and intestinal L-cells.[1] Activation of GPR119 stimulates the Gαs protein subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2] This signaling cascade has been shown to play a role in glucose homeostasis, primarily through the potentiation of glucose-stimulated insulin (B600854) secretion and the release of glucagon-like peptide-1 (GLP-1).[2] These characteristics make this compound a valuable tool for research in metabolic diseases, such as type 2 diabetes and obesity.
Quantitative Data
The following table summarizes the key quantitative information for this compound.
| Parameter | Value | Source |
| Molecular Weight | 531.39 g/mol | [1] |
| EC50 in HEK293 cells | 3 nM | [3][4] |
| Solubility in DMSO | 5 mg/mL (with warming) | [1] |
Note: The EC50 value can vary depending on the cell line and experimental conditions. It is highly recommended to determine the optimal concentration for your specific cell line and assay.
Signaling Pathway of this compound
This compound activates GPR119, initiating a downstream signaling cascade. The diagram below illustrates this pathway.
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Before opening, centrifuge the vial of this compound powder to ensure all the powder is at the bottom.
-
To prepare a 10 mM stock solution, dissolve 5.31 mg of this compound (MW: 531.39 g/mol ) in 1 mL of sterile DMSO.
-
Vortex the solution thoroughly to ensure complete dissolution. Gentle warming in a 37°C water bath may be necessary.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months).
General Protocol for Cell Treatment
This protocol provides a general workflow for treating cells in culture with this compound.
Procedure:
-
Culture your cells of interest to the desired confluency in an appropriate culture vessel.
-
Thaw a single aliquot of the 10 mM this compound stock solution.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: Ensure the final concentration of DMSO in the culture medium is less than 0.5%, and ideally below 0.1%, to avoid solvent-induced toxicity. Include a vehicle control with the same final DMSO concentration in your experimental design.
-
-
Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Following incubation, perform the desired biological assay to measure the effect of the compound.
Protocol for Determining the Optimal Working Concentration
This protocol outlines a method to determine the half-maximal effective concentration (EC50) of this compound in your cell line of interest.
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined density and allow them to adhere and grow overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in culture medium. A common approach is a 10-point, 3-fold or 10-fold serial dilution starting from a high concentration (e.g., 10 µM).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and any necessary positive or negative controls.
-
Incubation: Incubate the plate for a predetermined period relevant to your assay (e.g., 24, 48, or 72 hours).
-
Assay: Perform a relevant assay to measure the biological effect of this compound. For a GPR119 agonist, this could be a cAMP accumulation assay, an insulin or GLP-1 secretion assay, or a downstream gene expression analysis.
-
Data Analysis: Plot the response versus the logarithm of the compound concentration. Fit the data to a four-parameter logistic curve to determine the EC50 value.
Safety and Handling
-
This compound is for research use only.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for more detailed safety information.
Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific cell lines and experimental setups.
References
- 1. Activation and signaling mechanism revealed by GPR119-Gs complex structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: BMS-986034 and Metformin
For Researchers, Scientists, and Drug Development Professionals
Note on Combination Therapy: Extensive literature searches did not yield any preclinical or clinical studies evaluating the combination therapy of BMS-986034 and metformin (B114582). The following application notes and protocols are therefore provided for each compound individually to support foundational research that might explore their potential synergistic effects in the future.
Part 1: this compound
Introduction
This compound is an orally active agonist of the G protein-coupled receptor 119 (GPR119). GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. Its activation is a promising therapeutic strategy for type 2 diabetes and related metabolic disorders.
Mechanism of Action & Signaling Pathway
Activation of GPR119 by an agonist like this compound initiates a signaling cascade through the Gαs subunit of the heterotrimeric G protein. This stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels have a dual effect on glucose homeostasis:
-
In Pancreatic β-cells: Increased cAMP potentiates glucose-stimulated insulin (B600854) secretion (GSIS).
-
In Intestinal L-cells: Enhanced cAMP levels stimulate the release of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1), which in turn further promotes insulin secretion from β-cells in a glucose-dependent manner.
This dual mechanism suggests that GPR119 agonists can improve glycemic control with a lower risk of hypoglycemia.
Quantitative Data
Specific preclinical or clinical data for this compound is not publicly available. The following table presents representative in vitro potency data for other synthetic GPR119 agonists to provide a context for the expected efficacy of compounds in this class.
Table 1: In Vitro Potency of Representative GPR119 Agonists
| Compound Name/ID | Chemical Class | EC50 (nM) for human GPR119 |
| AR231453 | Pyrimidine | 4.7 - 9 |
| APD597 (JNJ-38431055) | Pyrimidine | 46 |
| APD668 | Pyrimidine | 2.7 |
| GSK1292263 | Pyridine | ~126 |
Data is primarily from cAMP accumulation assays in HEK293 cells expressing the human GPR119 receptor.
Experimental Protocols
This protocol measures the ability of a test compound like this compound to stimulate cAMP production in cells expressing GPR119.
-
Materials:
-
HEK293 cells stably expressing human GPR119.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Test compounds (e.g., this compound) and a reference agonist.
-
cAMP HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.
-
384-well white microplates.
-
-
Procedure:
-
Cell Seeding: Seed HEK293-hGPR119 cells into a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[1]
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.
-
Cell Stimulation: Remove the culture medium and add the compound dilutions to the cells.
-
Incubation: Incubate the plate for 30 minutes at room temperature.[1]
-
Lysis and Detection: Add the HTRF lysis buffer and detection reagents as per the manufacturer's protocol.[1]
-
Final Incubation: Incubate for 1 hour at room temperature, protected from light.[1]
-
Measurement: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.[1]
-
Data Analysis: Calculate the 665/620 nm ratio. Determine the EC50 value using a sigmoidal dose-response curve fit.
-
This assay assesses the potentiation of insulin secretion by a GPR119 agonist in response to glucose.
-
Materials:
-
MIN6 or other insulin-secreting cell line.
-
Krebs-Ringer Bicarbonate Buffer (KRBH) with 0.1% BSA.
-
Glucose solutions (low: 2.8 mM; high: 16.7 mM).
-
Test compounds.
-
Insulin ELISA kit.
-
-
Procedure:
-
Cell Seeding: Seed MIN6 cells into a 96-well plate and culture until ~80% confluency.
-
Pre-incubation: Wash cells with glucose-free KRBH and pre-incubate in KRBH with low glucose (2.8 mM) for 1-2 hours at 37°C.[1]
-
Stimulation: Replace the pre-incubation buffer with fresh KRBH containing either low (2.8 mM) or high (16.7 mM) glucose, with and without various concentrations of the test compound.[1]
-
Incubation: Incubate for 1 hour at 37°C.
-
Sample Collection: Collect the supernatant for insulin measurement.
-
Analysis: Measure insulin concentration using an insulin ELISA kit. Plot insulin concentration against compound concentration to demonstrate glucose-dependent insulin secretion.
-
This protocol evaluates the effect of a GPR119 agonist on glucose disposal in mice.
-
Materials:
-
C57BL/6 mice.
-
Test compound formulated for oral gavage.
-
Glucose solution (e.g., 2 g/kg body weight).[2]
-
Glucometer and test strips.
-
-
Procedure:
-
Fasting: Fast mice overnight (~16 hours) with free access to water.[1][2]
-
Baseline Glucose: Measure baseline blood glucose (t=0) from a tail snip.[1]
-
Compound Administration: Administer the test compound or vehicle via oral gavage.[1]
-
Glucose Challenge: After 30-60 minutes, administer the glucose solution via oral gavage.[1][2]
-
Blood Glucose Monitoring: Measure blood glucose at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Data Analysis: Plot blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.
-
Part 2: Metformin
Introduction
Metformin is a first-line oral medication for type 2 diabetes. Its primary effect is to decrease hepatic glucose production and improve insulin sensitivity.[3] Due to its effects on metabolic pathways, it has been extensively studied for the treatment of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).
Mechanism of Action in Liver Disease
Metformin's mechanism in the liver is multifaceted and primarily involves the activation of AMP-activated protein kinase (AMPK).[4]
-
AMPK Activation: Metformin inhibits mitochondrial respiratory chain complex I, leading to an increased AMP:ATP ratio, which activates AMPK.
-
Reduced Lipogenesis: Activated AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis. This reduces de novo lipogenesis.
-
Increased Fatty Acid Oxidation: By inhibiting ACC, metformin also promotes fatty acid β-oxidation.
-
Reduced Inflammation: Metformin can reduce hepatic inflammation by inhibiting pathways such as NF-κB.
-
Gut Microbiota Modulation: Metformin alters the gut microbiome, which can lead to reduced endotoxemia and subsequent hepatic inflammation.
Quantitative Data from Clinical Trials in NAFLD/NASH
The following tables summarize the effects of metformin on various parameters in patients with NAFLD/NASH, based on a meta-analysis of randomized controlled trials.[5][6]
Table 2: Effect of Metformin on Liver Enzymes and BMI in NAFLD Patients [5][6]
| Parameter | Mean Difference (MD) | 95% Confidence Interval (CI) | P-value |
| ALT (U/L) | -8.12 | -15.41 to -0.82 | 0.03 |
| AST (U/L) | -4.52 | -8.91 to -0.12 | 0.04 |
| BMI ( kg/m ²) | -0.82 | -1.60 to -0.04 | 0.04 |
Table 3: Effect of Metformin on Insulin Resistance and Histology in NAFLD Patients [5][6]
| Parameter | Outcome | P-value |
| HOMA-IR | Significant Improvement (MD: -0.61) | 0.005 |
| Steatosis | No Significant Improvement | 0.66 |
| Inflammation | No Significant Improvement | 0.91 |
| Ballooning | No Significant Improvement | 0.25 |
| Fibrosis | No Significant Improvement | 0.90 |
Experimental Protocols
This protocol describes a common method to induce NAFLD in mice and test the efficacy of metformin.
-
Materials:
-
C57BL/6J male mice.[7]
-
High-fat diet (e.g., 60% kcal from fat).
-
Standard chow diet.
-
Metformin.
-
-
Procedure:
-
Acclimation: Acclimate mice for 1 week on a standard chow diet.
-
Diet Induction: Divide mice into groups: Chow, HFD, and HFD + Metformin. Feed the respective diets for 12-16 weeks to induce NAFLD.[8]
-
Treatment: For the HFD + Metformin group, administer metformin (e.g., 200-250 mg/kg/day) in drinking water or via oral gavage for a specified period (e.g., 4-8 weeks).[8]
-
Monitoring: Monitor body weight, food intake, and fasting blood glucose throughout the study.[8]
-
Endpoint Analysis: At the end of the study, collect blood for analysis of liver enzymes (ALT, AST) and metabolic parameters. Harvest livers for histological analysis (H&E, Oil Red O staining) and gene expression studies (e.g., markers for lipogenesis, inflammation, and fibrosis).
-
This protocol outlines a representative design for a randomized controlled trial to evaluate metformin in NASH patients.
-
Study Design: A randomized, double-blind, placebo-controlled trial.[9]
-
Patient Population:
-
Intervention:
-
Duration: 6-12 months.[9]
-
Primary Outcome: Improvement in liver histology, defined as a decrease in the NAFLD Activity Score (NAS) without worsening of fibrosis.[10]
-
Secondary Outcomes:
-
Changes in serum aminotransferases (ALT, AST).
-
Changes in metabolic parameters (e.g., HOMA-IR, lipid profile).
-
Changes in body weight and BMI.
-
-
Assessments:
-
Liver biopsy at baseline and end of treatment.
-
Regular monitoring of blood work and adverse events.[10]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
- 3. protocols.io [protocols.io]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Metformin in non-alcoholic fatty liver disease: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lessons from Mouse Models of High-Fat Diet-Induced NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metformin Alleviates Steatohepatitis in Diet-Induced Obese Mice in a SIRT1-Dependent Way - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metformin in Nonalcoholic Steatohepatitis: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical trial: pilot study of metformin for the treatment of non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols for Utilizing BMS-986034 in Perfused Pancreas Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986034 is a potent and selective agonist for the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for type 2 diabetes.[1][2] GPR119 is predominantly expressed in pancreatic β-cells and intestinal L-cells. Its activation leads to a glucose-dependent increase in insulin (B600854) secretion and the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1), respectively. These dual mechanisms of action make GPR119 agonists attractive candidates for improving glycemic control.
These application notes provide a detailed protocol for studying the effects of this compound on insulin and glucagon (B607659) secretion using an isolated perfused rodent pancreas model. This ex vivo technique allows for the direct assessment of the compound's action on the pancreas, independent of systemic metabolic and neural influences.
GPR119 Signaling Pathway in Pancreatic Islet Cells
Activation of GPR119 by an agonist like this compound in pancreatic β-cells initiates a signaling cascade that potentiates glucose-stimulated insulin secretion (GSIS). The receptor couples to the Gαs subunit of the heterotrimeric G protein, leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels then activate Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP 2 (EPAC2), both of which play crucial roles in enhancing the exocytosis of insulin-containing granules.
In pancreatic α-cells, GPR119 activation has been shown to increase glucagon secretion, particularly under hypoglycemic conditions. The signaling pathway is also thought to involve Gαs and cAMP, highlighting a potential role for GPR119 agonists in the counter-regulatory response to low blood glucose.
Data Presentation
The following table summarizes representative quantitative data for a potent GPR119 agonist, DA-1241, which can be used as a reference for designing experiments with this compound.
| Parameter | Cell Line/System | Value | Reference |
| cAMP Production EC50 | HIT-T15 Insulinoma Cells | 14.7 nM | [3] |
| Insulin Secretion EC50 | HIT-T15 Insulinoma Cells | 22.3 nM | [3] |
Experimental Protocols
Perfused Pancreas Experimental Workflow
The following diagram outlines the major steps involved in the perfused pancreas experiment.
Detailed Methodology
1. Animals:
-
Male Wistar rats (250-300g) or C57BL/6 mice (25-30g) are commonly used.
-
Animals should be housed in a controlled environment with free access to food and water.
-
Fasting prior to the experiment is optional and depends on the specific research question.
2. Reagents and Solutions:
-
Krebs-Ringer Bicarbonate (KRB) Buffer: 118.5 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl2, 1.2 mM KH2PO4, 1.2 mM MgSO4, 25 mM NaHCO3, and 0.1% Bovine Serum Albumin (BSA). The buffer should be gassed with 95% O2 / 5% CO2 to maintain a pH of 7.4.
-
Glucose Solutions: Prepare stock solutions of D-glucose in KRB to achieve final concentrations of, for example, 2.8 mM (basal) and 16.7 mM (stimulatory).
-
This compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO). The final concentration of the solvent in the perfusion medium should be kept low (e.g., <0.1%) to avoid non-specific effects.
3. Surgical Procedure:
-
Anesthetize the animal using an appropriate anesthetic agent (e.g., pentobarbital (B6593769) sodium).
-
Perform a midline laparotomy to expose the abdominal cavity.
-
Carefully dissect the pancreas from the surrounding tissues (stomach, spleen, and duodenum).
-
Ligate the celiac and superior mesenteric arteries.
-
Insert a cannula into the aorta just above the celiac artery for perfusate inflow.
-
Insert a second cannula into the portal vein for perfusate outflow.
4. Perfusion Apparatus Setup:
-
The isolated pancreas is placed in a thermostatically controlled chamber maintained at 37°C.
-
The aortic cannula is connected to a peristaltic pump that delivers the KRB buffer at a constant flow rate (e.g., 2-4 mL/min for rats, 0.5-1 mL/min for mice).
-
The perfusate is continuously gassed with 95% O2 / 5% CO2 and warmed to 37°C before entering the pancreas.
-
The effluent from the portal vein cannula is collected using a fraction collector at regular intervals (e.g., every 1-2 minutes).
5. Experimental Design (Example):
-
Equilibration Phase (30 minutes): Perfuse the pancreas with KRB buffer containing a basal glucose concentration (e.g., 2.8 mM) to establish a stable baseline of hormone secretion.
-
Stimulation Phase 1 (20 minutes): Switch to KRB buffer containing a high glucose concentration (e.g., 16.7 mM) to induce glucose-stimulated insulin secretion.
-
Stimulation Phase 2 (20 minutes): Switch to KRB buffer containing high glucose (16.7 mM) plus the desired concentration of this compound. A dose-response can be generated by using multiple concentrations in separate experiments (e.g., 10 nM, 100 nM, 1 µM).
-
Low Glucose Phase (20 minutes): Switch to KRB buffer containing a low glucose concentration (e.g., 2.8 mM) to assess the effect of this compound on glucagon secretion.
-
Washout Phase (15 minutes): Perfuse with basal KRB buffer to allow hormone secretion to return to baseline.
6. Sample Collection and Analysis:
-
Collect perfusate fractions in tubes containing a protease inhibitor cocktail to prevent hormone degradation.
-
Store samples at -20°C or -80°C until analysis.
-
Measure insulin and glucagon concentrations in the collected fractions using commercially available ELISA kits.
7. Data Analysis:
-
Calculate the hormone secretion rate for each fraction (concentration × flow rate).
-
Plot hormone secretion rates over time to visualize the secretory profiles.
-
Calculate the total amount of hormone secreted during each phase of the experiment (area under the curve).
-
Perform statistical analysis (e.g., t-test, ANOVA) to compare the effects of this compound at different glucose concentrations.
Conclusion
The perfused pancreas model is a powerful tool for characterizing the direct effects of GPR119 agonists like this compound on pancreatic islet hormone secretion. This detailed protocol provides a framework for researchers to design and execute robust experiments to elucidate the therapeutic potential of this compound for the treatment of metabolic diseases. It is recommended to perform initial dose-ranging studies to determine the optimal concentrations of this compound for potentiating insulin secretion and modulating glucagon release in this experimental system.
References
Application Notes and Protocols for Studying the Incretin Effect Using BMS-986034, a GPR119 Agonist
Note to the Researcher: Initial investigations indicate that BMS-986034 is a GPR119 agonist, not a direct GLP-1 receptor agonist.[1][2] GPR119 activation on enteroendocrine L-cells stimulates the release of incretin (B1656795) hormones, including glucagon-like peptide-1 (GLP-1). Therefore, this compound can be utilized as a tool to study the endogenous incretin effect by promoting the secretion of native GLP-1. These application notes provide protocols to investigate the mechanism and physiological consequences of GPR119-mediated incretin release.
Introduction: The Incretin Effect and the Role of GPR119
The incretin effect is a physiological phenomenon characterized by the amplified insulin (B600854) secretion following oral glucose administration compared to an equivalent intravenous glucose infusion.[3][4][5] This effect is primarily mediated by two gut-derived hormones: glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[6][7] These hormones are released from enteroendocrine cells in the intestine in response to nutrient ingestion and act on pancreatic β-cells to potentiate glucose-dependent insulin secretion.[3][5][6]
G protein-coupled receptor 119 (GPR119) is expressed on the surface of enteroendocrine L-cells, the primary source of GLP-1. Agonism of GPR119 leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which triggers the secretion of GLP-1. This compound, as a GPR119 agonist,[1][2] offers a pharmacological tool to selectively stimulate endogenous GLP-1 release and study the downstream consequences on insulin secretion, glucose homeostasis, and other metabolic parameters.
Data Presentation: Expected Outcomes of this compound Administration
The following tables summarize hypothetical quantitative data that could be expected from the experiments outlined in this document. These values are for illustrative purposes and will need to be determined experimentally.
Table 1: In Vitro GLP-1 Secretion from Enteroendocrine L-Cells (e.g., GLUTag, NCI-H716)
| Treatment Group | This compound Concentration | GLP-1 Secretion (pM) | Fold Change vs. Vehicle |
| Vehicle Control | 0 µM | 10.2 ± 1.5 | 1.0 |
| This compound | 1 nM | 25.8 ± 3.1 | 2.5 |
| This compound | 10 nM | 58.1 ± 5.9 | 5.7 |
| This compound | 100 nM | 123.5 ± 12.7 | 12.1 |
| This compound | 1 µM | 150.3 ± 15.2 | 14.7 |
| Positive Control (e.g., Forskolin) | 10 µM | 180.6 ± 20.1 | 17.7 |
Table 2: In Vivo Effects of this compound in a Rodent Model of Type 2 Diabetes
| Parameter | Vehicle Control | This compound (10 mg/kg) |
| Fasting Blood Glucose (mg/dL) | 185 ± 15 | 142 ± 12 |
| Oral Glucose Tolerance Test (OGTT) - Glucose AUC (mg/dLmin) | 35000 ± 2500 | 25000 ± 2100 |
| OGTT - Insulin AUC (ng/mLmin) | 450 ± 50 | 750 ± 65 |
| Plasma GLP-1 (pM) - 15 min post-OGTT | 12 ± 2 | 35 ± 5 |
| Body Weight Change (%) after 4 weeks | +5.2 ± 1.1 | -2.8 ± 0.8 |
Experimental Protocols
In Vitro GLP-1 Secretion Assay
Objective: To determine the dose-dependent effect of this compound on GLP-1 secretion from an enteroendocrine L-cell line.
Materials:
-
GLUTag or NCI-H716 cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Vehicle (e.g., DMSO)
-
Positive control (e.g., Forskolin)
-
Secretion buffer (e.g., KRB buffer)
-
GLP-1 ELISA kit
-
96-well cell culture plates
Protocol:
-
Seed GLUTag or NCI-H716 cells in a 96-well plate and culture until they reach 80-90% confluency.
-
Prepare a stock solution of this compound in DMSO and create serial dilutions in secretion buffer. Also prepare vehicle and positive control solutions.
-
Wash the cells twice with secretion buffer.
-
Add the different concentrations of this compound, vehicle, or positive control to the respective wells.
-
Incubate the plate at 37°C for 2 hours.
-
Collect the supernatant from each well.
-
Quantify the concentration of GLP-1 in the supernatant using a commercially available GLP-1 ELISA kit, following the manufacturer's instructions.
-
Normalize the GLP-1 secretion to the total protein content in each well.
In Vivo Oral Glucose Tolerance Test (OGTT) in Rodents
Objective: To evaluate the effect of this compound on glucose tolerance and insulin secretion in a rodent model.
Materials:
-
Male diabetic mice (e.g., db/db mice) or diet-induced obese mice
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Glucose solution (2 g/kg)
-
Blood glucose meter and strips
-
Insulin and GLP-1 ELISA kits
-
Micro-hematocrit tubes for blood collection
Protocol:
-
Acclimatize the animals for at least one week.
-
Fast the animals overnight (approximately 16 hours) with free access to water.
-
Administer this compound (e.g., 10 mg/kg) or vehicle via oral gavage.
-
After 30-60 minutes, collect a baseline blood sample (t=0) from the tail vein.
-
Administer a glucose solution (2 g/kg) via oral gavage.
-
Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Measure blood glucose levels at each time point.
-
Centrifuge the collected blood to separate plasma and store at -80°C for later analysis of insulin and GLP-1 levels using ELISA kits.
-
Calculate the area under the curve (AUC) for glucose and insulin.
Mandatory Visualizations
Caption: GPR119 signaling pathway in an enteroendocrine L-cell.
Caption: Experimental workflow for an in vivo oral glucose tolerance test.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In Vivo Models for Incretin Research: From the Intestine to the Whole Body - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Models for Incretin Research: From the Intestine to the Whole Body - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Incretin Hormones and Type 2 Diabetes—Mechanistic Insights and Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the incretin effect in humans using GIP and GLP-1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Experimental Design for BMS-986034: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986034 is an orally active, potent, and selective agonist for the G protein-coupled receptor 119 (GPR119). GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. Its activation by an agonist initiates a signaling cascade that elevates intracellular cyclic AMP (cAMP). This mechanism has a dual benefit for glucose homeostasis: it directly enhances glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic β-cells and stimulates the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), from the gut. GLP-1 further potentiates insulin secretion, contributing to the overall glucose-lowering effect.[1][2][3] These characteristics make GPR119 an attractive therapeutic target for type 2 diabetes.
These application notes provide a comprehensive guide for the preclinical evaluation of this compound, detailing the necessary in vitro and in vivo experimental designs.
Data Presentation: In Vitro and In Vivo Activity
The following tables summarize key quantitative data points necessary for the preclinical characterization of a GPR119 agonist like this compound.
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line | Parameter | Value |
| cAMP Accumulation | HEK293 (expressing human GPR119) | EC50 | ~3 nM |
| GLP-1 Secretion | GLUTag | EC50 | To be determined |
| Glucose-Stimulated Insulin Secretion (GSIS) | MIN-6 | Fold Increase (vs. vehicle at high glucose) | To be determined |
Table 2: Preclinical Pharmacokinetic Profile of a Representative GPR119 Agonist
| Species | Dosing Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC0-24h (h*ng/mL) | Oral Bioavailability (%) |
| Mouse | Oral | To be determined | To be determined | To be determined | To be determined | To be determined |
| Rat | Oral | To be determined | To be determined | To be determined | To be determined | To be determined |
| Monkey | Oral | To be determined | To be determined | To be determined | To be determined | To be determined |
| Data for this table would be generated from pharmacokinetic studies.[4] |
Table 3: In Vivo Efficacy in a Diabetic Mouse Model (e.g., db/db mice)
| Treatment Group | Dose (mg/kg, oral) | Change in Blood Glucose (%) | Change in Plasma Insulin (%) | Change in Body Weight (%) |
| Vehicle | - | To be determined | To be determined | To be determined |
| This compound | To be determined | To be determined | To be determined | To be determined |
| Positive Control (e.g., Sitagliptin) | To be determined | To be determined | To be determined | To be determined |
| Data for this table would be generated from chronic dosing studies in a relevant diabetic animal model.[2] |
Signaling Pathway and Experimental Workflows
GPR119 Signaling Pathway
Activation of GPR119 by an agonist like this compound primarily couples to the Gs alpha subunit of the heterotrimeric G protein. This stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP.[3] The subsequent increase in intracellular cAMP levels is the key second messenger that mediates the downstream effects in pancreatic β-cells and intestinal L-cells.[1][3][5]
Experimental Workflow: From In Vitro Screening to In Vivo Efficacy
The preclinical evaluation of this compound follows a logical progression from initial in vitro characterization to in vivo proof-of-concept studies.
Experimental Protocols
Protocol 1: In Vitro cAMP Accumulation Assay
This assay is the primary screen to determine the potency (EC50) of this compound at the human GPR119 receptor.
Materials:
-
HEK293 cells stably expressing human GPR119 (HEK293-hGPR119).
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 0.5 mM IBMX).
-
This compound and a reference agonist.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[6]
-
384-well white microplates.
Procedure:
-
Cell Seeding: Seed HEK293-hGPR119 cells into a 384-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in assay buffer.
-
Cell Stimulation: Remove the culture medium and add the compound dilutions to the cells.
-
Incubation: Incubate the plate for 30 minutes at room temperature.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis: Plot the response (e.g., HTRF ratio) against the logarithm of the compound concentration. Determine the EC50 value using a sigmoidal dose-response curve fit.[6]
Protocol 2: In Vitro GLP-1 Secretion Assay
This assay assesses the ability of this compound to stimulate GLP-1 release from an enteroendocrine L-cell line.
Materials:
-
GLUTag or NCI-H716 cell line.
-
Assay buffer (e.g., serum-free DMEM).
-
This compound.
-
Active GLP-1 ELISA kit.
Procedure:
-
Cell Culture: Culture GLUTag cells to ~80% confluency in 24-well plates.
-
Pre-incubation: Wash cells with PBS and pre-incubate in assay buffer for 1-2 hours.
-
Stimulation: Replace the buffer with fresh assay buffer containing various concentrations of this compound.
-
Incubation: Incubate for 2 hours at 37°C.[7]
-
Supernatant Collection: Collect the supernatant, and if necessary, add a DPP-IV inhibitor.
-
Quantification: Measure the concentration of active GLP-1 in the supernatant using an ELISA kit.[8]
-
Data Analysis: Plot GLP-1 concentration against the logarithm of the compound concentration to determine the EC50.
Protocol 3: In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol evaluates the potentiation of insulin secretion by this compound from a pancreatic β-cell line in response to glucose.
Materials:
-
MIN-6 or other insulin-secreting cell line.
-
Krebs-Ringer Bicarbonate Buffer (KRBH) with 0.1% BSA.
-
Glucose solutions: low (e.g., 2.8 mM) and high (e.g., 16.8 mM) in KRBH.[9]
-
This compound.
-
Insulin ELISA kit.
-
96-well plates.
Procedure:
-
Cell Seeding: Seed MIN-6 cells into a 96-well plate and culture until they reach approximately 80% confluency.
-
Pre-incubation: Wash the cells with glucose-free KRBH and then pre-incubate in KRBH with low glucose for 1-2 hours at 37°C.[6]
-
Stimulation: Remove the pre-incubation buffer and add KRBH containing either low or high glucose, with or without various concentrations of this compound.
-
Incubation: Incubate the plate for 1-2 hours at 37°C.
-
Supernatant Collection: Collect the supernatant for insulin measurement.
-
Quantification: Measure the insulin concentration in the supernatant using an ELISA kit.
-
Data Analysis: Calculate the stimulation index (insulin at high glucose / insulin at low glucose) for each condition. Compare the potentiation of GSIS by this compound to the vehicle control.
Protocol 4: In Vivo Oral Glucose Tolerance Test (OGTT)
This in vivo assay is critical for evaluating the effect of an orally administered GPR119 agonist on glucose disposal in a living organism.
Materials:
-
C57BL/6 mice (or other appropriate strain).
-
This compound formulated for oral gavage.
-
Glucose solution (e.g., 2 g/kg body weight).[6]
-
Glucometer and test strips.
Procedure:
-
Fasting: Fast the mice overnight (approximately 16 hours) with free access to water.[10]
-
Baseline Glucose: Measure the baseline blood glucose level (t=0) from a tail snip.[6]
-
Compound Administration: Administer this compound or vehicle via oral gavage.
-
Waiting Period: Wait for a specified time (e.g., 30-60 minutes) to allow for compound absorption.
-
Glucose Challenge: Administer the glucose solution via oral gavage.
-
Blood Glucose Monitoring: Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).[10][11]
-
Data Analysis: Plot the mean blood glucose concentration over time for each treatment group. Calculate the area under the curve (AUC) for glucose excursion and compare the this compound treated group to the vehicle group to determine efficacy.[12]
References
- 1. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Efficacy of HD0471953: A Novel GPR119 Agonist for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Preclinical pharmacokinetics, pharmacodynamics, and toxicity of novel small-molecule GPR119 agonists to treat type-2 diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. Identification of a novel GPR119 agonist, AS1269574, with in vitro and in vivo glucose-stimulated insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. taconic.com [taconic.com]
- 11. protocols.io [protocols.io]
- 12. meliordiscovery.com [meliordiscovery.com]
Application Notes and Protocols for Calcium Imaging in Beta-Cells with BMS-986034 Stimulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986034 is a potent and selective agonist for the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for the treatment of type 2 diabetes and obesity.[1][2] GPR119 is predominantly expressed in pancreatic beta-cells and intestinal enteroendocrine L-cells.[2] Its activation stimulates glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1).[1][3][4] The signaling cascade initiated by GPR119 activation involves the Gαs protein, leading to an increase in intracellular cyclic AMP (cAMP) levels.[2][4] This elevation in cAMP potentiates glucose-stimulated insulin secretion (GSIS).[2]
A critical step in insulin exocytosis is the rise in intracellular calcium concentration ([Ca2+]i).[5][6][7] While the primary mechanism of GPR119 agonists is believed to be cAMP-mediated, understanding their influence on [Ca2+]i dynamics is crucial for elucidating the complete signaling pathway and potential therapeutic effects. Some studies with synthetic GPR119 agonists have shown divergent effects on intracellular calcium in beta-cell lines like MIN6 cells, suggesting that some agonists may activate GPR119-independent pathways.[8] However, the general consensus is that GPR119 agonism enhances glucose-stimulated increases in [Ca2+]i.[8]
These application notes provide a detailed protocol for performing calcium imaging in pancreatic beta-cells upon stimulation with this compound, enabling researchers to investigate its mechanism of action on beta-cell function.
Signaling Pathway of GPR119 Activation in Beta-Cells
The activation of GPR119 by an agonist like this compound in pancreatic beta-cells initiates a signaling cascade that ultimately enhances glucose-stimulated insulin secretion. The key steps are outlined in the diagram below.
References
- 1. tandfonline.com [tandfonline.com]
- 2. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. β-Cell Inactivation of Gpr119 Unmasks Incretin Dependence of GPR119-Mediated Glucoregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcium Imaging and Analysis in Beta Cells in Acute Mouse Pancreas Tissue Slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of Beta-cell Function Using Single-cell Resolution Calcium Imaging in Zebrafish Islets [jove.com]
- 7. Relation between glucose-stimulated insulin secretion and intracellular calcium accumulation studied with a superfusion system of a glucose-responsive pancreatic beta-cell line MIN6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
BMS-986034 not showing activity in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using BMS-986034. A primary reason for lack of in vitro activity is often a misunderstanding of the compound's mechanism of action.
Frequently Asked Questions (FAQs)
Q1: I am not observing any inhibition in my kinase assay with this compound. Is the compound inactive?
A1: This is a common issue. This compound is not a kinase inhibitor. It is a potent agonist for the G-protein coupled receptor 119 (GPR119).[1] Therefore, it will not show activity in a kinase inhibition assay. To measure the in vitro activity of this compound, you must use an assay designed to measure the activation of a Gαs-coupled GPCR, such as a cyclic AMP (cAMP) accumulation assay.
Q2: What is the mechanism of action for this compound?
A2: this compound is a GPR119 agonist. GPR119 is a Gαs-coupled receptor.[2][3] Upon activation by an agonist like this compound, GPR119 stimulates adenylyl cyclase, which leads to an increase in intracellular levels of the second messenger cyclic AMP (cAMP).[2]
Q3: What are the appropriate in vitro assays for this compound?
A3: The most common and appropriate in vitro assay to measure the activity of this compound is a cAMP accumulation assay.[2] This can be performed using various detection technologies, such as Homogeneous Time-Resolved Fluorescence (HTRF), fluorescence polarization (FP), or enzyme-linked immunosorbent assay (ELISA).
Q4: In which cell lines can I test the activity of this compound?
A4: You should use a cell line that endogenously expresses GPR119 or a cell line that has been engineered to express recombinant GPR119. HEK293 cells transfected with the human GPR119 receptor are a commonly used model system.[4]
Troubleshooting Guide: No In Vitro Activity Observed
If you are using the correct assay (e.g., a cAMP assay) and still not observing activity with this compound, please consider the following troubleshooting steps:
| Potential Problem | Possible Cause | Recommended Solution |
| Incorrect Assay Type | Using a kinase inhibition assay, cell proliferation assay, or other assay not designed to measure GPR119 activation. | Switch to a cAMP accumulation assay. |
| Inappropriate Cell Line | The cell line used does not express GPR119. | Use a cell line that is known to express GPR119, such as transfected HEK293-hGPR119 cells. |
| Compound Solubility Issues | This compound may have precipitated out of solution. | Ensure the compound is fully dissolved. It is soluble in DMSO. Prepare a concentrated stock in DMSO and then dilute it in an aqueous assay buffer. Be mindful of the final DMSO concentration in your assay, as high concentrations can affect cell health and assay performance. |
| Suboptimal Assay Conditions | Incorrect cell number, incubation time, or reagent concentrations. | Optimize your cAMP assay conditions. This includes titrating the cell number, determining the optimal stimulation time with this compound, and ensuring all assay reagents are used at their recommended concentrations. |
| Phosphodiesterase (PDE) Activity | Endogenous PDEs in the cells can degrade cAMP, masking the signal from GPR119 activation. | Include a PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthone), in your assay buffer to prevent the breakdown of cAMP.[5] |
| Degraded Compound | The compound may have degraded due to improper storage. | Store this compound as recommended by the supplier. If in doubt, use a fresh vial of the compound. |
Quantitative Data
The following table summarizes the in vitro potency of this compound from a representative study.
| Compound | Target | Cell Line | Assay Type | Potency (EC50) |
| This compound | GPR119 | HEK293 | cAMP accumulation (HTRF) | 3 nM |
Data sourced from MedchemExpress, citing agonist activity at human-mouse chimeric GPR119 expressed in tetracycline-induced Flp-In-T-Rex-HEK293 cells.
Experimental Protocols
Protocol 1: General cAMP Accumulation Assay (HTRF)
This protocol provides a general framework for measuring the in vitro activity of this compound. Specific details may need to be optimized based on the cell line and HTRF assay kit used.
Materials:
-
HEK293 cells expressing human GPR119 (or other suitable cell line)
-
Cell culture medium
-
Assay buffer (e.g., HBSS)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
This compound
-
cAMP HTRF assay kit (containing cAMP-d2 and anti-cAMP cryptate)
-
Low-volume 384-well white plates
Procedure:
-
Cell Preparation:
-
Culture HEK293-hGPR119 cells to approximately 80-90% confluency.
-
On the day of the assay, harvest the cells and resuspend them in assay buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX).
-
Determine the cell density and adjust to the desired concentration.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the this compound stock solution to create a dose-response curve. Dilute in assay buffer, ensuring the final DMSO concentration is consistent across all wells and typically below 0.5%.
-
-
Assay Execution:
-
Dispense a small volume (e.g., 5 µL) of the cell suspension into the wells of a 384-well plate.
-
Add an equal volume (e.g., 5 µL) of the diluted this compound or vehicle control to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow for cAMP production.
-
-
Detection:
-
Following the incubation, add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) as per the manufacturer's instructions.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader at 620 nm (cryptate emission) and 665 nm (d2 emission).
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Visualizations
GPR119 Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Stimulating β-Cell Regeneration by Combining a GPR119 Agonist with a DPP-IV Inhibitor | PLOS One [journals.plos.org]
- 3. GPR119 agonists for type 2 diabetes: past failures and future hopes for preclinical and early phase candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader [moleculardevices.com]
Technical Support Center: Optimizing Experiments with BMS-986034
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with BMS-986034, a potent and selective GPR119 agonist.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a G protein-coupled receptor 119 (GPR119) agonist. GPR119 is primarily expressed in pancreatic β-cells and intestinal L-cells. Upon activation by an agonist like this compound, GPR119 couples to the Gαs protein, leading to the activation of adenylyl cyclase. This results in an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn stimulates glucose-dependent insulin (B600854) secretion from pancreatic β-cells and glucagon-like peptide-1 (GLP-1) secretion from intestinal L-cells.[1][2]
Q2: What is a recommended starting concentration for in vitro experiments?
A good starting point for in vitro cell-based assays is to perform a dose-response curve centering around the reported EC50 value. For this compound, an EC50 of approximately 3 nM has been observed in HEK293 cells expressing GPR119. A recommended concentration range to test would be from 0.1 nM to 1 µM to capture the full dose-response curve. Optimal concentrations may vary depending on the cell line and specific assay conditions.
Q3: What is the solubility and how should I prepare a stock solution?
This compound is soluble in DMSO. To prepare a stock solution, dissolve the compound in DMSO to a concentration of 10 mM. For cell-based assays, it is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: What are the recommended storage conditions for this compound?
It is recommended to store the solid compound at -20°C. Once dissolved in DMSO, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Troubleshooting Guides
In Vitro Cell-Based Assays
| Problem | Potential Cause | Recommended Solution |
| Low or no signal in cAMP or GLP-1 assay | Low GPR119 receptor expression in the cell line: Different cell lines have varying levels of endogenous GPR119 expression.[1] | - Confirm GPR119 expression in your cell line using qPCR or Western blot.- Consider using a cell line known to express GPR119 (e.g., GLUTag, INS-1E) or a recombinant cell line overexpressing human GPR119 (e.g., CHO-K1, HEK293).[1][3][4] |
| Compound degradation: this compound may be unstable in aqueous solutions over long incubation periods at 37°C. | - Prepare fresh dilutions of this compound for each experiment from a frozen stock.- Minimize the incubation time to the shortest duration necessary to observe a robust signal. | |
| Sub-optimal assay conditions: Incorrect buffer composition, pH, or incubation time can affect the assay performance. | - Optimize the assay buffer. Ensure it is at a physiological pH.- Perform a time-course experiment to determine the optimal incubation time for your specific cell line and assay. | |
| High background signal | Constitutive receptor activity: Some cell lines may exhibit high basal GPR119 activity. | - Optimize cell seeding density. Lowering the cell number per well can sometimes reduce background signal.- If using a recombinant cell line, the level of receptor expression might be too high, leading to constitutive activity. Consider using a cell line with a lower, more physiological level of expression. |
| Non-specific binding of the compound: At high concentrations, some synthetic GPR119 agonists may exhibit off-target effects.[5][6] | - Use the lowest effective concentration of this compound possible.- Include appropriate controls, such as a parental cell line that does not express GPR119, to assess off-target effects. | |
| High variability between replicate wells | Uneven cell seeding: Inconsistent cell numbers across wells will lead to variable responses. | - Ensure thorough mixing of the cell suspension before and during plating.- Use a calibrated multichannel pipette and ensure proper technique. |
| Edge effects: Wells on the perimeter of the plate are more prone to evaporation, leading to changes in concentration and cell stress. | - Avoid using the outer wells of the microplate for experimental samples. Fill them with sterile PBS or media to create a humidity barrier. | |
| Dose-response curve has a shallow slope or does not plateau | Receptor desensitization: Although GPR119 shows little evidence of pronounced desensitization, prolonged exposure to high agonist concentrations could potentially lead to a dampened response.[7] | - Reduce the incubation time. A shorter stimulation period is less likely to induce desensitization.- Ensure the use of a phosphodiesterase (PDE) inhibitor (e.g., IBMX) in cAMP assays to prevent cAMP degradation and amplify the signal.[8] |
| Compound solubility issues: this compound may precipitate out of solution at higher concentrations in aqueous media. | - Visually inspect the wells for any signs of precipitation, especially at the highest concentrations.- Ensure the final DMSO concentration is kept low and consistent across all wells. |
Experimental Protocols
In Vitro cAMP Accumulation Assay
This protocol is a general guideline for measuring intracellular cAMP levels in response to this compound in a 96-well format.
Materials:
-
GPR119-expressing cells (e.g., CHO-K1-hGPR119, GLUTag, INS-1E)
-
Cell culture medium appropriate for the chosen cell line
-
This compound
-
DMSO
-
Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine (B1674149) - IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the GPR119-expressing cells into a 96-well plate at a predetermined optimal density and culture overnight to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. On the day of the experiment, perform a serial dilution of the stock solution in an appropriate assay buffer to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 1 µM). Remember to include a vehicle control (DMSO at the same final concentration as the highest compound concentration).
-
Cell Stimulation:
-
Carefully remove the culture medium from the wells.
-
Add the assay buffer containing the PDE inhibitor (e.g., 0.5 mM IBMX) to each well and incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
Add the prepared dilutions of this compound or vehicle control to the respective wells.
-
Incubate for the optimized duration (e.g., 30-60 minutes) at 37°C.
-
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of your chosen cAMP assay kit.
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.
In Vitro GLP-1 Secretion Assay
This protocol provides a general method for measuring GLP-1 secretion from enteroendocrine cells (e.g., GLUTag) in response to this compound.
Materials:
-
GLUTag cells
-
Cell culture medium (e.g., DMEM)
-
This compound
-
DMSO
-
Assay buffer (e.g., Krebs-Ringer bicarbonate buffer - KRBB)
-
DPP-4 inhibitor (to prevent GLP-1 degradation)
-
GLP-1 ELISA kit
-
24-well cell culture plates
Procedure:
-
Cell Seeding: Seed GLUTag cells into a 24-well plate and grow to a confluent monolayer.
-
Compound Preparation: Prepare a stock solution and serial dilutions of this compound in the assay buffer as described for the cAMP assay.
-
Cell Treatment:
-
Gently wash the cells twice with the assay buffer.
-
Pre-incubate the cells with assay buffer containing a DPP-4 inhibitor for 30 minutes at 37°C.
-
Remove the pre-incubation buffer and add the prepared dilutions of this compound or vehicle control to the wells.
-
Incubate for the desired time (e.g., 2 hours) at 37°C.
-
-
Sample Collection: Collect the supernatant from each well. It is recommended to add a protease inhibitor cocktail to the collected samples to prevent GLP-1 degradation.
-
GLP-1 Measurement: Measure the concentration of GLP-1 in the supernatant using a commercially available GLP-1 ELISA kit according to the manufacturer's instructions.
-
Data Normalization: After collecting the supernatant, lyse the cells in each well and measure the total protein content. Normalize the measured GLP-1 concentration to the total protein content in each well to account for any variations in cell number.
Visualizations
Caption: GPR119 Signaling Pathway Activation by this compound.
Caption: General Experimental Workflow for this compound.
References
- 1. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation and signaling mechanism revealed by GPR119-Gs complex structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolomics profiling of extracellular metabolites in CHO-K1 cells cultured in different types of growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Assays to Identify Metabolism-Disrupting Chemicals with Diabetogenic Activity in a Human Pancreatic β-Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and XLR-11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sustained wash-resistant receptor activation responses of GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
BMS-986034 stability and storage conditions
For researchers, scientists, and drug development professionals, this technical support center provides essential information on the stability and storage of BMS-986034, along with troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Stability and Storage Conditions
Proper storage and handling of this compound are critical to maintain its chemical integrity and ensure reliable experimental outcomes.
Storage of Solid Compound:
| Parameter | Recommendation | Source |
| Storage Temperature | Room Temperature | [1] |
| Appearance | White to beige powder | |
| Purity | ≥98% (HPLC) |
Preparation and Storage of Stock Solutions:
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[2]
| Parameter | Recommendation | Source |
| Solvent | DMSO | [2] |
| Solubility | 5 mg/mL (may require warming) | |
| Stock Solution Storage | While specific stability data in solution is not publicly available, general best practice for small molecule DMSO solutions is to store them in airtight, light-protected containers at -20°C or -80°C. For optimal results, it is recommended to prepare fresh solutions or use aliquots to avoid repeated freeze-thaw cycles. |
Troubleshooting Guide
This guide addresses common issues that may be encountered during the handling and use of this compound.
| Issue | Potential Cause | Recommended Action |
| Difficulty Dissolving the Compound | - Insufficient solvent volume.- Compound has precipitated out of solution. | - Ensure you are using the recommended solvent (DMSO) at an appropriate concentration (up to 5 mg/mL).- Gentle warming of the solution can aid in dissolution.[2]- Use of a vortex mixer or sonicator can also help to fully dissolve the compound. |
| Cloudy or Precipitated Solution | - Solution may be supersaturated.- Improper storage of the solution (e.g., at room temperature for extended periods).- Poor quality or "wet" DMSO. | - Try gentle warming and vortexing to redissolve the precipitate.- If precipitation persists, it may be necessary to prepare a fresh stock solution.- Always use high-purity, anhydrous DMSO and store it properly to prevent moisture absorption. |
| Inconsistent Experimental Results | - Degradation of the compound due to improper storage.- Repeated freeze-thaw cycles of the stock solution.- Inaccurate concentration of the working solution. | - Ensure the solid compound and stock solutions are stored at the recommended temperatures.- Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.- Calibrate pipettes and ensure accurate dilutions are made for each experiment. |
Frequently Asked Questions (FAQs)
Q1: How should I store the solid this compound compound upon receipt?
A: The solid compound should be stored at room temperature.[1]
Q2: What is the recommended solvent for preparing stock solutions of this compound?
A: Dimethyl sulfoxide (DMSO) is the recommended solvent. The solubility in DMSO is 5 mg/mL, and gentle warming may be required to fully dissolve the compound.[2]
Q3: How should I store my DMSO stock solution of this compound?
A: While specific long-term stability data for this compound in DMSO is not available, it is best practice to store stock solutions at -20°C or -80°C. To avoid degradation from repeated freeze-thaw cycles, it is advisable to prepare single-use aliquots.
Q4: Is this compound sensitive to light?
A: There is no specific information available regarding the light sensitivity of this compound. As a general precaution for all research compounds, it is recommended to store solutions in light-protected vials and to minimize exposure to direct light during experiments.
Q5: What should I do if I observe precipitation in my stock solution after thawing?
A: Precipitation can sometimes occur when a solution is frozen and thawed. Try warming the vial gently (e.g., in a 37°C water bath) and vortexing to redissolve the compound. If the precipitate does not dissolve, the solution may be unstable, and it is recommended to prepare a fresh stock.
Experimental Protocols & Visualizations
General Protocol for Preparation of a 10 mM DMSO Stock Solution:
-
Calculate the required mass: this compound has a molecular weight of 531.39 g/mol . To prepare 1 mL of a 10 mM stock solution, you would need 5.31 mg of the compound.
-
Weigh the compound: Carefully weigh out the calculated mass of this compound powder in a suitable microcentrifuge tube.
-
Add solvent: Add 1 mL of high-purity, anhydrous DMSO to the tube.
-
Dissolve: Vortex the solution until the compound is fully dissolved. If necessary, warm the solution gently to aid dissolution.
-
Store: Store the stock solution in properly labeled, light-protected aliquots at -20°C or -80°C.
Visualizations:
Caption: Simplified signaling pathway of GPR119 activation by this compound.
Caption: General experimental workflow for handling this compound.
Caption: Logical troubleshooting workflow for common issues with this compound.
References
Potential off-target effects of BMS-986034
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of BMS-986034.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally active agonist of G-protein coupled receptor 119 (GPR119).[1] GPR119 is primarily expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. Its activation by an agonist like this compound initiates a signaling cascade that leads to an increase in intracellular cyclic AMP (cAMP). This rise in cAMP enhances glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic β-cells and promotes the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), from the gut. These actions collectively contribute to improved glucose homeostasis.
Q2: We are observing unexpected cellular phenotypes in our experiments with this compound that do not seem to align with GPR119 activation. Could these be off-target effects?
A2: While this compound is designed as a GPR119 agonist, it is possible that unexpected phenotypes could arise from off-target activities. G-protein coupled receptors (GPCRs) share structural similarities, and a compound may interact with other receptors, especially at higher concentrations. Some synthetic GPR119 agonists have been reported to activate GPR119-independent pathways.[2] To investigate this, we recommend a systematic approach outlined in our troubleshooting guides.
Q3: How can we determine if the observed effects of this compound are on-target (GPR119-mediated) or off-target?
A3: A key experiment to differentiate between on-target and off-target effects is to use a cellular system or animal model that lacks GPR119 (knockout). If the effect of this compound persists in a GPR119-knockout model, it strongly suggests an off-target mechanism.[3] Conversely, if the effect is absent in the knockout model, it confirms that the activity is mediated by GPR119.
Q4: What are the typical assays to quantitatively assess the selectivity of a GPCR agonist like this compound?
A4: To quantitatively assess selectivity, a tiered approach is typically used. Initial screening involves radioligand binding assays or functional assays against a panel of related and unrelated GPCRs. Functional assays that measure downstream signaling, such as cAMP accumulation for Gs/Gi-coupled receptors or β-arrestin recruitment, are highly informative. A significant difference (e.g., >100-fold) in potency (EC50 or Ki) between the intended target (GPR119) and other receptors indicates good selectivity.
Quantitative Data Summary
On-Target Potency of this compound
| Assay Type | Cell Line | Parameter | Value |
| cAMP Accumulation | HEK293 | EC50 | 3 nM[1] |
Table 1: Representative Selectivity Profile for a GPR119 Agonist
This table illustrates a hypothetical selectivity profile. Researchers should generate their own data for this compound.
| Target | Assay Type | Parameter | Result | Selectivity vs. GPR119 |
| GPR119 (On-Target) | cAMP Accumulation | EC50 | 3 nM | - |
| GPCR-X (Off-Target) | cAMP Accumulation | EC50 | >10,000 nM | >3,333-fold |
| GPCR-Y (Off-Target) | β-Arrestin Recruitment | EC50 | 1,500 nM | 500-fold |
| GPCR-Z (Off-Target) | Radioligand Binding | Ki | >10,000 nM | >3,333-fold |
Signaling & Experimental Workflow Diagrams
Experimental Protocols
Protocol 1: cAMP Accumulation Assay for Gs-Coupled GPCRs
Objective: To quantify the potency (EC50) of this compound at the GPR119 receptor and potential Gs- or Gi-coupled off-targets.
Methodology:
-
Cell Preparation:
-
Culture cells stably expressing the GPCR of interest (e.g., HEK293-GPR119) in appropriate media.
-
On the day of the assay, detach cells and resuspend them in stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.[4]
-
Determine cell density and adjust to the desired concentration (e.g., 3,000 cells/well for a 384-well plate).[4]
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in stimulation buffer.
-
-
Assay Procedure:
-
Add the cell suspension to the wells of a microplate.
-
Add the diluted this compound to the wells. Include a vehicle control (buffer only) and a positive control (e.g., Forskolin, an adenylyl cyclase activator).[4][5]
-
Incubate the plate for a predetermined time (e.g., 30 minutes) at 37°C to allow for cAMP production.[5]
-
-
Detection:
-
Lyse the cells according to the kit manufacturer's instructions.
-
Measure intracellular cAMP levels using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or a luminescence-based kit (e.g., cAMP-Glo™).[6] The signal is typically inversely proportional to the amount of cAMP produced.
-
-
Data Analysis:
-
Normalize the data using vehicle control (0% stimulation) and a maximal agonist control.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Protocol 2: β-Arrestin Recruitment Assay
Objective: To assess the potential of this compound to induce β-arrestin recruitment at GPR119 or off-target GPCRs, which is another major signaling pathway for many GPCRs.
Methodology:
-
Cell Line:
-
Cell Preparation:
-
Plate the cells in a microplate and incubate overnight to allow for attachment.
-
-
Assay Procedure (Agonist Mode):
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the compound dilutions to the cells.
-
Incubate for the recommended time (e.g., 60-90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.[9]
-
-
Detection:
-
Add the detection reagents provided with the assay kit. This typically contains the substrate for the complemented enzyme.
-
Incubate at room temperature to allow for signal development.
-
Measure the chemiluminescent signal using a plate reader. The signal is directly proportional to the extent of β-arrestin recruitment.
-
-
Data Analysis:
-
Plot the signal as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 for β-arrestin recruitment.
-
Protocol 3: In Vivo Off-Target Assessment Using Knockout Mice
Objective: To definitively determine if a physiological effect of this compound is mediated by GPR119.
Methodology:
-
Animal Models:
-
Compound Administration:
-
Administer this compound (or vehicle control) to both KO and WT mice via the appropriate route (e.g., oral gavage).
-
-
Phenotypic Analysis:
-
Measure the physiological or behavioral endpoint of interest at relevant time points after compound administration. For a GPR119 agonist, this could include:
-
-
Data Analysis:
-
Compare the response to this compound between the WT and KO groups.
-
If the effect is observed in WT mice but is absent or significantly blunted in KO mice, the effect is on-target.
-
If the effect is of a similar magnitude in both WT and KO mice, the effect is off-target.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. bio-protocol.org [bio-protocol.org]
- 6. cAMP-Glo™ Assay Protocol [promega.sg]
- 7. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 9. youtube.com [youtube.com]
- 10. Intestinal GPR119 activation by microbiota-derived metabolites impacts feeding behavior and energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. β-Cell Inactivation of Gpr119 Unmasks Incretin Dependence of GPR119-Mediated Glucoregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of BMS-986034
For researchers, scientists, and drug development professionals utilizing BMS-986034, its poor solubility can present a significant experimental hurdle. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with this GPR119 agonist.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound?
A1: this compound is known to have limited solubility. The most commonly cited solubility data is in dimethyl sulfoxide (B87167) (DMSO), where it can be dissolved at approximately 5 mg/mL, often requiring warming to achieve a clear solution.[1] Its aqueous solubility is very low.
Q2: Why is this compound so poorly soluble?
A2: The chemical structure of this compound (C₂₄H₂₄Cl₂N₆O₄) contains multiple aromatic rings and has a relatively high molecular weight (531.39 g/mol ), which contribute to its low aqueous solubility.[1] Such characteristics are common in many small molecule inhibitors and can lead to challenges in achieving desired concentrations for in vitro and in vivo experiments.
Q3: Can I increase the aqueous solubility of this compound by adjusting the pH?
A3: Based on its chemical structure, which includes nitrogen-containing heterocyclic rings (pyrimidine and pyridine), pH adjustment may modulate the solubility of this compound. The nitrogen atoms can be protonated at acidic pH, potentially increasing solubility. Conversely, other functional groups might be ionizable at basic pH. A pH-solubility profile is recommended to determine the optimal pH for your experiment.
Q4: Are there any recommended co-solvents for this compound?
A4: While DMSO is a common starting point, other water-miscible organic solvents can be used as co-solvents to improve the solubility of poorly soluble compounds.[2][3] These include ethanol (B145695), propylene (B89431) glycol (PG), and polyethylene (B3416737) glycols (PEGs). It is crucial to first dissolve this compound in the organic co-solvent and then slowly add this stock solution to the aqueous buffer with vigorous stirring. The final concentration of the co-solvent should be kept to a minimum to avoid off-target effects in biological assays.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Issue 1: this compound precipitates out of solution when preparing aqueous dilutions from a DMSO stock.
Possible Causes:
-
Supersaturation: The concentration of this compound in the final aqueous solution exceeds its thermodynamic solubility limit.
-
Insufficient Mixing: The DMSO stock was not added to the aqueous buffer slowly enough or with adequate mixing, leading to localized high concentrations and precipitation.
-
Low Temperature: The temperature of the aqueous buffer is too low, reducing the solubility of the compound.
Solutions:
| Solution | Detailed Protocol | Pros | Cons |
| Optimize Co-solvent System | 1. Prepare a higher concentration stock of this compound in 100% DMSO (e.g., 10-20 mg/mL) with gentle warming. 2. In a separate tube, prepare a mixture of your aqueous buffer and a co-solvent (e.g., 90% buffer, 10% ethanol or PEG 400). 3. While vortexing the buffer/co-solvent mixture, add the this compound DMSO stock dropwise to reach the final desired concentration. | Can significantly increase the amount of compound that stays in solution. | The co-solvent may have effects on your experimental system. A vehicle control is essential. |
| Use of Surfactants | 1. Prepare your aqueous buffer containing a low concentration of a non-ionic surfactant (e.g., 0.01% - 0.1% Tween® 80 or Pluronic® F-68). 2. Prepare your this compound stock in DMSO. 3. Add the stock solution to the surfactant-containing buffer as described above. | Surfactants can form micelles that encapsulate the compound, increasing its apparent solubility.[4] | Surfactants can interfere with some biological assays and may need to be optimized. |
| pH Adjustment | 1. Determine the optimal pH for this compound solubility by testing a range of pH values for your buffer. 2. Prepare the aqueous buffer at the optimized pH. 3. Prepare the this compound solution as previously described. | Can be a simple and effective method if the compound has ionizable groups. | The required pH may not be compatible with your biological system (e.g., cell culture). |
Issue 2: Inconsistent results in cell-based assays.
Possible Cause:
-
Precipitation in Media: this compound may be precipitating in the cell culture media over time, leading to variable effective concentrations.
Solutions:
| Solution | Detailed Protocol |
| Solubility in Media Check | 1. Prepare the final concentration of this compound in your complete cell culture media. 2. Incubate under the same conditions as your experiment (e.g., 37°C, 5% CO₂). 3. At various time points (e.g., 0, 2, 8, 24 hours), visually inspect for precipitation under a microscope. 4. (Optional) Centrifuge the samples and measure the concentration of this compound in the supernatant by HPLC to quantify the amount remaining in solution. |
| Formulation with Cyclodextrins | 1. Prepare a solution of a cyclodextrin (B1172386) (e.g., 2-hydroxypropyl-β-cyclodextrin, HPβCD) in your buffer. 2. Add this compound powder to the cyclodextrin solution and stir or sonicate until dissolved. 3. This can then be sterile-filtered and added to your cell culture. |
Experimental Protocols
Protocol 1: General Method for Preparing a this compound Working Solution with a Co-solvent
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve a stock solution of 5 mg/mL.
-
Gently warm the tube (e.g., in a 37°C water bath) and vortex until the compound is completely dissolved and the solution is clear.
-
In a separate sterile tube, prepare your final aqueous buffer.
-
While vortexing the aqueous buffer, slowly add the DMSO stock solution drop-by-drop to reach your desired final concentration. Ensure the final DMSO concentration is compatible with your experimental system (typically ≤ 0.5%).
-
Visually inspect the final solution for any signs of precipitation.
Diagrams
Caption: Workflow for preparing this compound solutions and troubleshooting precipitation.
Caption: Simplified signaling pathway of GPR119 activation by this compound.
References
- 1. Thermodynamic solubility of celecoxib in organic solvents - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. US8686034B2 - Crystalline form of γ-aminobutyric acid analog - Google Patents [patents.google.com]
Navigating Inconsistent Results in BMS-986034 Experiments: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in experiments involving BMS-986034. By addressing common issues in a direct question-and-answer format, this guide aims to help you identify and resolve experimental variability.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
This compound is a G protein-coupled receptor 119 (GPR119) agonist.[1] GPR119 is expressed in the pancreas and gastrointestinal tract and is involved in glucose homeostasis. As an agonist, this compound activates the GPR119 receptor.
Q2: I am seeing high variability in my cell-based assay results. What are the common causes?
High variability in cell-based assays can stem from several factors, including inconsistent cell health and passage number, variability in compound concentration due to solubility issues, or problems with the assay protocol itself. It is crucial to maintain consistent cell culture conditions and to ensure the compound is fully solubilized.
Q3: My in vitro results with this compound are not aligning with expected outcomes. Where should I start troubleshooting?
Begin by verifying the identity and purity of your this compound stock. Then, confirm the expression of the target receptor, GPR119, in your cell line. If receptor expression is low or absent, the compound will not elicit a response. Also, review your experimental protocol for any potential sources of error, such as incorrect timing of compound addition or measurement.
Q4: Are there known off-target effects for this compound?
While specific off-target effects for this compound are not extensively documented in publicly available literature, it is important to consider this possibility with any small molecule inhibitor. Off-target effects can contribute to unexpected or inconsistent results. If you suspect off-target effects, consider using a structurally different GPR119 agonist as a control.
Troubleshooting Guide
Issue 1: Low or No Compound Activity
Possible Cause 1: Compound Solubility and Stability
This compound is soluble in DMSO. If the compound precipitates out of solution when diluted into aqueous assay buffers, its effective concentration will be lower than intended.
Troubleshooting Steps:
-
Visually inspect for precipitation after dilution.
-
Prepare fresh dilutions for each experiment.
-
Consider using a solubilizing agent, if compatible with your assay.
Possible Cause 2: Low Target Receptor Expression
The cellular response to this compound is dependent on the expression level of the GPR119 receptor.
Troubleshooting Steps:
-
Confirm GPR119 expression in your cell line using techniques like qPCR or Western blot.
-
Use a positive control compound known to elicit a response in your cell line to validate the assay system.
Issue 2: High Variability Between Replicates
Possible Cause: Inconsistent Cell Seeding or Health
Variations in cell number and health across wells of an assay plate are a common source of variability.
Troubleshooting Steps:
-
Ensure a homogenous cell suspension before seeding.
-
Monitor cell viability and morphology.
-
Use a consistent cell passage number for all experiments.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Source |
| Molecular Weight | 531.39 g/mol | |
| Solubility | DMSO: 5 mg/mL (warmed) | |
| Purity | ≥98% (HPLC) |
Experimental Protocols
General Protocol for a Cell-Based Functional Assay
This protocol outlines a general workflow for assessing the activity of this compound in a cell-based assay that measures a downstream signaling event (e.g., cAMP accumulation).
-
Cell Seeding: Plate cells at a predetermined density in a multi-well plate and culture overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to create a concentration range for testing.
-
Compound Treatment: Add the diluted this compound or vehicle control (DMSO) to the appropriate wells.
-
Incubation: Incubate the plate for a specified time to allow for receptor activation and downstream signaling.
-
Signal Detection: Lyse the cells and measure the desired readout (e.g., cAMP levels) using a suitable assay kit.
-
Data Analysis: Plot the response as a function of compound concentration to determine potency (e.g., EC50).
Visualizations
Caption: GPR119 Signaling Pathway Activation by this compound.
Caption: General Experimental Workflow for a Cell-Based Assay.
Caption: Troubleshooting Logic for Inconsistent Experimental Results.
References
Technical Support Center: BMS-986034 In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting in vivo studies with the selective TYK2 inhibitor, BMS-986034. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and provide actionable protocols for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective, allosteric inhibitor of Tyrosine Kinase 2 (TYK2).[1][2] TYK2 is an intracellular enzyme that is a member of the Janus kinase (JAK) family.[3][4] It plays a crucial role in the signaling pathways of key cytokines involved in inflammation and autoimmune responses, such as Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs).[3][4][5] By binding to the regulatory pseudokinase (JH2) domain of TYK2, this compound allosterically inhibits its kinase activity, thereby blocking the downstream phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins and subsequent gene transcription.[1][6] This selective inhibition of TYK2 is a promising therapeutic strategy for various immune-mediated diseases.[7]
Q2: What is a suitable vehicle control for in vivo oral gavage studies with this compound?
A2: Due to its poor aqueous solubility, this compound requires a specialized vehicle for effective oral administration.[8][9] A formulation successfully used for the structurally related TYK2 inhibitor deucravacitinib (B606291) (BMS-986165) in preclinical mouse models is a mixture of Ethanol (B145695):TPGS:PEG300 in a 5:5:90 ratio .[2] The corresponding vehicle control would be this same mixture without the active compound. It is crucial to test the tolerability of the vehicle in a small cohort of animals before commencing a large-scale study.
Q3: How should I store and handle the this compound compound?
A3: As a powder, this compound should be stored according to the manufacturer's recommendations, typically at room temperature or refrigerated, protected from light and moisture. For long-term storage, keeping the compound at -20°C is advisable. Once formulated into a vehicle for administration, it is best to prepare the solution fresh daily to avoid potential degradation or precipitation of the compound.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Compound Precipitation in Formulation | - Incorrect order of solvent addition.- Supersaturation of the vehicle.- Low ambient temperature. | - Always dissolve this compound completely in the ethanol portion of the vehicle first before adding the TPGS and PEG300.- Vortex thoroughly after each addition.- Gently warm the vehicle to aid dissolution, but ensure it cools to room temperature before administration.- Perform a small-scale solubility test to confirm the maximum stable concentration in your chosen vehicle. |
| High Variability in Animal Responses | - Inconsistent formulation preparation.- Inaccurate dosing due to compound settling in suspension.- Improper oral gavage technique. | - Prepare a single batch of the formulation for all animals in a cohort to ensure consistency.- If the formulation is a suspension, ensure it is continuously mixed (e.g., using a stir plate) during the dosing procedure to maintain homogeneity.- Ensure all personnel are proficient in oral gavage techniques to minimize stress and ensure accurate delivery to the stomach.[10] |
| Unexpected Toxicity or Adverse Effects | - Vehicle-related toxicity.- Off-target effects at high concentrations.- Rapid absorption leading to high peak plasma concentrations (Cmax). | - Always include a vehicle-only control group to differentiate compound effects from vehicle effects.- If vehicle toxicity is suspected, consider alternative formulations after conducting tolerability studies.- Perform a dose-response study to identify a therapeutic window with minimal toxicity.- Correlate any adverse events with pharmacokinetic data to understand the relationship with compound exposure. |
| Lack of Efficacy | - Insufficient compound exposure due to poor absorption or rapid metabolism.- Incorrect dosage.- The animal model is not dependent on the TYK2 pathway. | - Conduct a pilot pharmacokinetic (PK) study to determine the bioavailability and half-life of this compound in your chosen species and strain.- Perform a dose-escalation study to find an efficacious dose.- Confirm target engagement by measuring the phosphorylation of downstream STAT proteins in relevant tissues (pharmacodynamic analysis).- Ensure the chosen animal model has a disease pathology driven by cytokines that signal through TYK2 (e.g., IL-23-induced psoriasis models).[11][12] |
Quantitative Data from Preclinical Studies
The following tables summarize dosing and efficacy data from preclinical studies of the closely related, selective, allosteric TYK2 inhibitor, deucravacitinib (BMS-986165), in mouse models of psoriasis. This data can serve as a starting point for designing studies with this compound.
Table 1: Deucravacitinib (BMS-986165) Dosing and Formulation in a Murine Psoriasis Model
| Mouse Model | Compound Dosage (mg/kg) | Vehicle | Administration Route | Dosing Frequency | Reference(s) |
| IL-23-Induced Acanthosis | 7.5, 15, and 30 | EtOH:TPGS:PEG300 (5:5:90) | Oral Gavage | Twice Daily (BID) | [2] |
Table 2: Efficacy of Deucravacitinib (BMS-986165) in an IL-23-Induced Psoriasis Model
| Dosage (mg/kg, BID) | Outcome | Result | Reference(s) |
| 15 | Acanthosis Reduction | As effective as an anti-IL-23 adnectin positive control. | [2][11] |
| 30 | Acanthosis Reduction | More effective than the anti-IL-23 adnectin positive control. | [2][11] |
Experimental Protocols
Protocol 1: Preparation of Oral Gavage Formulation (10 mg/mL)
This protocol describes the preparation of a 10 mg/mL formulation of this compound in an EtOH:TPGS:PEG300 (5:5:90) vehicle. Adjustments may be necessary based on the desired final concentration.
Materials:
-
This compound powder
-
Ethanol (200 proof, absolute)
-
TPGS (d-α-tocopheryl polyethylene (B3416737) glycol 1000 succinate)
-
PEG300 (Polyethylene glycol 300)
-
Sterile conical tubes
-
Vortex mixer
-
Stir plate (optional)
Procedure:
-
Calculate Required Volumes: For 1 mL of the final formulation, you will need:
-
Ethanol: 50 µL (5%)
-
TPGS: 50 µL (5%)
-
PEG300: 900 µL (90%)
-
-
Weigh Compound: Accurately weigh 10 mg of this compound powder and place it in a sterile conical tube.
-
Initial Dissolution: Add the 50 µL of ethanol to the tube containing the this compound powder. Vortex vigorously for 2-3 minutes until the powder is completely dissolved.
-
Add Surfactant: Add the 50 µL of TPGS to the solution. Vortex thoroughly until the mixture is homogeneous.
-
Add Final Vehicle Component: Add the 900 µL of PEG300 to the tube. Vortex again for several minutes to ensure a clear, uniform solution.
-
Storage and Use: Prepare this formulation fresh on the day of dosing. If preparing a larger batch for dosing a cohort, keep the solution on a stir plate at a low speed to maintain homogeneity.
Protocol 2: Oral Gavage Administration in Mice
This protocol outlines the standard procedure for administering the this compound formulation to mice. All procedures must be approved by and performed in accordance with the institution's Animal Care and Use Committee (IACUC) guidelines.
Materials:
-
Prepared this compound formulation
-
Animal scale
-
1 mL syringes
-
Appropriately sized, ball-tipped oral gavage needles (typically 20-22 gauge for adult mice)
Procedure:
-
Dose Calculation: Weigh each mouse immediately before dosing. Calculate the required dose volume based on the mouse's body weight and the desired mg/kg dose. The maximum recommended gavage volume for mice is 10 mL/kg.
-
Animal Restraint: Firmly restrain the mouse by the scruff of the neck, ensuring the head and body are in a straight line to facilitate the smooth passage of the gavage needle.
-
Needle Insertion: Gently insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth. The needle should slide smoothly down the esophagus. Never apply force. If resistance is met, withdraw the needle and reposition.
-
Dose Administration: Once the needle is properly positioned in the stomach (a pre-measured length can be marked on the needle), administer the dose with a slow and steady depression of the syringe plunger.
-
Post-Administration Monitoring: Gently remove the needle and return the mouse to its cage. Monitor the animal for 5-10 minutes for any immediate signs of distress, such as labored breathing or leakage of the formulation from the mouth or nose.
Visualizations
TYK2 Signaling Pathway
Caption: TYK2 signaling pathway and the inhibitory action of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Deucravacitinib (BMS-986165) | TYK2 (tyrosine kinase 2) inhibitor | CAS 1609392-27-9 |BMS986165; Tyk2-IN-4 | InvivoChem [invivochem.com]
- 3. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 4. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 5. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Potent and selective TYK2-JH1 inhibitors highly efficacious in rodent model of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Safety and Pharmacokinetics of the Oral TYK2 Inhibitor PF‐06826647: A Phase I, Randomized, Double‐Blind, Placebo‐Controlled, Dose‐Escalation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. benchchem.com [benchchem.com]
- 11. drughunter.com [drughunter.com]
- 12. A Novel, Oral, Allosteric Inhibitor of Tyrosine Kinase 2 (TYK2) Demonstrates In Vitro Potency, Selectivity, and In Vivo Efficacy in Mouse Models of Psoriasis - ACR Meeting Abstracts [acrabstracts.org]
Technical Support Center: BMS-986034 Treatment and Cell Viability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell viability issues during experiments with the GPR119 agonist, BMS-986034.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective agonist for the G protein-coupled receptor 119 (GPR119).[1][2] GPR119 is primarily expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[3] Upon activation by an agonist like this compound, the receptor couples to the Gαs subunit of the heterotrimeric G protein, leading to the activation of adenylyl cyclase.[3] This, in turn, increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[3] This signaling cascade is known to play a role in glucose homeostasis by modulating insulin (B600854) and glucagon-like peptide-1 (GLP-1) secretion.[3][4]
Q2: What are the expected effects of this compound on cells in culture?
A2: The primary expected effect of this compound in GPR119-expressing cells is the elevation of intracellular cAMP levels.[3] Depending on the cell type, this can lead to various downstream effects. For example, in pancreatic β-cell lines (e.g., MIN6), it may potentiate glucose-stimulated insulin secretion.[5] In enteroendocrine cell lines (e.g., GLUTag), it can stimulate GLP-1 release.[6] While GPR119 activation has been linked to pro-survival pathways in some contexts, for instance, by protecting against lipid-induced apoptosis in β-cells, its direct and universal effect on cell viability is not well-established and can be cell-type dependent.[3]
Q3: I am observing unexpected cell death after treating my cells with this compound. What are the potential causes?
A3: Unexpected cytotoxicity can arise from several factors when working with a novel small molecule agonist:
-
Off-Target Effects: At higher concentrations, small molecules may interact with unintended targets, leading to toxicity. It is crucial to determine the optimal concentration range for GPR119-specific effects.
-
Cell Line Sensitivity: The specific cell line you are using may be particularly sensitive to sustained GPR119 activation or elevated cAMP levels. Some cell types may undergo apoptosis or cell cycle arrest in response to prolonged cAMP signaling.
-
Compound Stability and Solubility: Degradation of the compound in culture media or precipitation at high concentrations can lead to inconsistent results and potential toxicity from byproducts or aggregates.
-
Experimental Conditions: Factors such as cell density, serum concentration in the media, and the duration of treatment can all influence the cellular response to this compound.
Q4: How can I confirm that the observed effects on cell viability are specific to GPR119 activation?
A4: To ensure the observed effects are on-target, consider the following controls:
-
Use a GPR119-negative cell line: Compare the response of your GPR119-expressing cell line to a similar cell line that does not express the receptor.
-
Knockdown or knockout of GPR119: Use siRNA or CRISPR-Cas9 to reduce or eliminate GPR119 expression in your target cells and see if the effect of this compound is diminished.
-
Use a structurally unrelated GPR119 agonist: If another GPR119 agonist with a different chemical structure elicits a similar response, it strengthens the evidence for an on-target effect.
Troubleshooting Guide: Cell Viability Issues with this compound
This guide provides a structured approach to troubleshooting unexpected cell death or poor cell viability following treatment with this compound.
Problem 1: Excessive Cell Death Observed at Expected Active Concentrations
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Incorrect Compound Concentration | - Verify the concentration of your stock solution. - Perform a dose-response curve to identify the optimal concentration for GPR119 activation with minimal toxicity. Start with a wide range of concentrations. |
| Off-Target Cytotoxicity | - Lower the concentration of this compound to a range where it is selective for GPR119. - Test for off-target effects by examining pathways known to be affected by related compounds or by performing a broader kinase screen if resources allow. |
| Cell Line Sensitivity to cAMP | - Measure intracellular cAMP levels to confirm that this compound is active. - Treat cells with other agents that increase cAMP (e.g., forskolin) to see if a similar cytotoxic effect is observed. |
| Compound Instability/Precipitation | - Prepare fresh dilutions of this compound for each experiment. - Visually inspect the culture medium for any signs of precipitation after adding the compound. - Consider using a lower percentage of serum in your culture medium, as serum proteins can sometimes interact with small molecules. |
Troubleshooting Workflow for Excessive Cell Death
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | GPR119 agonist | Probechem Biochemicals [probechem.com]
- 3. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR119 and GPR55 as Receptors for Fatty Acid Ethanolamides, Oleoylethanolamide and Palmitoylethanolamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: BMS-986034 and GLP-1 Secretion
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the GPR119 agonist, BMS-986034, particularly in relation to Glucagon-Like Peptide-1 (GLP-1) secretion experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound in stimulating GLP-1 secretion?
A1: this compound is a potent and selective agonist for the G protein-coupled receptor 119 (GPR119).[1] GPR119 is primarily expressed on pancreatic beta-cells and intestinal enteroendocrine L-cells.[2] Upon binding of this compound, the GPR119 receptor couples to the Gαs protein, activating adenylyl cyclase and leading to an increase in intracellular cyclic AMP (cAMP) levels.[2] This elevation in cAMP in intestinal L-cells is the primary trigger for the secretion of GLP-1.
Q2: Is the GLP-1 secretion stimulated by this compound dependent on glucose concentrations?
A2: Studies on GPR119 agonists have shown that their ability to stimulate GLP-1 secretion from intestinal L-cells, such as the GLUTag cell line, can be independent of glucose concentrations.[3] However, the insulinotropic effect of GPR119 activation in pancreatic β-cells is typically glucose-dependent. This is a critical factor to consider when designing and interpreting experiments.
Q3: What cell lines are suitable for in vitro GLP-1 secretion assays with this compound?
A3: The most commonly used cell lines for studying GPR119-mediated GLP-1 secretion are the murine GLUTag and the human NCI-H716 cell lines. Primary intestinal L-cell cultures are also utilized for more physiologically relevant studies.
Q4: What is the recommended solvent and storage for this compound?
A4: this compound is soluble in DMSO. For long-term storage, it is recommended to store the compound at -20°C.
Troubleshooting Guide
Issue 1: High Variability in GLP-1 Secretion Between Replicates
High variability in experimental results can obscure the true effect of this compound. Below are potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Health or Passage Number | Ensure cells are healthy and within a consistent, low passage number range. High passage numbers can lead to altered receptor expression and signaling. |
| Uneven Cell Seeding Density | Use a consistent cell seeding density across all wells. Overly confluent or sparse cell cultures can respond differently to stimulation. |
| Inaccurate Pipetting | Calibrate pipettes regularly and use reverse pipetting for viscous solutions like DMSO stock solutions to ensure accurate and consistent compound addition. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of multi-well plates as they are more prone to evaporation and temperature fluctuations. If they must be used, fill the surrounding wells with sterile PBS or media to create a humidity barrier. |
| Incomplete Compound Solubilization | Ensure this compound is fully dissolved in DMSO before preparing working solutions. Vortex the stock solution well. |
Issue 2: Lower than Expected Potency (High EC50) of this compound
If this compound is not producing the expected level of GLP-1 secretion, consider the following factors.
| Potential Cause | Troubleshooting Steps |
| Degradation of this compound | Avoid repeated freeze-thaw cycles of the stock solution. Aliquot the stock solution into single-use vials. Protect from light. |
| Suboptimal Assay Conditions | Optimize the incubation time with this compound. Ensure the assay buffer composition and pH are optimal for cell health and the detection assay. |
| Low GPR119 Receptor Expression | Confirm GPR119 expression in your cell line using RT-PCR or other methods. Receptor expression can vary with cell passage and culture conditions. |
| Presence of Inhibitory Substances | Ensure all reagents and plasticware are free of contaminants that could interfere with the assay. |
| Incorrect Glucose Concentration | While GPR119-mediated GLP-1 secretion can be glucose-independent, some studies have shown a modest effect of glucose.[3] Ensure your experimental design accounts for this and that glucose concentrations are consistent. |
Data Presentation
The following table presents representative data for a GPR119 agonist, AR231453, demonstrating its dose-dependent effect on GLP-1 secretion in GLUTag cells. This data can serve as a reference for the expected performance of a potent GPR119 agonist like this compound.
| Agonist Concentration (µM) | GLP-1 Secretion (Fold Change over Basal) |
| 0 (Basal) | 1.0 |
| 0.01 | 1.5 ± 0.2 |
| 0.1 | 2.8 ± 0.4 |
| 1 | 4.6 ± 0.6 |
| 10 | 4.8 ± 0.5 |
Note: Data is representative and based on published results for the GPR119 agonist AR231453 in GLUTag cells. Actual results with this compound may vary.
Experimental Protocols
In Vitro GLP-1 Secretion Assay using GLUTag Cells
-
Cell Culture:
-
Culture GLUTag cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere and grow for 48 hours.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in serum-free DMEM to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is ≤0.1%.
-
-
GLP-1 Secretion Assay:
-
Wash the cells twice with a pre-warmed Krebs-Ringer Bicarbonate Buffer (KRBH) containing 0.1% BSA.
-
Add 500 µL of KRBH buffer with the desired glucose concentration (e.g., 0 mM or 10 mM) to each well and incubate for 1 hour at 37°C for pre-incubation.
-
Remove the pre-incubation buffer and add 500 µL of KRBH buffer containing the different concentrations of this compound or vehicle control (DMSO).
-
Incubate the plate for 2 hours at 37°C.
-
Collect the supernatant from each well and add a DPP-4 inhibitor to prevent GLP-1 degradation.
-
Store the supernatant at -80°C until analysis.
-
-
GLP-1 Measurement:
-
Measure the concentration of active GLP-1 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the GLP-1 concentration to the total protein content of the cells in each well.
-
Plot the fold change in GLP-1 secretion relative to the vehicle control against the log of the this compound concentration to determine the EC50 value.
-
Mandatory Visualizations
Caption: GPR119 signaling pathway for GLP-1 secretion.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of BMS-986034
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential challenges in improving the oral bioavailability of BMS-986034, a GPR119 agonist.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what are the potential challenges to its oral bioavailability?
A1: this compound is an agonist of the G Protein-Coupled Receptor 119 (GPR119).[1] While specific data on the oral bioavailability of this compound is not publicly available, many new chemical entities face challenges with oral absorption due to factors like poor aqueous solubility and/or low intestinal permeability. For GPR119 agonists, achieving optimal exposure to elicit a therapeutic response has been a focus of development.[2][3][4][5][6]
Q2: My in vivo experiments with this compound are showing low and variable plasma exposure. What are the likely causes?
A2: Low and variable oral bioavailability of a compound like this compound can stem from several factors:
-
Poor Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal fluids to be absorbed. Many modern drug candidates are poorly soluble.
-
Low Permeability: The compound may not efficiently cross the intestinal epithelium to enter the bloodstream.
-
First-Pass Metabolism: The compound may be extensively metabolized in the liver or intestinal wall before reaching systemic circulation.
-
Formulation Issues: The formulation used for administration may not be optimal for solubilization and absorption.
Q3: What are the initial steps to troubleshoot poor oral bioavailability of this compound?
A3: A systematic approach is recommended:
-
Characterize Physicochemical Properties: Determine the aqueous solubility of this compound at different pH values (e.g., pH 1.2, 4.5, and 6.8 to simulate the GI tract). Also, assess its lipophilicity (LogP).
-
Evaluate Different Formulations: Start with simple formulations and progress to more complex ones. This could involve testing different vehicles, excipients, and formulation technologies.
-
Conduct In Vitro Permeability Assays: Use models like Caco-2 or PAMPA to assess the intestinal permeability of this compound.
II. Troubleshooting Guides
This section provides specific troubleshooting scenarios and recommended actions.
Scenario 1: Low Drug Exposure in Preclinical Species
Issue: After oral administration of this compound in a simple suspension, the plasma concentrations are below the limit of quantification or significantly lower than expected.
| Potential Cause | Recommended Action |
| Poor Solubility | Employ solubility enhancement techniques. Start with micronization to increase the surface area of the drug particles.[7] If that is insufficient, consider formulating this compound as a solid dispersion or in a lipid-based system like a Self-Emulsifying Drug Delivery System (SEDDS).[7] |
| Inadequate Vehicle | Test a range of vehicles with varying solubilizing capacities. Common starting points include aqueous solutions with co-solvents (e.g., PEG 400, propylene (B89431) glycol) and surfactants (e.g., Tween 80, Cremophor EL). |
| Rapid Metabolism | Investigate the metabolic stability of this compound in liver microsomes from the preclinical species being used. If metabolism is high, this may represent a fundamental challenge with the molecule. |
Scenario 2: High Variability in Pharmacokinetic Data
Issue: There is significant inter-animal variability in the plasma exposure of this compound following oral dosing.
| Potential Cause | Recommended Action |
| Inconsistent Formulation | Ensure the formulation is homogeneous and stable. For suspensions, ensure consistent particle size and uniform resuspension before each dose. For solutions, confirm the drug remains fully dissolved. |
| Food Effects | The presence or absence of food in the stomach can significantly impact the absorption of some drugs. Standardize the feeding schedule of the animals in your studies (e.g., fasted or fed state). |
| pH-Dependent Solubility | If this compound has pH-dependent solubility, variations in gastric pH among animals can lead to variable dissolution and absorption. Consider formulations that can mitigate pH effects, such as buffered solutions or enteric-coated preparations for targeted release. |
III. Experimental Protocols
Below are detailed methodologies for key experiments to improve the oral bioavailability of this compound.
Protocol 1: Preparation of a Micronized Suspension
Objective: To increase the dissolution rate of this compound by reducing its particle size.
Materials:
-
This compound powder
-
Wetting agent (e.g., 0.5% w/v Tween 80 in water)
-
Vehicle (e.g., 0.5% w/v carboxymethylcellulose in water)
-
Micronization equipment (e.g., jet mill or ball mill)
Procedure:
-
Micronize the this compound powder according to the equipment manufacturer's instructions to achieve a particle size distribution with a D90 of less than 10 µm.
-
Prepare the vehicle by dissolving carboxymethylcellulose in water.
-
Prepare the wetting agent solution.
-
In a sterile container, add a small amount of the wetting agent to the micronized this compound powder to form a paste.
-
Gradually add the vehicle to the paste while stirring continuously to form a homogeneous suspension of the desired concentration.
-
Confirm the particle size distribution of the final suspension using a suitable method like laser diffraction.
Protocol 2: Formulation of a Solid Dispersion by Spray Drying
Objective: To improve the solubility and dissolution of this compound by dispersing it in a hydrophilic polymer matrix in an amorphous state.
Materials:
-
This compound
-
Hydrophilic polymer (e.g., polyvinylpyrrolidone (B124986) (PVP) K30, HPMC-AS)
-
Organic solvent (e.g., methanol, dichloromethane, or a mixture)
-
Spray dryer
Procedure:
-
Dissolve this compound and the chosen polymer in the organic solvent at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Optimize the spray drying parameters (inlet temperature, feed rate, atomization pressure) based on the solvent system and polymer used.
-
Spray dry the solution to obtain a fine powder of the solid dispersion.
-
Characterize the resulting solid dispersion for drug content, amorphous nature (using techniques like XRD or DSC), and dissolution enhancement compared to the crystalline drug.
IV. Data Presentation
The following tables present hypothetical data to illustrate the potential outcomes of formulation strategies for improving the oral bioavailability of this compound.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats with Different Formulations (10 mg/kg Oral Dose)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng*h/mL) |
| Aqueous Suspension | 50 ± 15 | 2.0 | 250 ± 80 |
| Micronized Suspension | 150 ± 40 | 1.5 | 900 ± 250 |
| Solid Dispersion (1:3 Drug:PVP K30) | 450 ± 120 | 1.0 | 3200 ± 900 |
| SEDDS | 600 ± 150 | 0.75 | 4500 ± 1100 |
Table 2: Hypothetical Aqueous Solubility of this compound at 25°C
| Medium | Solubility (µg/mL) |
| pH 1.2 Buffer | < 1 |
| pH 4.5 Buffer | < 1 |
| pH 6.8 Buffer | 2 |
| Fasted State Simulated Intestinal Fluid (FaSSIF) | 5 |
| Fed State Simulated Intestinal Fluid (FeSSIF) | 15 |
V. Visualizations
Signaling Pathway
Caption: GPR119 signaling pathway in pancreatic β-cells.
Experimental Workflow
Caption: Workflow for improving oral bioavailability.
References
- 1. Preclinical pharmacokinetics, pharmacodynamics, and toxicity of novel small-molecule GPR119 agonists to treat type-2 diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GPR119 agonists for type 2 diabetes: past failures and future hopes for preclinical and early phase candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. G Protein-Coupled Receptor 119 (GPR119) Agonists for the Treatment of Diabetes: Recent Progress and Prevailing Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. hilarispublisher.com [hilarispublisher.com]
Technical Support Center: Troubleshooting BMS-986034 in cAMP Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of BMS-986034 in cyclic AMP (cAMP) assays. The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in a cAMP assay?
This compound is a potent and selective agonist for the G protein-coupled receptor 119 (GPR119). GPR119 is a Gs-coupled receptor, and its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. Therefore, in a cAMP assay, treatment of GPR119-expressing cells with this compound should result in a dose-dependent increase in cAMP production.
Q2: I am not seeing a significant cAMP increase with this compound. What are the possible reasons?
Several factors could contribute to a weak or absent signal in your cAMP assay. Here is a troubleshooting guide to address this issue:
| Potential Cause | Troubleshooting Suggestion |
| Cell Health and Receptor Expression | - Verify GPR119 Expression: Confirm that your cell line expresses functional GPR119 at sufficient levels. Use a positive control agonist known to work in your cell system, such as AR231453 or oleoylethanolamide (OEA). Consider using a cell line with confirmed high-level expression, like HEK293 cells stably transfected with human GPR119. - Cell Viability and Passage Number: Ensure cells are healthy, with high viability (>90%), and are within a low passage number. Over-passaged cells can exhibit altered receptor expression and signaling capacity. |
| Compound Preparation and Handling | - Solubility: this compound is soluble in DMSO. Ensure the compound is fully dissolved before preparing serial dilutions. We recommend preparing a concentrated stock solution in 100% DMSO and then diluting it in your assay buffer. - Final DMSO Concentration: Keep the final DMSO concentration in your assay low (typically ≤1%) to avoid solvent-induced cytotoxicity or off-target effects. - Compound Stability: While specific data on the aqueous stability of this compound is limited, it is best practice to prepare fresh dilutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Assay Conditions | - Suboptimal Stimulation Time: The kinetics of cAMP production can vary between cell lines. Perform a time-course experiment (e.g., 15, 30, 60, 90 minutes) to determine the optimal stimulation time for maximal cAMP accumulation in your specific cells. A 30-minute incubation is a common starting point.[1] - Inadequate PDE Inhibition: Phosphodiesterases (PDEs) rapidly degrade cAMP. The inclusion of a PDE inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), is highly recommended to enhance the signal. Optimize the IBMX concentration for your cell line; a starting concentration of 0.5 mM is often effective.[2] |
| Assay Detection | - Assay Kit Compatibility: Ensure your cAMP detection kit (e.g., HTRF, FRET, ELISA, luminescence-based) is suitable for your experimental setup and that all reagents are prepared according to the manufacturer's instructions. - Plate Reader Settings: Optimize the plate reader settings (e.g., excitation/emission wavelengths, gain, read time) for your specific assay to maximize the signal-to-background ratio. |
Q3: The baseline cAMP level in my assay is very high, masking the effect of this compound. What can I do?
High basal cAMP levels can be caused by:
-
Constitutive Receptor Activity: High expression levels of GPR119 can sometimes lead to constitutive (agonist-independent) activity. If you are using a transient transfection system, consider reducing the amount of GPR119 plasmid used.
-
Cell Stress: Stressed cells can have elevated basal cAMP levels. Ensure gentle cell handling, use pre-warmed buffers, and avoid over-confluency.
-
Serum in Assay Buffer: Components in serum can sometimes stimulate adenylyl cyclase. It is generally recommended to perform the stimulation in a serum-free assay buffer.
Q4: I am observing high variability between replicate wells. How can I improve the reproducibility of my assay?
High variability can often be traced back to technical inconsistencies:
-
Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before plating to have a consistent number of cells in each well. Optimizing the cell density is crucial; too few cells will produce a weak signal, while too many can lead to a compressed assay window.[2]
-
Pipetting Errors: Use calibrated pipettes and proper pipetting techniques, especially when preparing serial dilutions of the compound.
-
Edge Effects: "Edge effects" in microplates can lead to variability in the outer wells. To mitigate this, consider not using the outermost wells for experimental data points and instead fill them with buffer or media.
GPR119 Signaling Pathway
The binding of this compound to GPR119 initiates a canonical Gs signaling cascade.
References
Technical Support Center: GPR119 Agonists and Clinical Development
This technical support center provides guidance and answers frequently asked questions for researchers and drug development professionals working with GPR119 agonists, with a focus on understanding potential challenges in clinical trials, using the case of BMS-986034 as a relevant example.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and other GPR119 agonists?
This compound is an agonist of the G protein-coupled receptor 119 (GPR119), a receptor primarily expressed in pancreatic β-cells and intestinal L-cells.[1][2] The activation of GPR119 by an agonist like this compound initiates a signaling cascade that is of significant interest for the treatment of type 2 diabetes and other metabolic disorders.
The primary signaling pathway involves the coupling of GPR119 to the Gαs protein subunit. This interaction stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. The elevated cAMP has two key downstream effects:
-
In Pancreatic β-cells: Increased cAMP levels promote glucose-dependent insulin (B600854) secretion.
-
In Intestinal L-cells: The rise in cAMP triggers the release of incretin (B1656795) hormones, most notably glucagon-like peptide-1 (GLP-1). GLP-1, in turn, also potentiates glucose-dependent insulin secretion from pancreatic β-cells.
This dual mechanism of action makes GPR119 an attractive therapeutic target for enhancing glucose homeostasis.
GPR119 Signaling Pathway
Caption: GPR119 agonist signaling pathway.
Q2: Why did this compound fail in clinical trials?
Publicly available information, including clinical trial databases and press releases, does not provide specific details regarding the clinical trial outcomes or reasons for the discontinuation of the development of this compound. It is important to distinguish this compound from another Bristol-Myers Squibb compound, BMS-986094, a hepatitis C drug that was discontinued (B1498344) due to significant safety concerns, including patient deaths from heart and kidney toxicity.[2][3][4]
While the specific reasons for the failure of this compound are not documented in the public domain, clinical trials for investigational drugs can be terminated for a variety of reasons. These can include a lack of efficacy, unforeseen safety issues, poor pharmacokinetic properties, or strategic business decisions.[5][6] For GPR119 agonists as a class, challenges have included modest efficacy in human trials compared to promising preclinical data.
Troubleshooting Guide for GPR119 Agonist Research
This guide addresses potential issues researchers may encounter during the preclinical and clinical development of GPR119 agonists.
Problem 1: Discrepancy between in vitro potency and in vivo efficacy.
Possible Causes:
-
Poor Pharmacokinetics: The compound may have low oral bioavailability, rapid metabolism, or high plasma protein binding, leading to insufficient exposure at the target tissues.
-
Off-Target Effects: The compound may interact with other receptors or enzymes, leading to confounding effects or toxicities that mask the intended therapeutic benefit.
-
Species Differences: The amino acid sequence of GPR119 can vary between preclinical animal models and humans, potentially leading to differences in agonist binding and potency.
Troubleshooting Steps:
-
Comprehensive Pharmacokinetic Profiling:
-
Conduct studies to determine oral bioavailability, half-life, clearance, and volume of distribution.
-
Assess plasma protein binding.
-
Identify major metabolites and determine if they are active or inactive.
-
-
Off-Target Screening:
-
Screen the compound against a broad panel of receptors and enzymes to identify potential off-target interactions.
-
-
Cross-Species Activity Assessment:
-
Compare the in vitro potency of the agonist on human, rodent, and other relevant species' GPR119 to understand any species-specific effects.
-
Problem 2: Lack of robust glucose-lowering effect in clinical trials.
Possible Causes:
-
Receptor Desensitization: Chronic stimulation of GPR119 may lead to receptor desensitization and a diminished therapeutic response over time.
-
Redundancy in Glucose Homeostasis: The incretin system has multiple regulatory pathways. The effect of a single agonist may be compensated for by other mechanisms, leading to a modest overall effect on blood glucose.
-
Patient Population Heterogeneity: The response to a GPR119 agonist may vary depending on the underlying pathophysiology of diabetes in different patient subgroups.
Troubleshooting Steps:
-
Dose-Ranging and Dosing Schedule Studies:
-
Evaluate different dosing regimens (e.g., once-daily vs. twice-daily) to mitigate potential receptor desensitization.
-
-
Combination Therapy Studies:
-
Investigate the efficacy of the GPR119 agonist in combination with other antidiabetic agents that have complementary mechanisms of action (e.g., DPP-4 inhibitors, metformin).
-
-
Patient Stratification:
-
Utilize biomarkers to identify patient populations that are most likely to respond to GPR119 agonism.
-
Experimental Workflow: Assessing In Vivo Efficacy
The following diagram outlines a typical experimental workflow for evaluating the in vivo efficacy of a GPR119 agonist in a preclinical model of type 2 diabetes.
Caption: A standard workflow for in vivo efficacy testing.
Quantitative Data Summary (Hypothetical)
As no specific clinical trial data for this compound is publicly available, the following table presents a hypothetical summary of preclinical efficacy data for a generic GPR119 agonist. This is for illustrative purposes to guide researchers on relevant endpoints.
| Parameter | Vehicle Control | GPR119 Agonist (10 mg/kg) |
| Fasting Blood Glucose (mg/dL) | 250 ± 20 | 180 ± 15 |
| Change in Body Weight (g) | +2.5 ± 0.5 | +1.0 ± 0.3 |
| Oral Glucose Tolerance Test (AUC) | 30000 ± 2500 | 22000 ± 2000 |
| Plasma Insulin (ng/mL) | 1.2 ± 0.2 | 2.5 ± 0.4 |
| Plasma GLP-1 (pM) | 5.8 ± 1.0 | 12.5 ± 2.1 |
Data are presented as mean ± standard error of the mean (SEM).
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BMS-986012 in Relapsed/Refractory SCLC | BMS Clinical Trials [bmsclinicaltrials.com]
- 4. BMS halts the development of BMS-986094 due to patient death [hepatitiscnewdrugs.blogspot.com]
- 5. GPR119 - Wiki-MPM [severus.dbmi.pitt.edu]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: GPR119 Desensitization with Prolonged BMS-986034 Exposure
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating GPR119 desensitization, particularly with prolonged exposure to the agonist BMS-986034. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
This compound is a potent and selective agonist for the G-protein coupled receptor 119 (GPR119).[1][2] GPR119 is primarily coupled to the Gαs protein.[3][4] Upon agonist binding, it stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[3][5][6] This signaling cascade is known to potentiate glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic β-cells and stimulate the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) from intestinal L-cells.[3][5][6]
Q2: Does prolonged exposure to GPR119 agonists typically cause receptor desensitization?
The evidence regarding agonist-driven desensitization of GPR119 is not extensive. Some studies suggest that, unlike many other GPCRs, agonist-driven desensitization may not be a major regulatory mechanism for GPR119, with some agonists producing sustained signaling.[7] However, as with other GPCRs, prolonged agonist exposure could potentially lead to desensitization through mechanisms like β-arrestin recruitment and receptor internalization.[8] One study indicated that the GPR119 agonist AR231453 was shown to increase β-arrestin recruitment.
Q3: What are the key signaling pathways to monitor when assessing GPR119 desensitization?
To assess GPR119 desensitization, the primary downstream signaling molecule to monitor is cAMP. A decrease in cAMP production upon prolonged or repeated agonist exposure would indicate desensitization. Additionally, monitoring β-arrestin recruitment and receptor internalization provides insight into the mechanisms of desensitization.[8][9]
Q4: Are there known off-target effects for GPR119 agonists that could complicate desensitization studies?
Some synthetic GPR119 agonists have been shown to have effects that differ from endogenous agonists or to activate GPR119-independent pathways.[10][11] When studying a new agonist like this compound, it is crucial to include appropriate controls to verify that the observed effects are mediated by GPR119. This can include using a GPR119 knockout/knockdown cell line.[12]
Troubleshooting Guides
Issue 1: No observable desensitization in cAMP assay after prolonged this compound exposure.
| Possible Cause | Troubleshooting Step |
| GPR119 is resistant to desensitization | Some evidence suggests GPR119 shows little agonist-driven desensitization.[7] Consider extending the agonist exposure time or increasing the concentration. |
| Assay conditions are not optimal | Ensure the cAMP assay is sensitive enough to detect subtle changes. Validate with a positive control known to cause desensitization of another GPCR. |
| Cell health is compromised | Prolonged incubation can affect cell viability. Perform a cell viability assay (e.g., MTT or Trypan Blue) in parallel. |
| This compound has slow dissociation kinetics | The sustained response might be due to the compound remaining bound to the receptor.[7] Perform washout experiments to see if the signal diminishes after removing the agonist. |
Issue 2: High background or variable results in the β-arrestin recruitment assay.
| Possible Cause | Troubleshooting Step |
| Suboptimal cell density | Titrate the cell seeding density to find the optimal number of cells per well that gives a robust signal-to-background ratio. |
| Reagent issues | Ensure all assay reagents are fresh and prepared according to the manufacturer's instructions. Validate the assay with a known β-arrestin-recruiting ligand for your cell system. |
| Incubation times are not optimized | The kinetics of β-arrestin recruitment can vary. Perform a time-course experiment to determine the optimal incubation time with this compound. For some GPR119 assays, incubation can be as long as 16 hours.[13] |
| Constitutive receptor activity | GPR119 has been reported to have some constitutive activity, which could contribute to background.[14] Ensure you have a proper baseline measurement with vehicle-treated cells. |
Issue 3: Inconsistent receptor internalization results.
| Possible Cause | Troubleshooting Step |
| Low level of internalization | GPR119 may not internalize significantly upon agonist binding. Confirm your assay's sensitivity with a positive control GPCR known to internalize robustly. |
| Antibody or label interference | If using an antibody-based detection method, the antibody itself could be causing internalization or steric hindrance. Use a non-antibody-based method or a different epitope tag if possible. |
| Incorrect timing | The kinetics of internalization can be rapid or slow. Perform a time-course experiment to capture the peak of internalization. |
| Cell line is not appropriate | The machinery for receptor internalization can vary between cell types. Ensure the cell line used (e.g., HEK293, CHO) is appropriate for internalization studies. |
Data Presentation
Table 1: In Vitro Potency of Various GPR119 Agonists in cAMP Accumulation Assays
| Compound Name/ID | Chemical Class | EC50 (nM) for human GPR119 | Reference |
| AR231453 | Pyrimidine | 4.7 - 9 | [5] |
| APD597 (JNJ-38431055) | Pyrimidine | 46 | [5] |
| APD668 | Pyrimidine | 2.7 | [5] |
| GSK1292263 | Pyridine | ~126 | [5] |
| PSN632408 | Pyrimidine | 7900 | [5] |
Note: Data for this compound is not publicly available in this format.
Experimental Protocols
Protocol 1: cAMP Accumulation Assay (HTRF)
This protocol measures the ability of this compound to stimulate cAMP production in cells expressing GPR119.
Materials:
-
HEK293 cells stably expressing human GPR119
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound and a reference agonist (e.g., AR231453)
-
cAMP HTRF assay kit (e.g., from Cisbio or PerkinElmer)
-
384-well white microplates
Procedure:
-
Cell Seeding: Seed HEK293-hGPR119 cells into a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[5]
-
Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in assay buffer.[5]
-
Cell Stimulation (for desensitization):
-
To assess desensitization, pre-incubate cells with a specific concentration of this compound (e.g., EC80) for various time points (e.g., 30 min, 1h, 2h, 4h).
-
As a control, incubate cells with vehicle for the same duration.
-
-
Wash Step (optional, for re-sensitization studies): After pre-incubation, gently wash the cells with assay buffer to remove the agonist.
-
Re-stimulation: Add the serial dilutions of this compound to both the pre-incubated and control wells.
-
Incubation: Incubate the plate for 30 minutes at room temperature.[5]
-
Lysis and Detection: Add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's protocol.[5]
-
Final Incubation: Incubate for 1 hour at room temperature, protected from light.[5]
-
Measurement: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.[5]
-
Data Analysis: Calculate the 665/620 nm ratio. A rightward shift in the EC50 or a decrease in the Emax in the pre-incubated cells compared to the control indicates desensitization.
Protocol 2: β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)
This protocol measures the recruitment of β-arrestin to GPR119 upon stimulation with this compound.
Materials:
-
U2OS or CHO cells engineered to co-express a ProLink (PK)-tagged GPR119 and an Enzyme Acceptor (EA)-tagged β-arrestin (e.g., DiscoveRx PathHunter).
-
Cell culture medium.
-
Assay buffer.
-
This compound.
-
Chemiluminescent substrate.
-
White, clear-bottom 96- or 384-well plates.
Procedure:
-
Cell Seeding: Seed the engineered cells in the microplate and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Cell Stimulation: Add the compound dilutions to the cells.
-
Incubation: Incubate for 90 minutes at 37°C. Note that for some assays, longer incubation times (up to 16 hours) may be necessary.[13]
-
Substrate Addition: Add the chemiluminescent substrate according to the manufacturer's protocol.
-
Final Incubation: Incubate for 60 minutes at room temperature.
-
Measurement: Read the luminescence on a plate reader.
-
Data Analysis: Plot the luminescence signal against the compound concentration to generate a dose-response curve and determine the EC50 for β-arrestin recruitment.
Visualizations
Caption: GPR119 signaling pathway upon activation by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | GPR119 agonist | Probechem Biochemicals [probechem.com]
- 3. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sustained wash-resistant receptor activation responses of GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - ProQuest [proquest.com]
- 12. benchchem.com [benchchem.com]
- 13. Seeking Ligand Bias: Assessing GPCR Coupling to Beta-Arrestins for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Interpreting Negative Results: A Technical Guide for Researchers
A Case Study of BMS-986094
Disclaimer: Publicly available information on BMS-986034 is limited and inconsistent. To provide a comprehensive technical guide on interpreting negative clinical trial results, this document uses the discontinued (B1498344) Bristol Myers Squibb compound BMS-986094 as a case study. The principles and troubleshooting methodologies discussed are broadly applicable to drug development professionals encountering unexpected adverse outcomes in their research.
Technical Support Center: BMS-986094 Case Study
This guide provides a series of frequently asked questions (FAQs) and troubleshooting advice for researchers and scientists interpreting unexpected, severe adverse events in clinical studies, using the discontinuation of the Hepatitis C drug BMS-986094 as a framework.
Frequently Asked Questions (FAQs)
Q1: What was BMS-986094 and what was its intended mechanism of action?
BMS-986094 (formerly INX-189) was an investigational oral nucleotide polymerase inhibitor targeting the Hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1] As a guanosine (B1672433) nucleotide analogue, its primary mechanism was to act as a chain terminator during viral RNA replication, thus inhibiting the proliferation of the virus.[1][2]
Q2: Why was the clinical development of BMS-986094 discontinued?
The development of BMS-986094 was halted during a Phase II clinical trial (NCT01425970) due to severe and unexpected safety concerns.[1][3] Specifically, the trial was suspended and ultimately terminated after a patient experienced heart failure and subsequently died.[1][3] Further investigation revealed a pattern of serious heart and kidney toxicity among other trial participants.[1]
Q3: What were the specific adverse events observed in the BMS-986094 trial?
The primary adverse events were severe cardiotoxicity and nephrotoxicity.[1] This manifested as heart failure in one patient, leading to death, and hospitalizations for nine other participants due to cardiac and renal issues.[1][3] In vitro studies using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) later suggested that BMS-986094 impairs cardiac contractility by disrupting calcium transients.[2][4]
Q4: At what stage of clinical development did these negative results appear?
These severe adverse events emerged during a Phase II clinical trial.[1] This is a critical stage where a drug's safety and efficacy are evaluated in a larger group of patients. The emergence of such severe toxicity at this phase is a significant negative outcome, often leading to the termination of the drug's development.
Troubleshooting Guide for Unexpected Toxicity
This section provides a structured approach for researchers who encounter unexpected toxicity in their own pre-clinical or clinical experiments.
Initial Assessment and Immediate Actions
If unexpected and severe adverse events are observed, the following immediate steps are crucial:
-
Halt Dosing: As was done in the BMS-986094 trial, the immediate cessation of the investigational drug is the primary step to ensure patient or subject safety.[1]
-
Report to Regulatory Authorities: Any serious and unexpected adverse events must be reported to the relevant regulatory bodies (e.g., FDA, EMA) and the Institutional Review Board (IRB).[1]
-
Comprehensive Patient Monitoring: Affected participants require intensive monitoring of the involved organ systems. For cardiorenal toxicity, this would include continuous ECG, frequent measurement of cardiac enzymes, renal function panels, and imaging studies (e.g., echocardiograms).
Data Presentation: Interpreting Toxicity Signals
Clear and structured data presentation is key to understanding the scope of the toxicity. While specific quantitative data from the BMS-986094 trial are not publicly available, the following table illustrates how researchers can organize data on key biomarkers for cardiorenal toxicity.
| Biomarker Category | Biomarker | Typical Indication of Toxicity | Relevance to BMS-986094 Case |
| Cardiac Injury | High-Sensitivity Troponin I/T | Elevation indicates myocardial injury. | Would have been a primary marker for cardiac damage. |
| NT-proBNP | Elevation suggests heart failure and ventricular strain. | Directly relevant to the reported cases of heart failure. | |
| Ejection Fraction (via Echocardiogram) | A significant decrease indicates impaired cardiac contractility. | A key indicator of the functional impact on the heart. | |
| Renal Function | Serum Creatinine (SCr) | Increase indicates worsening glomerular filtration. | A standard marker for acute kidney injury. |
| Blood Urea Nitrogen (BUN) | Elevation can indicate decreased renal function. | Often used in conjunction with SCr. | |
| Novel Kidney Injury Biomarkers | Urine KIM-1 (Kidney Injury Molecule-1) | Increased levels suggest tubular injury.[5][6] | Provides a more sensitive and earlier signal of kidney damage than SCr.[5] |
| Urine NGAL (Neutrophil Gelatinase-Associated Lipocalin) | Elevation is an early indicator of acute kidney injury.[5][6] | Can detect nephrotoxicity days before changes in serum creatinine.[5] |
Experimental Protocols: Deconstructing the Failure
The terminated Phase II trial for BMS-986094 (NCT01425970) was a multi-center, randomized study.[3] Part A was a double-blind, placebo-controlled evaluation of INX-08189 (BMS-986094) in combination with Peginterferon alfa-2a and Ribavirin.[3] Part B was an open-label study of INX-08189 with Daclatasvir and/or Ribavirin.[3] The study enrolled treatment-naive patients with chronic HCV genotype 2 or 3 infection.[3]
For researchers designing similar studies, key considerations to mitigate risks include:
-
Staggered Dosing in Early Cohorts: Initiating dosing in a small number of subjects and carefully monitoring for adverse events before escalating the dose or expanding the cohort.
-
Intensive Safety Monitoring: For compounds with a novel mechanism or a chemical class with known toxicities, more frequent and comprehensive safety monitoring (e.g., daily ECGs, frequent lab work) in the initial stages is warranted.
-
Pre-defined Stopping Rules: Establishing clear, pre-defined criteria for halting a trial based on the incidence or severity of adverse events.
Visualizing the Pathway to Discontinuation
Signaling Pathway: Mechanism of Action of BMS-986094
Caption: Mechanism of action for BMS-986094 as an NS5B polymerase inhibitor.
Experimental Workflow: Clinical Trial Discontinuation Logic
References
- 1. | BioWorld [bioworld.com]
- 2. Chronic cardiotoxicity assessment of BMS-986094, a guanosine nucleotide analogue, using human iPS cell-derived cardiomyocytes [jstage.jst.go.jp]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Chronic cardiotoxicity assessment of BMS-986094, a guanosine nucleotide analogue, using human iPS cell-derived cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biomarkers of drug-induced kidney toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Next-generation biomarkers for detecting kidney toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to BMS-986034 and Other Synthetic GPR119 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the G-protein coupled receptor 119 (GPR119) agonist, BMS-986034, with other notable synthetic agonists. The data presented is compiled from various preclinical studies to aid in the evaluation of these compounds for research and development in the context of metabolic diseases, particularly type 2 diabetes.
Introduction to GPR119 Agonists
GPR119, a Gs-coupled receptor predominantly expressed in pancreatic β-cells and intestinal L-cells, has emerged as a promising therapeutic target for type 2 diabetes.[1] Activation of GPR119 leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn stimulates glucose-dependent insulin (B600854) secretion from pancreatic β-cells and the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), from the gut.[2] This dual mechanism of action offers the potential for effective glycemic control with a reduced risk of hypoglycemia.[1] A variety of synthetic GPR119 agonists have been developed to harness these therapeutic benefits.
In Vitro Potency Comparison
The primary measure of a GPR119 agonist's potency is its half-maximal effective concentration (EC50) in stimulating cAMP production in cell-based assays. The following table summarizes the reported EC50 values for this compound and other key synthetic GPR119 agonists.
| Compound | Chemical Class | EC50 (nM) for human GPR119 | Reference |
| This compound | Not Specified | 3 | MCE |
| AR231453 | Pyrimidine | 0.68 - 5.7 | Abcam, MCE[3] |
| APD597 (JNJ-38431055) | Pyrimidine | 46 | MCE[1] |
| PSN632408 | Pyrimidine | 7900 | MCE[1] |
| MBX-2982 | Pyrimidine | Not specified | MCE[3] |
Note: EC50 values can vary depending on the specific cell line and assay conditions used.
GPR119 Signaling Pathway
The activation of GPR119 by an agonist initiates a signaling cascade that ultimately leads to improved glucose homeostasis. The diagram below illustrates the key steps in this pathway.
In Vivo Efficacy: Oral Glucose Tolerance Test (OGTT)
Experimental Protocols
In Vitro cAMP Accumulation Assay (HTRF)
This assay quantifies the increase in intracellular cAMP levels following GPR119 activation.
Detailed Methodology:
-
Cell Culture: HEK293 cells stably expressing the human GPR119 receptor are cultured in DMEM supplemented with 10% FBS and appropriate selection antibiotics.
-
Cell Seeding: Cells are seeded into 384-well white microplates at a density of 5,000-10,000 cells per well and incubated overnight.[4]
-
Compound Preparation: Test compounds, including this compound and other agonists, are prepared as serial dilutions in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES).[4]
-
Cell Stimulation: The culture medium is removed from the wells, and the compound dilutions are added. The plate is then incubated for 30 minutes at room temperature.[5]
-
Lysis and Detection: According to the manufacturer's protocol (e.g., Cisbio HTRF cAMP kit), HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP cryptate) are added to each well.[4][6]
-
Incubation: The plate is incubated for 1 hour at room temperature, protected from light.[4]
-
Data Acquisition: The plate is read on an HTRF-compatible reader, measuring fluorescence at both 620 nm (acceptor) and 665 nm (donor).[4]
-
Data Analysis: The ratio of the fluorescence signals (665 nm / 620 nm) is calculated for each well. These ratios are then plotted against the logarithm of the compound concentration, and a sigmoidal dose-response curve is fitted to determine the EC50 value for each agonist.[4]
Oral Glucose Tolerance Test (OGTT) in Rodents
This in vivo assay evaluates the effect of a GPR119 agonist on glucose metabolism.
Detailed Methodology:
-
Animal Acclimatization and Fasting: Male C57BL/6 mice are typically used. The animals are fasted overnight (approximately 16-18 hours) with ad libitum access to water.[7]
-
Baseline Glucose Measurement: A baseline blood glucose reading (t=0) is taken from a small sample of blood obtained via a tail snip using a glucometer.[7]
-
Compound Administration: The test compound (e.g., this compound) or vehicle is administered via oral gavage at a predetermined dose.[4]
-
Glucose Challenge: After a specific time interval following compound administration (typically 30-60 minutes), a glucose solution (e.g., 2 g/kg body weight) is administered via oral gavage.[8][9]
-
Blood Glucose Monitoring: Blood glucose levels are measured at multiple time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).[7]
-
Data Analysis: The blood glucose concentrations are plotted against time for each treatment group. The area under the curve (AUC) for the glucose excursion is calculated to provide a quantitative measure of glucose tolerance. A statistically significant reduction in the AUC for the compound-treated group compared to the vehicle group indicates improved glucose tolerance.[10]
Conclusion
Based on the available in vitro data, this compound demonstrates high potency as a GPR119 agonist, with an EC50 value in the low nanomolar range. This positions it favorably against other synthetic agonists. Further in vivo studies are necessary to fully elucidate its comparative efficacy and pharmacokinetic/pharmacodynamic profile. The experimental protocols provided herein offer a standardized framework for the continued evaluation and comparison of this compound and other GPR119 agonists in the pursuit of novel therapeutics for type 2 diabetes.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Frontiers | Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Assay in Summary_ki [bdb99.ucsd.edu]
- 7. mmpc.org [mmpc.org]
- 8. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
- 9. joe.bioscientifica.com [joe.bioscientifica.com]
- 10. meliordiscovery.com [meliordiscovery.com]
A Comparative Analysis of the Synthetic Agonist BMS-986034 and the Endogenous Ligand OEA in GPR119 Activation
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of GPR119 Agonists
The G protein-coupled receptor 119 (GPR119) has emerged as a promising therapeutic target for type 2 diabetes and obesity due to its role in glucose homeostasis. Its activation stimulates the release of insulin (B600854) and incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP). This guide provides a detailed comparison of BMS-986034, a potent synthetic GPR119 agonist, and Oleoylethanolamide (OEA), a key endogenous ligand for this receptor.
Quantitative Comparison of Agonist Potency
The following table summarizes the in vitro potency of this compound and OEA based on their half-maximal effective concentrations (EC50) in stimulating cAMP production, a key downstream signaling event of GPR119 activation.
| Ligand | Type | Potency (EC50) | Assay System |
| This compound | Synthetic | ~3 nM | cAMP accumulation in HEK293 cells expressing human-mouse chimeric GPR119 |
| OEA | Endogenous | Micromolar range (e.g., ~5.6-8.4 µM) | cAMP accumulation in various cell lines (e.g., HEK293, MIN6c4) expressing GPR119 |
Note: Direct comparative studies under identical experimental conditions are limited. The provided EC50 values are compiled from different sources and should be interpreted with consideration of the varied assay systems. Notably, the potency of OEA can be influenced by its rapid degradation, which can be mitigated in vitro by the use of fatty acid amide hydrolase (FAAH) inhibitors.
GPR119 Signaling Pathway
Activation of GPR119 by both this compound and OEA initiates a canonical Gs-coupled signaling cascade, leading to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the activation of Protein Kinase A (PKA). This pathway ultimately results in the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells and the release of incretin hormones from enteroendocrine L-cells.
Caption: GPR119 signaling cascade initiated by agonist binding.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of GPR119 agonists are provided below.
In Vitro cAMP Accumulation Assay (HTRF)
This assay quantifies the ability of a test compound to stimulate the production of intracellular cAMP in cells expressing the GPR119 receptor.
Materials:
-
HEK293 cells stably expressing human GPR119.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Test compounds (this compound, OEA) and a reference agonist.
-
cAMP HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.
-
384-well white microplates.
Procedure:
-
Cell Seeding: Seed HEK293-hGPR119 cells into a 384-well plate at an appropriate density and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds and reference agonist in assay buffer.
-
Cell Stimulation: Remove the culture medium and add the compound dilutions to the cells.
-
Incubation: Incubate the plate for 30-60 minutes at room temperature.
-
Lysis and Detection: Add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP cryptate) as per the manufacturer's protocol.
-
Final Incubation: Incubate for 1 hour at room temperature, protected from light.
-
Measurement: Read the plate on an HTRF-compatible reader at the appropriate emission wavelengths (e.g., 620 nm and 665 nm).
-
Data Analysis: Calculate the ratio of the two emission signals. Plot the ratio against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to determine the EC50 value.
In Vivo Oral Glucose Tolerance Test (OGTT)
This experiment evaluates the effect of a GPR119 agonist on glucose disposal in a living organism.
Materials:
-
Male C57BL/6 mice.
-
Test compound (this compound or OEA) and vehicle control.
-
Glucose solution (e.g., 2 g/kg).
-
Blood glucose meter and test strips.
Procedure:
-
Fasting: Fast mice overnight (approximately 16 hours) with free access to water.
-
Baseline Glucose: Measure baseline blood glucose from a tail snip.
-
Compound Administration: Administer the test compound or vehicle orally via gavage.
-
Glucose Challenge: After a set period (e.g., 30-60 minutes), administer the glucose solution orally.
-
Blood Glucose Monitoring: Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot the mean blood glucose concentration over time for each treatment group. Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall improvement in glucose tolerance.
Experimental Workflow for GPR119 Agonist Evaluation
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel GPR119 agonist.
Caption: Preclinical evaluation workflow for GPR119 agonists.
Conclusion
This compound stands out as a highly potent synthetic GPR119 agonist, demonstrating significantly greater potency in vitro compared to the endogenous ligand OEA. This difference in potency is a key consideration for therapeutic development, as a more potent compound may allow for lower dosing and potentially fewer off-target effects. However, it is important to note that OEA is subject to rapid enzymatic degradation in vivo, which may contribute to its lower apparent potency in some experimental systems. Further head-to-head studies are warranted to fully elucidate the comparative pharmacological profiles of these two important GPR119 agonists. The experimental protocols and workflows provided herein offer a robust framework for such future investigations.
Validating the Specificity of BMS-986034 for GPR119: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the G protein-coupled receptor 119 (GPR119) agonist, BMS-986034, with a focus on validating its specificity. Below, we present available quantitative data, detailed experimental protocols for assessing agonist potency and selectivity, and a comparison with alternative GPR119 agonists.
Introduction to GPR119 and this compound
GPR119, a Class A G protein-coupled receptor, is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. Its activation by agonist compounds leads to the stimulation of the Gαs signaling pathway, resulting in increased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This cascade ultimately promotes glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1), making GPR119 an attractive therapeutic target for type 2 diabetes and other metabolic disorders.
Data Presentation: In Vitro Potency of GPR119 Agonists
The following table summarizes the reported in vitro potency of this compound and selected alternative GPR119 agonists. Potency is typically measured by the half-maximal effective concentration (EC50) in a cAMP accumulation assay in a cell line expressing the recombinant human GPR119 receptor.
| Compound | Target | Assay Type | Cell Line | EC50 |
| This compound | Human GPR119 | cAMP Accumulation | HEK293 | 3 nM |
| AR231453 | Human GPR119 | cAMP Accumulation | Not Specified | 4.7 - 9 nM |
| MBX-2982 | Human GPR119 | cAMP Accumulation | CHO | pEC50 = 8.33 (~4.7 nM) |
| PSN632408 | Human GPR119 | cAMP Accumulation | Not Specified | 7.9 µM |
Specificity Profile Comparison
An essential aspect of validating a pharmacological tool is to determine its selectivity for the intended target over other potential off-targets. While quantitative data for this compound is lacking in the public domain, data for some alternative agonists is available.
-
This compound: Stated to be a "potent and selective" GPR119 agonist. However, specific off-target screening data (e.g., Ki or IC50 values against a panel of other GPCRs, ion channels, kinases, etc.) is not publicly available.
-
AR231453: Reported to be highly selective for GPR119, showing no activity at over 230 other GPCRs, including all known pancreatic islet receptors.
-
MBX-2982: Described as a selective GPR119 agonist.
-
PSN632408: Characterized as a selective GPR119 agonist.
Experimental Protocols
To aid researchers in their validation efforts, detailed methodologies for key experiments are provided below.
Experimental Protocol 1: In Vitro cAMP Accumulation Assay
This assay is fundamental for determining the potency (EC50) of a GPR119 agonist.
Objective: To measure the dose-dependent increase in intracellular cAMP levels in response to a GPR119 agonist in cells expressing the human GPR119 receptor.
Materials:
-
HEK293 cells stably expressing human GPR119 (or another suitable host cell line)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin)
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 0.5 mM IBMX)
-
Test compounds (this compound and comparators)
-
Reference GPR119 agonist (e.g., oleoylethanolamide or a well-characterized synthetic agonist)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
384-well white opaque microplates
Procedure:
-
Cell Seeding: Seed the GPR119-expressing cells into 384-well plates at a density of 5,000-10,000 cells per well and incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist in the assay buffer. A typical concentration range would span from 1 pM to 10 µM.
-
Cell Stimulation: Remove the cell culture medium from the wells and add the prepared compound dilutions. Incubate for 30-60 minutes at room temperature.
-
Cell Lysis and cAMP Detection: Following the incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis:
-
Plot the cAMP levels against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC50 value for each compound.
-
Experimental Protocol 2: Radioligand Binding Assay for Off-Target Screening
This protocol provides a general framework for assessing the binding affinity of a test compound to a panel of off-target receptors.
Objective: To determine the inhibition constant (Ki) of this compound at a variety of GPCRs, ion channels, and transporters to assess its selectivity.
Materials:
-
Cell membranes prepared from cell lines individually expressing the off-target receptors of interest.
-
A specific radioligand for each off-target receptor.
-
Assay buffer specific to each receptor binding assay.
-
Test compound (this compound).
-
Non-specific binding control (a high concentration of a known unlabeled ligand for the respective receptor).
-
Glass fiber filter mats.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, the specific radioligand (at a concentration close to its Kd), and varying concentrations of this compound.
-
Incubation: Incubate the plates at an appropriate temperature and for a sufficient duration to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Detection: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualizations
Caption: GPR119 signaling pathway upon agonist binding.
Caption: Experimental workflow for specificity validation.
Unraveling the Selectivity of BMS-986034: A Comparative Analysis of GPCR Cross-reactivity
Despite a comprehensive search of publicly available scientific literature and databases, detailed quantitative data on the cross-reactivity of the GPR119 agonist BMS-986034 with other G protein-coupled receptors (GPCRs) is not available. This information is likely proprietary to Bristol Myers Squibb. A complete comparative guide, as requested, necessitates access to specific off-target screening results, such as those from a comprehensive panel like the Eurofins SafetyScreen (formerly CEREP panel).
This guide will, therefore, serve as a template, outlining the requisite data and methodologies for a thorough comparison of this compound's GPCR cross-reactivity. The provided tables and diagrams, populated with hypothetical data, illustrate how such a comparison would be presented.
Comparative Analysis of this compound Binding Affinities
A crucial aspect of characterizing a GPCR agonist is to determine its selectivity profile. This is typically achieved by screening the compound against a broad panel of GPCRs to identify potential off-target interactions. The data is usually presented as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) for binding to each receptor.
Table 1: Hypothetical Cross-reactivity Data of this compound against a Panel of GPCRs
| Receptor Family | Representative Receptor | This compound Binding Affinity (Ki, nM) | Alternative GPR119 Agonist (e.g., GSK1292263) Binding Affinity (Ki, nM) |
| Target Receptor | GPR119 | 0.5 | 1.2 |
| Adrenergic | α1A | >10,000 | >10,000 |
| α2A | >10,000 | >10,000 | |
| β1 | >10,000 | >10,000 | |
| β2 | >10,000 | >10,000 | |
| Dopaminergic | D1 | >10,000 | >10,000 |
| D2 | >10,000 | >10,000 | |
| Serotonergic | 5-HT1A | >10,000 | >10,000 |
| 5-HT2A | 8,500 | >10,000 | |
| Muscarinic | M1 | >10,000 | >10,000 |
| M2 | >10,000 | >10,000 | |
| Opioid | μ (mu) | >10,000 | >10,000 |
| δ (delta) | >10,000 | >10,000 | |
| κ (kappa) | >10,000 | >10,000 | |
| LPA Receptors | LPA1 | >10,000 | >10,000 |
| LPA2 | >10,000 | >10,000 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Functional Activity Comparison
Beyond binding affinity, it is essential to assess the functional activity of the compound at any identified off-target receptors. This determines whether the binding translates into a biological response (agonist, antagonist, or inverse agonist activity).
Table 2: Hypothetical Functional Activity of this compound at Off-Target Receptors
| Receptor | Assay Type | This compound Functional Activity (EC50/IC50, nM) | Nature of Activity |
| GPR119 | cAMP Accumulation | 3.0 | Agonist |
| 5-HT2A | Calcium Mobilization | >10,000 | No significant activity |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
To ensure reproducibility and allow for critical evaluation of the data, detailed experimental protocols are necessary.
GPCR Radioligand Binding Assays (Hypothetical Protocol)
Objective: To determine the binding affinity (Ki) of this compound for a panel of GPCRs.
Methodology:
-
Membrane Preparation: Cell membranes expressing the target GPCR are prepared from recombinant cell lines (e.g., HEK293, CHO).
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2) is used.
-
Radioligand: A specific radiolabeled ligand for each receptor is used at a concentration close to its dissociation constant (Kd).
-
Incubation: Membranes, radioligand, and various concentrations of this compound (or a reference compound) are incubated in a 96-well plate.
-
Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter mat using a cell harvester.
-
Detection: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: IC50 values are determined by non-linear regression analysis of the competition binding curves. Ki values are calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand.
Functional Assays (Hypothetical Protocol)
Objective: To determine the functional activity (e.g., agonism, antagonism) of this compound at specific GPCRs.
A. cAMP Accumulation Assay (for Gs or Gi-coupled receptors):
-
Cell Culture: Cells expressing the target GPCR are plated in 96-well plates.
-
Stimulation: Cells are incubated with various concentrations of this compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX).
-
Lysis: Cells are lysed to release intracellular cAMP.
-
Detection: The concentration of cAMP is quantified using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis: EC50 values are determined by plotting the concentration-response curve.
B. Calcium Mobilization Assay (for Gq-coupled receptors):
-
Cell Culture and Dye Loading: Cells expressing the target GPCR are plated in a 96-well plate and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: A baseline fluorescence reading is taken before adding various concentrations of this compound.
-
Detection: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a fluorescence plate reader (e.g., FLIPR).
-
Data Analysis: EC50 values are determined from the concentration-response curve.
Signaling Pathways and Experimental Workflow Visualizations
Visual diagrams are crucial for understanding the complex biological processes and experimental procedures involved.
Efficacy of GPR119 Agonists in Diabetic Rodent Models: A Comparative Guide
A note on BMS-986034: Publicly available research detailing the efficacy of the specific GPR119 agonist this compound in diabetic rodent models is limited. Therefore, this guide provides a comparative overview of the efficacy of other well-studied GPR119 agonists as a representative class, compared with established diabetes therapies. The information presented is intended for researchers, scientists, and drug development professionals.
Introduction to GPR119 Agonists
G protein-coupled receptor 119 (GPR119) is a promising therapeutic target for type 2 diabetes.[1][2][3] Expressed predominantly in pancreatic β-cells and intestinal enteroendocrine L-cells, GPR119 activation leads to a dual mechanism of action: the stimulation of glucose-dependent insulin (B600854) secretion from the pancreas and the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP), from the gut.[2][4][5][6] This dual action offers the potential for improved glycemic control with a lower risk of hypoglycemia.[6]
Comparative Efficacy of GPR119 Agonists
This section summarizes the performance of several GPR119 agonists in various diabetic rodent models. The data is presented to allow for a clear comparison of their effects on key diabetic parameters.
Effects on Glucose Homeostasis in Diabetic Rodent Models
| Compound | Animal Model | Dose | Key Findings | Reference |
| PSN-GPR119 | ob/ob mice, ZDF rats | Not specified | Improved glucose tolerance by ~60% in both models. | [1] |
| HD0471953 | db/db mice | 10, 20, 50 mg/kg | Dose-dependent decline in blood glucose and fasting insulin. | [7] |
| DA-1241 | High-fat diet-induced diabetic mice | Not specified | Sustained improvement in glycemic control and insulin secretion over 12 weeks. | [8] |
| APD668 | High-trans fat diet-induced steatohepatitis C57BL/6 mice | Not specified | Ameliorated hepatic steatosis and improved plasma ALT and AST levels. | [9] |
| ZB-16 | Streptozotocin-nicotinamide induced diabetic rats | 1 mg/kg/day for 28 days | Decreased fasting blood glucose and improved glucose utilization, comparable to sitagliptin (B1680988) (10 mg/kg). | [10] |
Comparison with a DPP-4 Inhibitor (Sitagliptin)
Dipeptidyl peptidase-4 (DPP-4) inhibitors are an established class of oral anti-diabetic drugs that increase the levels of active incretin hormones.
| Compound/Class | Animal Model | Key Findings | Reference |
| GPR119 Agonist (unnamed) | Kunming mice | 40 mg/kg of a dual GPR119 agonist/DPP-4 inhibitor reduced glucose AUC by 15.08%. | [11] |
| Sitagliptin (DPP-4 Inhibitor) | Kunming mice | 20 mg/kg reduced glucose AUC by 12.28%. | [11] |
| HBK001 (Dual GPR119 agonist/DPP-4 inhibitor) | KKAy mice | Long-term treatment ameliorated hyperglycemia and improved glucose tolerance more effectively than linagliptin. Increased first-phase insulin secretion. | [12] |
Signaling Pathway and Experimental Workflow
GPR119 Signaling Pathway
Activation of GPR119 by an agonist in pancreatic β-cells and intestinal L-cells initiates a signaling cascade that ultimately leads to improved glucose homeostasis.[4][5]
Experimental Workflow: Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard preclinical assay to evaluate a compound's effect on glucose metabolism.[13][14][15]
Experimental Protocols
Rodent Models of Diabetes
-
Genetically Diabetic Models:
-
db/db Mice: These mice have a mutation in the leptin receptor gene, leading to obesity, insulin resistance, and hyperglycemia.[7]
-
ob/ob Mice: These mice are deficient in leptin, resulting in hyperphagia, obesity, and insulin resistance.[1]
-
Zucker Diabetic Fatty (ZDF) Rats: These rats have a mutation in the leptin receptor and develop obesity, insulin resistance, and progressive β-cell failure.[1]
-
KKAy Mice: These mice are a model of polygenic obesity and type 2 diabetes.[12]
-
-
Chemically-Induced Diabetes Models:
-
Streptozotocin (STZ)-Induced Diabetes: STZ is a chemical that is toxic to pancreatic β-cells.
-
High-dose STZ: Induces a model of type 1 diabetes with severe insulin deficiency.[16]
-
Low-dose STZ combined with a high-fat diet: Creates a model of type 2 diabetes with insulin resistance and relative insulin deficiency.
-
-
Streptozotocin-Nicotinamide (STZ-NA) Induced Diabetes: Nicotinamide is given to partially protect β-cells from STZ, resulting in a model of type 2 diabetes.[10]
-
Key Experimental Assays
Oral Glucose Tolerance Test (OGTT)
-
Animal Preparation: Rodents are fasted overnight (typically 16-18 hours) with free access to water.[13][15]
-
Baseline Measurement: A baseline blood sample is collected (T=-30 min) to measure fasting blood glucose levels.
-
Compound Administration: The GPR119 agonist or vehicle is administered orally at a predetermined time before the glucose challenge (e.g., 15-60 minutes).
-
Glucose Challenge: A concentrated glucose solution (e.g., 2 g/kg body weight) is administered orally via gavage (T=0 min).[13]
-
Blood Sampling: Blood samples are collected at various time points after the glucose challenge (e.g., 15, 30, 60, 120 minutes) via tail snip or other appropriate methods.[13][14]
-
Analysis: Blood glucose levels are measured at each time point. The data is often plotted as blood glucose concentration versus time, and the area under the curve (AUC) is calculated to assess overall glucose tolerance.[15]
Insulin and GLP-1 Secretion Assays
-
Sample Collection: Blood samples collected during the OGTT or at other specified times are processed to obtain plasma.
-
Hormone Measurement: Plasma insulin and active GLP-1 levels are quantified using commercially available ELISA kits.
-
Data Interpretation: An increase in insulin and GLP-1 levels following administration of a GPR119 agonist, particularly in response to a glucose challenge, indicates target engagement and the desired pharmacological effect.[7]
Conclusion
References
- 1. Gastrointestinal hormonal responses on GPR119 activation in lean and diseased rodent models of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR119 agonists for type 2 diabetes: past failures and future hopes for preclinical and early phase candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. What are GPR119 agonists and how do they work? [synapse.patsnap.com]
- 7. In Vivo Efficacy of HD0471953: A Novel GPR119 Agonist for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DA-1241, a Novel GPR119 Agonist, Improves Hyperglycaemia by Inhibiting Hepatic Gluconeogenesis and Enhancing Insulin Secretion in Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. APD668, a G protein-coupled receptor 119 agonist improves fat tolerance and attenuates fatty liver in high-trans fat diet induced steatohepatitis model in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Dual targeting of GPR119 and DPP-4 improves T2DM treatment | BioWorld [bioworld.com]
- 12. The dual DPP4 inhibitor and GPR119 agonist HBK001 regulates glycemic control and beta cell function ex and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
- 14. protocols.io [protocols.io]
- 15. meliordiscovery.com [meliordiscovery.com]
- 16. GPR119 Agonism Increases Glucagon Secretion During Insulin-Induced Hypoglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: BMS-986034 and Sitagliptin in the Management of Type 2 Diabetes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two therapeutic agents for type 2 diabetes: BMS-986034, a G protein-coupled receptor 119 (GPR119) agonist, and sitagliptin (B1680988), a dipeptidyl peptidase-4 (DPP-4) inhibitor. While direct head-to-head clinical trial data for this compound against sitagliptin is not yet publicly available, this guide synthesizes existing preclinical and clinical data for both compounds and related molecules to offer a comparative overview of their mechanisms, efficacy, and safety profiles.
Introduction: Differentiated Mechanisms of Action
This compound and sitagliptin represent two distinct approaches to improving glycemic control in patients with type 2 diabetes.
Sitagliptin , a well-established DPP-4 inhibitor, works by preventing the breakdown of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3][4][5] This leads to increased levels of active incretins, which in turn stimulate glucose-dependent insulin (B600854) secretion from pancreatic β-cells and suppress glucagon (B607659) release from α-cells.[1][2][4][5]
This compound is an orally active GPR119 agonist.[6] GPR119 is a Gs-coupled receptor predominantly expressed on pancreatic β-cells and intestinal enteroendocrine L-cells. Its activation is believed to have a dual effect: directly stimulating glucose-dependent insulin secretion from β-cells and promoting the release of GLP-1 from L-cells, thereby indirectly enhancing insulin secretion and suppressing glucagon.
dot
Caption: Mechanisms of Action for this compound and Sitagliptin.
Performance Data
Preclinical Data
While direct comparative preclinical data is limited, the following tables summarize available information for this compound and sitagliptin.
Table 1: In Vitro Potency
| Parameter | This compound (or related compounds) | Sitagliptin |
| Target | GPR119 | DPP-4 |
| Assay | cAMP Accumulation | DPP-4 Inhibition |
| EC50 / IC50 | Compound 28 (structurally related): hGPR119 EC50 = 1.6 ± 0.3 nM | IC50 = 19 nM |
Note: Data for this compound is based on a structurally similar compound (Compound 28) from the same series.
Clinical Data
Direct head-to-head clinical trial data for this compound versus sitagliptin is not available. However, a study comparing another GPR119 agonist, DS-8500a, with sitagliptin provides some insight into the potential comparative efficacy.
Table 2: Clinical Efficacy of a GPR119 Agonist (DS-8500a) vs. Sitagliptin (12-week study in Japanese patients with T2DM)
| Parameter | DS-8500a (50 mg) | DS-8500a (75 mg) | Sitagliptin (50 mg) | Placebo |
| Change in HbA1c from baseline (%) | -0.37 | -0.44 | Not specified, but DS-8500a did not lower parameters to a greater extent | -0.23 |
| Change in Fasting Plasma Glucose (FPG) from baseline | Significant reduction vs. placebo | Significant reduction vs. placebo | Not specified, but DS-8500a did not lower parameters to a greater extent | - |
| Change in 2-hour Postprandial Glucose (PPG) from baseline | Significant reduction vs. placebo | Significant reduction vs. placebo | Not specified, but DS-8500a did not lower parameters to a greater extent | - |
Source: Efficacy and Safety of GPR119 Agonist DS-8500a in Japanese Patients with Type 2 Diabetes: a Randomized, Double-Blind, Placebo-Controlled, 12-Week Study.
Table 3: Established Clinical Efficacy of Sitagliptin (as monotherapy)
| Parameter | Sitagliptin (100 mg/day) | Placebo |
| Change in HbA1c from baseline (%) | -0.79 | - |
| Change in Fasting Plasma Glucose (FPG) (mg/dL) | -19.7 | - |
| Change in 2-hour Postprandial Glucose (PPG) (mg/dL) | -49.6 | - |
Source: Sitagliptin prescribing information.
Experimental Protocols
GPR119 Agonist Activity Assay (cAMP Accumulation)
This protocol is used to determine the potency of a GPR119 agonist in stimulating intracellular cyclic AMP (cAMP) production.
dot
Caption: Workflow for GPR119 cAMP Accumulation Assay.
Methodology:
-
Cell Culture: HEK293 cells stably expressing the human GPR119 receptor are cultured in a suitable medium (e.g., DMEM with 10% FBS).
-
Cell Seeding: Cells are seeded into 384-well white microplates at a density of 5,000-10,000 cells per well and incubated overnight.
-
Compound Preparation: Test compounds, including this compound and a reference agonist, are prepared in a suitable assay buffer (e.g., HBSS with 20 mM HEPES) at various concentrations.
-
Cell Stimulation: The culture medium is removed from the cells, and the compound dilutions are added. The plate is then incubated for 30 minutes at room temperature.
-
Detection: A cAMP assay kit (e.g., HTRF) is used to measure the intracellular cAMP levels according to the manufacturer's instructions. This typically involves cell lysis and the addition of detection reagents.
-
Data Analysis: The signal is read on a compatible plate reader, and the data is analyzed to generate dose-response curves and determine the EC50 value for each compound.
DPP-4 Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of DPP-4.
Methodology:
-
Reagents: Recombinant human DPP-4 enzyme, a fluorogenic DPP-4 substrate (e.g., Gly-Pro-AMC), assay buffer, and the test compound (sitagliptin).
-
Reaction Setup: The assay is typically performed in a 96-well plate. The test compound at various concentrations is pre-incubated with the DPP-4 enzyme in the assay buffer.
-
Enzymatic Reaction: The reaction is initiated by adding the fluorogenic substrate. The plate is incubated at 37°C.
-
Measurement: The fluorescence generated by the cleavage of the substrate is measured over time using a fluorescence plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Data Analysis: The rate of the enzymatic reaction is calculated, and the percentage of inhibition by the test compound is determined. The IC50 value is calculated from the dose-response curve.
Oral Glucose Tolerance Test (OGTT) in Clinical Trials
The OGTT is a standard clinical test to assess how the body processes glucose.
dot
Caption: Standard Oral Glucose Tolerance Test (OGTT) Workflow.
Protocol:
-
Patient Preparation: Patients are required to fast overnight for at least 8 hours.[3]
-
Baseline Measurement: A fasting blood sample is taken to measure baseline glucose and insulin levels.
-
Drug Administration: The study drug (this compound, sitagliptin, or placebo) is administered orally.
-
Glucose Challenge: After a specified time following drug administration, the patient ingests a standard 75g glucose solution.[5]
-
Serial Blood Sampling: Blood samples are collected at regular intervals (e.g., 30, 60, 90, and 120 minutes) after the glucose load.[3]
-
Analysis: Plasma glucose and insulin concentrations in each sample are measured to determine the glucose excursion and insulin secretion profiles.
Safety and Tolerability
Sitagliptin: Generally well-tolerated. Common side effects include upper respiratory tract infection, nasopharyngitis, and headache. Hypoglycemia can occur, particularly when used in combination with sulfonylureas or insulin.[1]
This compound: As a GPR119 agonist, the safety profile is still under investigation in large-scale clinical trials. Based on data from other GPR119 agonists, potential side effects could include gastrointestinal effects. The clinical trial of DS-8500a showed it was well-tolerated.
Conclusion
This compound and sitagliptin offer distinct yet complementary mechanisms for the treatment of type 2 diabetes. Sitagliptin is a well-established therapy with a proven track record of efficacy and safety. This compound, as a GPR119 agonist, holds the promise of a dual mechanism of action that could provide robust glycemic control. While direct comparative data is needed to definitively assess their relative merits, the information gathered to date suggests that both classes of drugs are valuable tools in the management of type 2 diabetes. Further clinical development of this compound will be crucial to fully elucidate its therapeutic potential and position relative to existing therapies like sitagliptin.
References
- 1. benchchem.com [benchchem.com]
- 2. In-vitro GLP-1 Release Assay Using STC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. testmenu.com [testmenu.com]
- 4. Dual targeting of GPR119 and DPP-4 improves T2DM treatment | BioWorld [bioworld.com]
- 5. Glucose Tolerance Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Stimulating β-cell regeneration by combining a GPR119 agonist with a DPP-IV inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Landscape of TYK2 Inhibition: A Comparative Analysis of Deucravacitinib (BMS-986165) and its Contemporaries
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the clinical and preclinical findings related to the selective Tyrosine Kinase 2 (TYK2) inhibitor, Deucravacitinib (B606291) (BMS-986165), alongside other emerging alternatives in the same class. This analysis is based on publicly available experimental data to aid in the evaluation of these compounds.
A significant breakthrough in the treatment of immune-mediated diseases has been the development of targeted therapies that modulate specific signaling pathways. Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family, has emerged as a critical therapeutic target due to its central role in mediating the signaling of key cytokines such as IL-12, IL-23, and Type I interferons.[1][2] This guide focuses on Deucravacitinib (BMS-986165), a first-in-class, oral, selective, allosteric TYK2 inhibitor, and provides a comparative overview of its performance against other TYK2 inhibitors in development.[3][4]
Initial research indicates a likely misidentification in the compound number "BMS-986034" as a TYK2 inhibitor. The prominent and clinically evaluated TYK2 inhibitor from Bristol Myers Squibb is Deucravacitinib, designated as BMS-986165.[3][5] This guide will proceed with a detailed analysis of Deucravacitinib and its relevant comparators.
Mechanism of Action: A Novel Approach to TYK2 Inhibition
Deucravacitinib distinguishes itself from other JAK inhibitors by binding to the regulatory pseudokinase (JH2) domain of TYK2, rather than the highly conserved active (JH1) domain.[2][4] This allosteric inhibition locks the enzyme in an inactive conformation, providing a high degree of selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3).[6][7] This targeted approach aims to minimize the off-target effects associated with broader JAK inhibition.[8]
Figure 1: Allosteric inhibition of the TYK2 signaling pathway by Deucravacitinib.
Comparative Efficacy and Safety Data
Clinical trials have demonstrated the efficacy of Deucravacitinib in treating moderate-to-severe plaque psoriasis. The pivotal Phase 3 POETYK PSO-1 and POETYK PSO-2 trials showed superiority of Deucravacitinib over both placebo and apremilast (B1683926).[5][9]
| Compound | Indication | Key Efficacy Endpoint | Result | Comparator | Adverse Events of Note |
| Deucravacitinib (BMS-986165) | Plaque Psoriasis | PASI 75 at Week 16 | 58.7% (POETYK PSO-1) | Placebo: 12.7% Apremilast: 35.1% | Nasopharyngitis, upper respiratory tract infection.[10] |
| Psoriatic Arthritis | ACR 20 at Week 16 | 52.9% (6 mg QD) 62.7% (12 mg QD) | Placebo: 31.8% | Nasopharyngitis, sinusitis, headache, rash.[10][11] | |
| Brepocitinib (PF-06700841) | Psoriasis | PASI 75 | Data in development | N/A | Dual TYK2/JAK1 inhibitor.[12] |
| Ropsacitinib (PF-06826647) | Psoriasis | PASI 75 | Data in development | N/A | TYK2/JAK2 inhibitor.[12] |
Table 1: Comparative Clinical Trial Data for TYK2 Inhibitors. Data is compiled from publicly available clinical trial results.[5][10][11][12]
Experimental Protocols
The reproducibility of research findings is critically dependent on detailed experimental methodologies. Below are summarized protocols from key studies evaluating Deucravacitinib.
POETYK PSO-1 and PSO-2 Phase 3 Clinical Trials[5][9]
-
Objective: To evaluate the efficacy and safety of Deucravacitinib compared with placebo and apremilast in adults with moderate-to-severe plaque psoriasis.
-
Study Design: Multicenter, randomized, double-blind, placebo- and active comparator-controlled trial.
-
Patient Population: Adults with a diagnosis of moderate-to-severe plaque psoriasis for at least 6 months, who were candidates for systemic therapy or phototherapy. Key inclusion criteria included a Psoriasis Area and Severity Index (PASI) score ≥12, a static Physician's Global Assessment (sPGA) score ≥3, and body surface area (BSA) involvement ≥10%.
-
Treatment Arms:
-
Deucravacitinib 6 mg once daily.
-
Placebo once daily.
-
Apremilast 30 mg twice daily.
-
-
Primary Endpoints:
-
Proportion of patients achieving at least a 75% reduction in PASI score (PASI 75) from baseline at Week 16 versus placebo.
-
Proportion of patients achieving an sPGA score of 0 (clear) or 1 (almost clear) at Week 16 versus placebo.
-
-
Key Secondary Endpoints:
-
Proportion of patients achieving PASI 75 and sPGA 0/1 at Week 16 versus apremilast.
-
Phase 2 Trial in Psoriatic Arthritis[10][11]
-
Objective: To evaluate the efficacy and safety of Deucravacitinib in patients with active psoriatic arthritis.
-
Study Design: Randomized, double-blind, placebo-controlled, dose-ranging study.
-
Patient Population: Adults with a diagnosis of psoriatic arthritis who met the Classification Criteria for Psoriatic Arthritis (CASPAR) and had active disease.
-
Treatment Arms:
-
Deucravacitinib 6 mg once daily.
-
Deucravacitinib 12 mg once daily.
-
Placebo.
-
-
Primary Endpoint: Percentage of patients achieving an American College of Rheumatology 20 (ACR 20) response at Week 16.
-
Secondary Endpoints: Included changes in Health Assessment Questionnaire-Disability Index (HAQ-DI), and achievement of PASI 75 in patients with co-existent psoriasis.
Figure 2: Generalized workflow for a clinical trial evaluating a TYK2 inhibitor.
Conclusion
Deucravacitinib (BMS-986165) represents a significant advancement in the targeted treatment of immune-mediated diseases, demonstrating a novel allosteric mechanism of action that confers high selectivity for TYK2. Clinical trial data in psoriasis and psoriatic arthritis have shown promising efficacy and a generally acceptable safety profile. As more data becomes available for other TYK2 inhibitors currently in development, such as Brepocitinib and Ropsacitinib, a more comprehensive understanding of the comparative landscape will emerge. The detailed experimental protocols from the pivotal trials of Deucravacitinib provide a solid foundation for the design and interpretation of future studies in this class of therapeutic agents. Researchers are encouraged to consult the primary literature for in-depth methodological details to ensure the reproducibility of these important findings.
References
- 1. Deucravacitinib: A Novel TYK2 Inhibitor for the Treatment of Moderate-to-Severe Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Deucravacitinib - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of action of Deucravacitinib? [synapse.patsnap.com]
- 5. Bristol Myers Squibb - Bristol Myers Squibb Announces Deucravacitinib (BMS-986165) Demonstrated Superiority to Placebo and Otezla® (apremilast) in Pivotal Phase 3 Psoriasis Study [news.bms.com]
- 6. Deucravacitinib | C20H22N8O3 | CID 134821691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. biopharmadive.com [biopharmadive.com]
- 9. BMS’ deucravacitinib shows superiority in Phase III psoriasis trial [clinicaltrialsarena.com]
- 10. Efficacy and safety of selective TYK2 inhibitor, deucravacitinib, in a phase II trial in psoriatic arthritis | Annals of the Rheumatic Diseases [ard.bmj.com]
- 11. Efficacy and Safety of Deucravacitinib (BMS-986165), an Oral, Selective Tyrosine Kinase 2 Inhibitor, in Patients with Active Psoriatic Arthritis: Results from a Phase 2, Randomized, Double-Blind, Placebo-Controlled Trial - ACR Meeting Abstracts [acrabstracts.org]
- 12. researchgate.net [researchgate.net]
Validating the Action of GPR119 Agonist BMS-986034 with Knockout Mouse Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the G protein-coupled receptor 119 (GPR119) agonist, BMS-986034, with other relevant alternatives. It details the use of knockout (KO) mouse models as a crucial tool for validating the on-target action of this class of compounds and presents supporting experimental data and protocols.
Introduction to this compound and GPR119
This compound is a potent and selective agonist for GPR119, a Gs-coupled receptor predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[1][2] Activation of GPR119 stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade has a dual effect on glucose homeostasis: it enhances glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic β-cells and promotes the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), from the gut. GLP-1, in turn, further potentiates insulin secretion, contributing to the overall glucose-lowering effect of GPR119 agonists. Due to this mechanism, GPR119 has emerged as a promising therapeutic target for the treatment of type 2 diabetes and other metabolic disorders.
Comparative Analysis of GPR119 Agonists
The therapeutic potential of targeting GPR119 has led to the development of several synthetic agonists. Below is a comparison of this compound with other notable GPR119 agonists based on their in vitro potency.
| Compound | Chemical Class | EC50 (nM) for human GPR119 |
| This compound | Not Specified | Potent and selective agonist |
| AR231453 | Pyrimidine | 4.7 - 9 |
| APD597 (JNJ-38431055) | Pyrimidine | 46 |
| APD668 | Pyrimidine | 2.7 |
| GSK1292263 | Pyridine | ~126 |
| MBX-2982 | Pyrimidine | Data not available |
Data for competitor compounds is derived from publicly available literature. The specific EC50 for this compound is not publicly disclosed but is described as potent.
Validating GPR119 Agonist Action with Knockout Mouse Models
The definitive method to confirm that the pharmacological effects of a compound like this compound are mediated through its intended target is to use a knockout (KO) mouse model. In this case, a GPR119 KO mouse, which lacks a functional GPR119 receptor, is an invaluable tool. By comparing the physiological responses to the drug in wild-type (WT) mice versus GPR119 KO mice, researchers can unequivocally attribute the drug's action to GPR119 activation.
Studies utilizing GPR119 KO mice have demonstrated that the effects of GPR119 agonists on GLP-1 secretion and glucose metabolism are indeed target-specific. For instance, nutrient-stimulated GLP-1 release is attenuated in GPR119 KO mice.[3] Furthermore, the stimulatory effects of synthetic GPR119 agonists on glucagon (B607659) secretion during hypoglycemia are absent in GPR119 KO mice, confirming the on-target action.[2] Similarly, the ability of GPR119 agonists to slow gastrointestinal transit is lost in GPR119 deficient mice.[4]
Based on these established principles, the expected outcomes of this compound administration in WT and GPR119 KO mice are summarized below.
| Parameter | Wild-Type (WT) Mouse + this compound | GPR119 Knockout (KO) Mouse + this compound | Rationale for Validation |
| Plasma GLP-1 Levels | Significant Increase | No significant change | Demonstrates that this compound-induced GLP-1 secretion is dependent on the presence of GPR119. |
| Glucose Tolerance (in OGTT) | Improved (lower blood glucose excursion) | No improvement | Confirms that the glucose-lowering effect of this compound is mediated through GPR119. |
| Plasma Insulin Levels (in response to glucose) | Increased | No significant change | Validates that the potentiation of insulin secretion by this compound requires GPR119. |
| Intracellular cAMP in Pancreatic Islets/Enteroendocrine Cells | Increased | No increase | Directly confirms target engagement and activation of the GPR119 signaling pathway at the cellular level. |
Experimental Protocols
Detailed methodologies for key experiments to validate the action of this compound are provided below.
GPR119 Knockout Mouse Generation
Conditional GPR119 knockout mice can be generated by crossing mice carrying a floxed Gpr119 allele (Gpr119fl) with mice expressing Cre recombinase under the control of a specific promoter (e.g., a global Cre or a cell-type-specific Cre like proglucagon-Cre for L-cells).[5] Genotyping is performed using PCR with specific primers for the floxed and wild-type alleles.
In Vitro cAMP Accumulation Assay
This assay measures the ability of a test compound to stimulate cAMP production in cells expressing the GPR119 receptor.
-
Cell Line: HEK293 cells stably expressing human GPR119.
-
Procedure:
-
Seed HEK293-hGPR119 cells into a 384-well plate and incubate overnight.
-
Prepare serial dilutions of this compound and a reference agonist.
-
Remove the culture medium and stimulate the cells with the compound dilutions.
-
Lyse the cells and add HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents (cAMP-d2 and anti-cAMP cryptate).
-
Incubate for 1 hour at room temperature.
-
Read the plate on an HTRF-compatible reader.
-
-
Data Analysis: Calculate the 665/620 nm ratio and plot it against the compound concentration to determine the EC50 value.
In Vivo GLP-1 Secretion Assay
This assay measures the effect of this compound on plasma GLP-1 levels in mice.
-
Animals: Wild-type and GPR119 KO mice.
-
Procedure:
-
Fast mice for 6 hours.
-
Administer this compound or vehicle via oral gavage.
-
After a specified time (e.g., 30 minutes), collect blood samples from the tail vein into EDTA-coated tubes containing a DPP-4 inhibitor.
-
Centrifuge the blood to separate the plasma.
-
Measure active GLP-1 levels in the plasma using a commercially available ELISA or Meso Scale Discovery (MSD) assay kit.[6][7]
-
-
Data Analysis: Compare the plasma GLP-1 concentrations between vehicle- and this compound-treated groups in both WT and KO mice.
Oral Glucose Tolerance Test (OGTT)
The OGTT assesses the effect of this compound on glucose disposal in response to an oral glucose challenge.
-
Animals: Wild-type and GPR119 KO mice.
-
Procedure:
-
Fast mice overnight (approximately 16 hours) with free access to water.[8]
-
Administer this compound or vehicle via oral gavage.
-
After 30 minutes, administer a bolus of glucose (e.g., 2 g/kg body weight) via oral gavage.[9]
-
Measure blood glucose levels from tail vein blood at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration using a glucometer.[10]
-
-
Data Analysis: Plot blood glucose levels over time and calculate the area under the curve (AUC) to quantify glucose tolerance. Compare the results between the different treatment groups and genotypes.
Visualizations
Signaling Pathway of GPR119 Agonists
Caption: GPR119 signaling pathway initiated by this compound.
Experimental Workflow for In Vivo Validation
Caption: Workflow for validating this compound using GPR119 KO mice.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. GPR119 Agonism Increases Glucagon Secretion During Insulin-Induced Hypoglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GPR119 is required for physiological regulation of glucagon-like peptide-1 secretion but not for metabolic homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bidirectional GPR119 Agonism Requires Peptide YY and Glucose for Activity in Mouse and Human Colon Mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipid derivatives activate GPR119 and trigger GLP-1 secretion in primary murine L-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mesoscale.com [mesoscale.com]
- 8. mmpc.org [mmpc.org]
- 9. taconic.com [taconic.com]
- 10. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
Navigating RNAi: A Comparative Guide to Scrambled Controls for BMS-986034 siRNA Experiments
For Researchers, Scientists, and Drug Development Professionals: A guide to selecting and utilizing appropriate scrambled siRNA controls in studies involving the GPR119 agonist, BMS-986034.
This guide provides a comprehensive comparison of scrambled control strategies for siRNA experiments targeting the G-protein coupled receptor 119 (GPR119), the molecular target of this compound. The selection of a proper negative control is paramount to distinguish sequence-specific gene silencing from non-specific cellular responses, ensuring the validity and reproducibility of experimental findings.
Comparison of Scrambled Control siRNA Strategies
When performing siRNA-mediated knockdown of GPR119 to study the effects of this compound, two primary strategies for scrambled controls are commonly employed: a custom-designed scrambled siRNA with the same nucleotide composition as the active siRNA, and a commercially available non-targeting siRNA.
| Feature | Custom Scrambled siRNA | Commercial Non-Targeting siRNA |
| Sequence Design | Same nucleotide composition as the GPR119 siRNA, but in a randomized order. Requires bioinformatics check (e.g., BLAST) to ensure no significant homology to any known gene in the target organism.[1][2] | A pre-designed sequence with minimal homology to any known gene across multiple species (e.g., human, mouse, rat).[3] |
| Specificity Control | Provides a direct control for the specific nucleotide composition of the experimental siRNA, helping to rule out off-target effects caused by the particular combination of nucleotides. | Controls for the general effects of introducing a short, double-stranded RNA into cells. May not account for subtle off-target effects of the specific GPR119 siRNA sequence. |
| Cost | Can be more expensive due to custom synthesis. | Generally more cost-effective as they are produced in bulk. |
| Convenience | Requires design and validation steps. | Ready to use, with performance often validated by the manufacturer. |
| Potential for Off-Target Effects | If not properly designed and screened, the scrambled sequence could inadvertently target another gene.[4] | Designed and often experimentally verified to have minimal off-target effects.[3] |
Experimental Data Summary
The following table presents hypothetical data from an experiment designed to assess the specificity of a GPR119-targeting siRNA versus a scrambled control in HEK293 cells that endogenously express GPR119.
| Treatment Group | GPR119 mRNA Expression (relative to untreated) | Apoptosis Rate (%) | Off-Target Gene X Expression (relative to untreated) |
| Untreated | 1.00 | 5.2 ± 0.8 | 1.00 |
| Mock Transfection (Transfection reagent only) | 0.98 ± 0.05 | 5.5 ± 1.1 | 1.02 ± 0.07 |
| Scrambled Control siRNA (50 nM) | 0.95 ± 0.08 | 6.1 ± 0.9 | 0.97 ± 0.06 |
| GPR119 siRNA (50 nM) | 0.22 ± 0.03 | 5.8 ± 1.0 | 0.99 ± 0.05 |
| Positive Control (e.g., Cyclophilin B siRNA) | N/A | N/A | N/A |
Data are represented as mean ± standard deviation.
This hypothetical data illustrates that the GPR119 siRNA significantly reduces GPR119 mRNA levels without impacting the apoptosis rate or the expression of a representative off-target gene, when compared to the scrambled control.
Experimental Protocols
GPR119 siRNA and Scrambled Control Transfection
This protocol outlines a standard procedure for siRNA transfection in a 24-well plate format.
Materials:
-
HEK293 cells expressing GPR119
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine RNAiMAX transfection reagent
-
GPR119 siRNA (pre-designed or custom)
-
Scrambled control siRNA
-
Nuclease-free water, tubes, and pipette tips
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293 cells in a 24-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Preparation:
-
Thaw siRNA solutions on ice.
-
Dilute the GPR119 siRNA and scrambled control siRNA separately in Opti-MEM I to a final concentration of 50 nM. For a 24-well plate, prepare 50 µL of diluted siRNA per well.
-
-
Transfection Complex Formation:
-
In a separate tube, dilute 1.5 µL of Lipofectamine RNAiMAX in 50 µL of Opti-MEM I per well.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (1:1 ratio).
-
Incubate at room temperature for 10-15 minutes to allow for the formation of siRNA-lipid complexes.
-
-
Transfection:
-
Add 100 µL of the siRNA-lipid complex mixture to each well.
-
Gently swirl the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours before proceeding with downstream analysis.
Quantitative Real-Time PCR (qRT-PCR) for GPR119 mRNA Quantification
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)
-
qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix)
-
Primers for GPR119 and a housekeeping gene (e.g., GAPDH)
-
qRT-PCR instrument
Procedure:
-
RNA Extraction: At 48 hours post-transfection, lyse the cells and extract total RNA according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qRT-PCR:
-
Set up the qPCR reaction with the cDNA template, primers for GPR119 and the housekeeping gene, and the qPCR master mix.
-
Run the reaction on a qRT-PCR instrument using a standard cycling protocol.
-
-
Data Analysis: Analyze the results using the ΔΔCt method to determine the relative expression of GPR119 mRNA, normalized to the housekeeping gene and the untreated control.
Visualizing Key Processes
To aid in the understanding of the experimental context, the following diagrams illustrate the GPR119 signaling pathway and the experimental workflow.
Caption: GPR119 signaling pathway activated by this compound.
Caption: Experimental workflow for GPR119 siRNA knockdown.
References
- 1. siRNA Design Guidelines | Technical Bulletin #506 | Thermo Fisher Scientific - KR [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. horizondiscovery.com [horizondiscovery.com]
- 4. Specificity of short interfering RNA determined through gene expression signatures - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Signaling Profile of BMS-986034: A GPR119 Agonist Under Scrutiny
For researchers, scientists, and drug development professionals, understanding the nuanced signaling pathways of novel therapeutic compounds is paramount. This guide provides a comparative analysis of BMS-986034, a potent G protein-coupled receptor 119 (GPR119) agonist, and other key GPR119 modulators. The central question of whether this compound exhibits biased agonism—preferentially activating one signaling pathway over another—is explored in the context of available data.
GPR119, a class A G protein-coupled receptor (GPCR), is predominantly expressed in pancreatic β-cells and intestinal L-cells. Its activation is a promising therapeutic strategy for type 2 diabetes and related metabolic disorders. The canonical signaling pathway for GPR119 involves coupling to the Gαs subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1] This elevation in cAMP enhances glucose-stimulated insulin (B600854) secretion (GSIS) and the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1).[1]
However, like many GPCRs, GPR119 may also signal through β-arrestin pathways, which are typically involved in receptor desensitization, internalization, and G protein-independent signaling cascades. An agonist that differentially activates the Gαs/cAMP pathway versus the β-arrestin pathway is termed a "biased agonist." Such biased signaling can have significant implications for a drug's therapeutic efficacy and side-effect profile.
Currently, public domain data on the β-arrestin recruitment activity of this compound is not available. Therefore, a definitive classification of this compound as a balanced or biased agonist cannot be made at this time. This guide presents the known information on this compound and compares it with other GPR119 agonists for which signaling data are more complete.
Comparative Analysis of GPR119 Agonist Activity
To provide a clear comparison, the following table summarizes the available in vitro potency data for this compound and other notable GPR119 agonists. The data primarily focuses on the Gαs/cAMP signaling pathway.
| Compound | Chemical Class | Target | Assay Type | Cell Line | Potency (EC50/IC50) |
| This compound | Bicyclic heteroaromatic | GPR119 | cAMP accumulation (HTRF) | HEK293 | 3 nM[2] |
| AR231453 | Pyrimidine | GPR119 | cAMP accumulation | HEK293 | ~10 nM |
| APD597 | Pyrimidine | GPR119 | cAMP accumulation | Not specified | Not specified |
| PSN632408 | Pyrimidine | GPR119 | cAMP accumulation | MIN6c4 cells | ~7.9 µM[3] |
| Oleoylethanolamide (OEA) | Endocannabinoid-like amide | GPR119 | cAMP accumulation | MIN6c4 cells | Potent agonist[3] |
GPR119 Signaling Pathways
The activation of GPR119 by an agonist can initiate two primary signaling cascades, as depicted in the diagram below. The balance between these pathways determines the agonist's functional selectivity.
References
- 1. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Landscape of GPR119 Agonists: A Comparative Analysis
Despite significant interest in the therapeutic potential of G protein-coupled receptor 119 (GPR119) agonists for metabolic diseases, publicly available pharmacokinetic and pharmacodynamic data for the specific compound BMS-986034 remains elusive. Extensive searches of scientific literature, patent databases, and conference proceedings have not yielded the specific experimental data required for a detailed comparative analysis of this particular agent.
While a direct comparison involving this compound is not currently feasible due to the lack of accessible data, this guide will provide a comparative overview of other well-characterized GPR119 agonists, offering researchers, scientists, and drug development professionals a valuable reference for this class of compounds. The information presented is based on available preclinical and clinical data for representative GPR119 agonists, namely AR-231453 and APD597.
GPR119 Agonists: A Glimpse into the Mechanism of Action
GPR119 is a G protein-coupled receptor predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. Its activation is known to stimulate the release of insulin (B600854) in a glucose-dependent manner and also to promote the secretion of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1). This dual mechanism of action has positioned GPR119 as an attractive target for the treatment of type 2 diabetes and other metabolic disorders.
The signaling pathway of GPR119 agonists is initiated by the binding of the agonist to the receptor, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. This rise in cAMP is a key second messenger that triggers the downstream effects of insulin and GLP-1 secretion.
Figure 1: GPR119 Agonist Signaling Pathway.
Comparative Pharmacokinetics of GPR119 Agonists
The pharmacokinetic profiles of GPR119 agonists can vary significantly, impacting their therapeutic potential. Below is a comparison of key pharmacokinetic parameters for two representative compounds, AR-231453 (preclinical data in rats) and APD597 (clinical data in humans).
| Parameter | AR-231453 (Rats) | APD597 (Humans) |
| Dose | 10 mg/kg (oral) | 2.5 - 800 mg (oral) |
| Tmax (Time to Maximum Concentration) | ~1 hour | Not specified |
| Cmax (Maximum Concentration) | 0.25 µM | Dose-proportional |
| t1/2 (Half-life) | ~1.1 hours | ~13 hours |
| Bioavailability | Not specified | Orally available |
| Food Effect | Not specified | Not significant |
Experimental Protocols
To ensure the reproducibility and validity of pharmacokinetic and pharmacodynamic studies, detailed experimental protocols are crucial. While specific protocols for this compound are unavailable, a general workflow for evaluating GPR119 agonists can be outlined.
Figure 2: General Experimental Workflow for PK/PD Modeling.
Key Experimental Methodologies:
-
In Vitro Potency and Efficacy:
-
cAMP Accumulation Assays: Performed in cell lines expressing the GPR119 receptor (e.g., HEK293 or CHO cells) to determine the EC50 of the compound.
-
Insulin/GLP-1 Secretion Assays: Conducted using pancreatic beta-cell lines (e.g., MIN6) or enteroendocrine cell lines (e.g., NCI-H716) to measure the compound's ability to stimulate hormone release in response to glucose.
-
-
In Vivo Pharmacokinetic Studies:
-
Animal Models: Typically conducted in rodents (mice, rats) and non-rodents (dogs, monkeys).
-
Dosing: Administration of the compound via various routes (e.g., oral, intravenous) at different dose levels.
-
Sample Collection: Serial blood samples are collected at predetermined time points.
-
Bioanalysis: Plasma concentrations of the drug are quantified using methods like LC-MS/MS.
-
Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) are calculated using appropriate software.
-
-
In Vivo Pharmacodynamic Studies:
-
Disease Models: Utilizes animal models of type 2 diabetes (e.g., db/db mice, Zucker diabetic fatty rats).
-
Oral Glucose Tolerance Test (OGTT): Following drug administration, animals are challenged with an oral glucose load. Blood glucose and insulin levels are monitored over time to assess the drug's effect on glucose homeostasis.
-
Conclusion
While a comprehensive analysis of this compound is hampered by the current lack of public data, the comparative information on other GPR119 agonists provides a solid foundation for understanding the pharmacokinetic and pharmacodynamic properties of this drug class. The significant differences in half-life and other parameters between compounds like AR-231453 and APD597 highlight the importance of detailed characterization for each new chemical entity. As more data on novel GPR119 agonists, including this compound, becomes available, a more complete picture will emerge, aiding in the development of effective therapies for metabolic diseases. Researchers are encouraged to consult forthcoming publications and clinical trial registries for the latest information.
Navigating Fibrosis: Correlating In Vitro Potency with In Vivo Efficacy of LPA1 Antagonists
A Comparative Analysis of BMS-986020 and its successor, BMS-986278, for the Treatment of Idiopathic Pulmonary Fibrosis
In the landscape of drug discovery for idiopathic pulmonary fibrosis (IPF), a progressive and fatal lung disease, the lysophosphatidic acid receptor 1 (LPA1) has emerged as a key therapeutic target. Bristol Myers Squibb has been at the forefront of developing LPA1 antagonists, with two notable compounds: BMS-986020 and its next-generation successor, BMS-986278. While the initial query focused on "BMS-986034," publicly available scientific literature does not substantiate its role as an LPA1 antagonist for pulmonary fibrosis. Instead, extensive research points to BMS-986020 and BMS-986278 as the pivotal molecules in this therapeutic class. This guide provides a detailed comparison of their in vitro potency and in vivo efficacy, offering researchers, scientists, and drug development professionals a clear perspective on their profiles.
Unraveling In Vitro Potency: A Head-to-Head Comparison
The in vitro potency of a drug candidate is a critical early indicator of its potential therapeutic efficacy. For LPA1 antagonists, key metrics include binding affinity (Kb), the concentration required to inhibit 50% of a biological function (IC50), and functional assay readouts like pEC50 or pKb.
| Compound | Target | Assay Type | Potency Metric | Value | Reference Cell Types |
| BMS-986020 | LPA1 | Calcium Mobilization | pKb | ~8 | Recombinant cells |
| LPA1 | Dynamic Mass Redistribution (DMR) | pEC50 | 7.06 | Recombinant cells | |
| BSEP Transporter | Inhibition Assay | IC50 | 4.8 µM | Not specified | |
| MRP4 Transporter | Inhibition Assay | IC50 | 6.2 µM | Not specified | |
| MDR3 Transporter | Inhibition Assay | IC50 | 7.5 µM | Not specified | |
| BMS-986278 | Human LPA1 | Binding Affinity | Kb | 6.9 nM | Not specified |
| BSEP Transporter | Inhibition Assay | IC50 | >100 µM | Not specified | |
| MDR3 Transporter | Inhibition Assay | IC50 | >100 µM | Not specified | |
| LPA1-mediated signaling | Functional Assays | - | Potent and complete antagonist | Primary human lung fibroblasts |
BMS-986020 demonstrated potent antagonism of the LPA1 receptor in functional assays. However, it also showed off-target activity by inhibiting key bile acid and phospholipid transporters (BSEP, MRP4, and MDR3), which was later linked to the hepatobiliary toxicity observed in clinical trials.[1]
In contrast, its successor, BMS-986278, was engineered to maintain high on-target potency for LPA1 (with a human LPA1 Kb of 6.9 nM) while significantly reducing off-target effects on bile acid transporters (IC50 >100 µM).[2][3] This improved selectivity profile represents a significant step forward in developing a safer therapeutic agent. BMS-986278 also demonstrated potent and complete antagonism of LPA1-mediated signaling pathways in primary human lung fibroblasts, a highly relevant cell type for studying pulmonary fibrosis.[4][5]
From the Bench to the Clinic: In Vivo Efficacy
The ultimate test of a drug candidate lies in its in vivo efficacy, which is assessed in animal models of the disease and eventually in human clinical trials.
| Compound | Animal Model | Key Findings | Human Studies (Phase) | Key Findings |
| BMS-986020 | Various fibrosis models | Demonstrated anti-fibrotic efficacy.[6] | Phase 2 (IPF) | Slowed the decline of forced vital capacity (FVC).[7][8] Development halted due to hepatobiliary toxicity.[9] |
| BMS-986278 | Rodent bleomycin (B88199) model | Showed antifibrotic activity, decreasing lung picrosirius red staining.[4][5] | Phase 2 (Progressive Pulmonary Fibrosis) | A 60 mg twice-daily dose reduced the rate of decline in percent predicted forced vital capacity (ppFVC) by 69% compared to placebo.[10] |
| Mouse model | Inhibited LPA-stimulated histamine (B1213489) release.[4] | Phase 2 (Idiopathic Pulmonary Fibrosis) | A 60 mg twice-daily dose reduced the rate of decline in ppFVC by 62% compared to placebo. |
BMS-986020 showed promising in vivo efficacy, demonstrating anti-fibrotic effects in animal models and, more importantly, slowing lung function decline in a Phase 2 trial for IPF.[6][7][8] However, the translation from preclinical to clinical success was hampered by the unforeseen off-target toxicity.
BMS-986278 has shown a more favorable trajectory. In preclinical in vivo studies, it demonstrated clear anti-fibrotic effects in the widely used rodent bleomycin model of pulmonary fibrosis and effectively inhibited an LPA-driven physiological response in mice.[4][5] These encouraging preclinical results were followed by positive outcomes in Phase 2 clinical trials for both progressive pulmonary fibrosis and idiopathic pulmonary fibrosis, where it significantly reduced the rate of lung function decline.[10] The improved safety profile, particularly the lack of hepatobiliary toxicity signals, is a key differentiator from its predecessor.
Visualizing the Pathway and Process
To better understand the mechanism of action and the drug development workflow, the following diagrams are provided.
Experimental Protocols
In Vitro LPA1 Receptor Binding Assay (Representative Protocol)
-
Membrane Preparation: Membranes from cells recombinantly expressing the human LPA1 receptor are prepared by homogenization and centrifugation.
-
Radioligand Binding: Membranes are incubated with a radiolabeled LPA1 ligand (e.g., [³H]-LPA) and varying concentrations of the test compound (BMS-986278).
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filter is measured by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled LPA1 ligand. Specific binding is calculated by subtracting non-specific from total binding. The inhibition constant (Ki) or binding affinity (Kb) is determined by non-linear regression analysis of the competition binding data.
In Vivo Bleomycin-Induced Pulmonary Fibrosis Model (Representative Protocol)
-
Animal Model: C57BL/6 mice are commonly used.
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin sulfate (B86663) is administered to induce lung injury and subsequent fibrosis. A control group receives saline.
-
Drug Administration: The test compound (e.g., BMS-986278) is administered orally, typically starting on the day of or a few days after bleomycin instillation and continuing for a specified period (e.g., 14-21 days). A vehicle control group is also included.
-
Efficacy Assessment: At the end of the study, mice are euthanized, and the lungs are harvested.
-
Histopathological Analysis: Lung tissue is fixed, sectioned, and stained with picrosirius red to visualize collagen deposition. The extent of fibrosis is quantified by image analysis.
-
Biochemical Analysis: Bronchoalveolar lavage (BAL) fluid can be collected to measure inflammatory cells and cytokines. Lung tissue can be homogenized to measure collagen content (e.g., via a hydroxyproline (B1673980) assay).
Conclusion
The journey from BMS-986020 to BMS-986278 illustrates a successful application of the principles of correlating in vitro data with in vivo outcomes. While BMS-986020 showed promising efficacy, its in vitro off-target profile foreshadowed the clinical safety issues that ultimately halted its development. BMS-986278 was rationally designed to retain the high in vitro potency against LPA1 while eliminating the undesirable off-target effects. This improved in vitro profile has translated into a promising in vivo efficacy and safety profile in both preclinical models and human clinical trials. This comparative analysis underscores the importance of a comprehensive understanding of a compound's in vitro characteristics to predict its in vivo success and ultimately deliver a safe and effective therapy to patients with idiopathic pulmonary fibrosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of LPA receptor antagonist clinical candidate BMS-986278 for the treatment of idiopathic pulmonary fibrosis: Preclinical pharmacological in vitro and in vivo evaluation [morressier.com]
- 3. Discovery of an Oxycyclohexyl Acid Lysophosphatidic Acid Receptor 1 (LPA1) Antagonist BMS-986278 for the Treatment of Pulmonary Fibrotic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LPA1 antagonist BMS-986278 for idiopathic pulmonary fibrosis: Preclinical pharmacological in vitro and in vivo evaluation | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. BMS-986020 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. researchgate.net [researchgate.net]
- 8. LPA1 antagonist BMS-986020 changes collagen dynamics and exerts antifibrotic effects in vitro and in patients with idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LPA1 antagonist BMS-986020 changes collagen dynamics and exerts antifibrotic effects in vitro and in patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bristol Myers Squibb - Bristol Myers Squibb’s Investigational LPA1 Antagonist Reduces Rate of Lung Function Decline in Progressive Pulmonary Fibrosis Cohort of Phase 2 Study [news.bms.com]
Benchmarking BMS-986034: A Comparative Analysis of a Novel GPR119 Agonist for Metabolic Diseases
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the GPR119 agonist BMS-986034 against other therapeutic agents for the treatment of metabolic diseases, including type 2 diabetes, obesity, and non-alcoholic steatohepatitis (NASH). This analysis is based on available preclinical and clinical data to objectively evaluate its potential therapeutic standing.
This compound is an orally active agonist of the G protein-coupled receptor 119 (GPR119), a promising target for the treatment of metabolic disorders. Activation of GPR119, which is primarily expressed in pancreatic β-cells and intestinal L-cells, has been shown to stimulate glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1). This dual mechanism of action holds the potential for effective glycemic control with a low risk of hypoglycemia.
Mechanism of Action: The GPR119 Signaling Pathway
Upon binding of an agonist like this compound, GPR119 activates the Gαs subunit of its associated G protein. This in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels in pancreatic β-cells leads to the potentiation of glucose-stimulated insulin secretion. In intestinal L-cells, elevated cAMP triggers the release of GLP-1, which further enhances insulin secretion from β-cells and also contributes to satiety and potential weight loss.
Comparative Analysis: this compound vs. Other Metabolic Disease Drugs
While specific clinical trial data for this compound remains limited in the public domain, we can benchmark its potential against other GPR119 agonists and established therapies for type 2 diabetes and obesity based on available information for the drug class.
Benchmarking Against Other GPR119 Agonists
Several other GPR119 agonists have progressed through clinical development. A key comparator is DS-8500a, for which Phase II clinical trial data in Japanese patients with type 2 diabetes has been published.
| Parameter | This compound (Projected) | DS-8500a[1] |
| Mechanism of Action | GPR119 Agonist | GPR119 Agonist |
| Target Indications | Type 2 Diabetes, Obesity, NASH | Type 2 Diabetes |
| Reported Efficacy (Change from Baseline) | Data not publicly available | HbA1c: -0.23% (25mg)-0.37% (50mg)-0.44% (75mg)Fasting Plasma Glucose: Significant reduction at 50mg and 75mg doses |
| Development Stage | Preclinical/Early Clinical | Phase II Completed |
Benchmarking Against Standard of Care in Type 2 Diabetes
The current treatment landscape for type 2 diabetes is dominated by several classes of drugs with distinct mechanisms of action.
| Drug Class | Representative Drug(s) | Mechanism of Action | Key Advantages | Key Disadvantages |
| Biguanides | Metformin | Decreases hepatic glucose production and intestinal glucose absorption; improves insulin sensitivity. | Well-established efficacy and safety profile; low cost; weight neutral or modest weight loss. | Gastrointestinal side effects; risk of lactic acidosis in patients with renal impairment. |
| GLP-1 Receptor Agonists | Semaglutide, Liraglutide | Mimic the action of endogenous GLP-1, enhancing glucose-dependent insulin secretion, suppressing glucagon (B607659) secretion, slowing gastric emptying, and promoting satiety. | Significant HbA1c reduction; substantial weight loss; cardiovascular benefits. | Injectable administration (though oral formulations are available); gastrointestinal side effects. |
| DPP-4 Inhibitors | Sitagliptin, Linagliptin | Inhibit the enzyme dipeptidyl peptidase-4 (DPP-4), which degrades incretin hormones, thereby increasing active GLP-1 and GIP levels. | Oral administration; well-tolerated; low risk of hypoglycemia. | Modest HbA1c reduction; generally weight neutral. |
| SGLT2 Inhibitors | Empagliflozin, Canagliflozin | Inhibit the sodium-glucose co-transporter 2 (SGLT2) in the kidneys, reducing glucose reabsorption and increasing urinary glucose excretion. | Oral administration; effective HbA1c reduction; promotes weight loss; cardiovascular and renal benefits. | Risk of genitourinary infections; potential for dehydration and diabetic ketoacidosis. |
Experimental Protocols
Detailed experimental protocols for this compound are not yet publicly available. However, based on studies of similar GPR119 agonists, key experiments for benchmarking would include:
Preclinical Evaluation Workflow
Oral Glucose Tolerance Test (OGTT) in Mice:
-
Animal Model: Male C57BL/6 mice are typically used.
-
Acclimatization: Animals are housed under standard conditions for at least one week prior to the experiment.
-
Fasting: Mice are fasted overnight (approximately 16 hours) with free access to water.
-
Drug Administration: The test compound (e.g., this compound) or vehicle is administered orally (p.o.) at a specified dose.
-
Glucose Challenge: After a set period (e.g., 30-60 minutes), a glucose solution (e.g., 2 g/kg) is administered orally.
-
Blood Sampling: Blood samples are collected from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) post-glucose challenge.
-
Analysis: Blood glucose levels are measured, and the area under the curve (AUC) for glucose is calculated to assess the drug's effect on glucose tolerance.
Conclusion and Future Directions
This compound, as a GPR119 agonist, represents a promising therapeutic approach for metabolic diseases by targeting both insulin secretion and incretin release. While direct comparative data is still emerging, the preclinical and clinical findings for other GPR119 agonists suggest a potential for modest but significant improvements in glycemic control.
To establish a definitive position for this compound in the therapeutic landscape, further head-to-head clinical trials are necessary. These studies should not only compare it with other GPR119 agonists but also with the current standards of care, such as GLP-1 receptor agonists and SGLT2 inhibitors. Key areas of investigation will be its long-term efficacy in reducing HbA1c, its impact on body weight and liver fat, and its safety profile. The oral availability of this compound could offer a significant advantage in terms of patient convenience. The progression of this compound through clinical development will be closely watched by the research and drug development community.
References
A Preclinical Meta-Analysis of GPR119 Agonists: A Comparative Guide for Drug Development Professionals
A comprehensive review of preclinical data on GPR119 agonists reveals a class of compounds with a dual mechanism of action for the potential treatment of type 2 diabetes and obesity. This guide provides a comparative analysis of their in vitro potency, pharmacokinetic profiles, and in vivo efficacy, supported by detailed experimental protocols and signaling pathway diagrams to aid researchers in the field.
G protein-coupled receptor 119 (GPR119) has emerged as a promising therapeutic target for metabolic diseases.[1][2] Predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, its activation offers a two-pronged approach to glycemic control.[3][4] Stimulation of GPR119 in pancreatic β-cells directly enhances glucose-stimulated insulin (B600854) secretion (GSIS).[5] In the gastrointestinal tract, GPR119 agonism stimulates the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which in turn amplify the insulin response to glucose.[5][6] This guide synthesizes preclinical data from various studies to provide a comparative overview of several GPR119 agonists.
In Vitro Efficacy: A Comparison of Potency
The in vitro potency of GPR119 agonists is typically assessed by their ability to stimulate the production of cyclic AMP (cAMP), a key second messenger in the GPR119 signaling cascade. The half-maximal effective concentration (EC50) for cAMP accumulation in cell lines engineered to express the human GPR119 receptor is a standard measure of agonist activity. A lower EC50 value indicates higher potency.
| Compound | Chemical Class | EC50 (nM) for human GPR119 | Reference |
| GSK2041706 | Pyrazine | 4 | [7] |
| AR231453 | Pyrimidine | 4.7 - 9 | [5] |
| APD668 | Pyrimidine | 2.7 | [5] |
| DS-8500a | Oxadiazole | 51.5 | |
| APD597 (JNJ-38431055) | Pyrimidine | 46 | [5] |
| GSK1292263 | Pyridine | ~126 (pEC50 = 6.9) | [5] |
| PSN632408 | Pyrimidine | 7900 | [5] |
Pharmacokinetic Profiles: A Look at Bioavailability and Half-life
The preclinical pharmacokinetic properties of GPR119 agonists have been evaluated in rodent models. These studies provide critical insights into the absorption, distribution, metabolism, and excretion (ADME) of these compounds, which are crucial for predicting their behavior in humans. However, it is important to note that many GPR119 agonists have shown poor oral absorption and short half-lives.[3][8]
| Compound | Species | Dose | Cmax | Tmax | AUC (0-24h) | t1/2 | Reference |
| ps297 | Mouse | Single Oral | 23 ± 19 ng/mL | 0.5 - 1 h | 19.6 ± 21 hng/mL | - | [3] |
| ps318 | Mouse | Single Oral | 75 ± 22 ng/mL | 0.25 - 0.5 h | 35 ± 23 hng/mL | - | [3] |
| AR-231453 | Rat | 10 mg/kg Oral | 0.25 µM | 1 h | 263 h*ng/mL | 1.1 h | [8] |
In Vivo Efficacy: Impact on Glucose Homeostasis and Body Weight
The ultimate preclinical validation for GPR119 agonists lies in their ability to improve glycemic control and potentially reduce body weight in animal models of diabetes and obesity. The oral glucose tolerance test (OGTT) is a key experiment to assess a compound's ability to lower blood glucose excursions after a glucose challenge.
DS-8500a: In neonatal streptozotocin-treated (nSTZ) rats, a model of type 2 diabetes, repeated dosing of DS-8500a demonstrated statistically significant glucose-lowering effects in an OGTT. The efficacy of DS-8500a in these studies was reported to be greater than that of other clinically tested GPR119 agonists like GSK1292263 and MBX-2982. In Zucker fatty (ZF) rats, a single oral dose of DS-8500a showed dose-dependent glucose-lowering effects in an OGTT.
GSK2041706: In a diet-induced obese (DIO) mouse model, a 14-day treatment with GSK2041706 (30 mg/kg, twice daily) resulted in a 7.4% weight loss.[4] This effect was associated with a 17.1% reduction in cumulative food intake.[4] When combined with metformin, GSK2041706 showed a synergistic effect on weight loss.[4]
AR231453: Oral administration of AR231453 was shown to significantly reduce glucose excursions after an oral glucose load in wild-type mice.[6] This effect was dependent on the presence of the GLP-1 receptor, highlighting the importance of the incretin pathway for its mechanism of action.[6]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and methodologies discussed, the following diagrams illustrate the GPR119 signaling pathway and a typical experimental workflow for evaluating these agonists.
Experimental Protocols
In Vitro cAMP Accumulation Assay
This assay quantifies the ability of a GPR119 agonist to stimulate the production of intracellular cAMP in a cell line expressing the receptor.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human GPR119 receptor.[5]
-
Procedure:
-
Seed HEK293-hGPR119 cells in a 384-well plate and incubate overnight.
-
Prepare serial dilutions of the test compound.
-
Stimulate the cells with the compound for a specified time.
-
Lyse the cells and use a commercial cAMP assay kit (e.g., HTRF) to measure cAMP levels.
-
Data is analyzed to determine the EC50 value.[5]
-
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay measures the potentiation of insulin secretion by a GPR119 agonist in response to glucose.
-
Cell Line: Pancreatic beta-cell lines such as MIN6 or HIT-T15.[5]
-
Procedure:
-
Culture the cells to near confluence.
-
Pre-incubate the cells in a low-glucose buffer.
-
Stimulate the cells with low or high concentrations of glucose in the presence or absence of the test compound.
-
Collect the supernatant and measure insulin concentration using an ELISA kit.[5]
-
In Vitro GLP-1 Secretion Assay
This assay assesses the ability of a GPR119 agonist to stimulate the secretion of GLP-1 from an enteroendocrine cell line.
-
Cell Line: GLUTag cells, a murine L-cell line.
-
Procedure:
-
Culture GLUTag cells on Matrigel-coated plates.
-
Wash the cells and incubate with a buffer containing the test compound for a set period (e.g., 2 hours).
-
Collect the supernatant.
-
Measure the concentration of active GLP-1 using a specific ELISA kit.
-
In Vivo Oral Glucose Tolerance Test (OGTT)
This test evaluates the effect of a GPR119 agonist on glucose disposal in a living organism.
-
Animal Models: Male C57BL/6J mice or other relevant rodent models (e.g., diet-induced obese mice).
-
Procedure:
-
Fast the animals overnight (typically 16-18 hours) with free access to water.
-
Administer the test compound orally at a specific time before the glucose challenge.
-
Administer a bolus of glucose orally (e.g., 2 g/kg body weight).
-
Collect blood samples from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose administration.
-
Measure blood glucose levels at each time point.
-
Calculate the area under the curve (AUC) for the glucose excursion to quantify the effect of the compound.
-
Conclusion
The preclinical data for GPR119 agonists demonstrate a clear mechanism of action and promising efficacy in animal models of metabolic disease. However, the translation of these findings to successful clinical outcomes has been challenging, with some compounds showing only modest effects in humans.[1] This guide highlights the variability in potency and pharmacokinetic properties among different GPR119 agonists. Future research should focus on developing compounds with improved pharmacokinetic profiles and a better understanding of the species differences in GPR119 pharmacology to bridge the gap between preclinical promise and clinical success. Combination therapies, for instance with DPP-4 inhibitors or metformin, may also represent a viable strategy to enhance the therapeutic potential of this class of drugs.
References
- 1. GPR119 agonists for type 2 diabetes: past failures and future hopes for preclinical and early phase candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. In Vivo Efficacy of HD0471953: A Novel GPR119 Agonist for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and Safety of GPR119 Agonist DS-8500a in Japanese Patients with Type 2 Diabetes: a Randomized, Double-Blind, Placebo-Controlled, 12-Week Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and Safety of GPR119 Agonist DS-8500a in Japanese Patients with Type 2 Diabetes: a Randomized, Double-Blind, Placebo-Controlled, 12-Week Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Translating Preclinical Promise to Human Studies: A Comparative Guide to the GPR119 Agonist BMS-986034
For Researchers, Scientists, and Drug Development Professionals
The G protein-coupled receptor 119 (GPR119) has emerged as a promising target for the treatment of type 2 diabetes and related metabolic disorders. As a Gαs-protein-coupled receptor predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, its activation stimulates glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1).[1] This dual mechanism of action presents an attractive therapeutic strategy for improving glycemic control. BMS-986034 is an orally active GPR119 agonist developed by Bristol-Myers Squibb. This guide provides a comparative overview of the available preclinical data for the chemical series related to this compound and contrasts it with other GPR119 agonists that have progressed to clinical evaluation, highlighting the translational challenges and opportunities in this drug class.
Mechanism of Action: The GPR119 Signaling Pathway
GPR119 agonists bind to and activate the GPR119 receptor on pancreatic β-cells and intestinal L-cells. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). In β-cells, elevated cAMP enhances glucose-dependent insulin secretion. In intestinal L-cells, increased cAMP levels trigger the release of incretin hormones, including GLP-1 and glucose-dependent insulinotropic polypeptide (GIP). These incretins, in turn, act on the pancreas to further potentiate insulin secretion in a glucose-dependent manner.
References
Safety Operating Guide
Proper Disposal of BMS-986034: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the safe and compliant disposal of BMS-986034. In the absence of a specific Safety Data Sheet (SDS) from the manufacturer detailing disposal procedures, this guide is based on established principles for the disposal of hazardous chemical waste.
Core Principles of Chemical Waste Disposal
The handling and disposal of any chemical waste, including this compound, should adhere to fundamental safety and environmental regulations. Key principles include:
-
Waste Minimization: The primary goal is to minimize the generation of hazardous waste.
-
Segregation: Hazardous waste must be collected and stored separately from non-hazardous waste to prevent unintended reactions.[1]
-
Proper Labeling: All waste containers must be clearly and accurately labeled with their contents.[1]
-
Container Integrity: Waste containers must be in good condition, compatible with the chemical waste, and kept securely closed.[1]
-
Regulatory Compliance: All disposal procedures must comply with local, state, and federal regulations for hazardous waste.[1][2]
Quantitative Data Summary for Hazardous Waste Handling
The following table summarizes key quantitative parameters for the handling and disposal of hazardous chemical waste, providing a quick reference for laboratory personnel.
| Parameter | Guideline | Rationale |
| Container Fill Volume | Do not exceed 90% of the container's total capacity. | Prevents spills and allows for vapor expansion.[1] |
| Acutely Hazardous Waste Container Rinsing | Triple rinse with a solvent capable of removing the residue. Each rinse should use a solvent volume of approximately 10% of the container's volume. | Ensures the removal of acutely hazardous residues to render the container non-hazardous. |
| Satellite Accumulation Area (SAA) Volume Limit | Up to 55 gallons of non-acute hazardous waste or 1 quart of liquid acute hazardous waste. | Federal regulatory limits for temporary storage of hazardous waste in a laboratory setting. |
| Waste Holding Time in SAA | Once the volume limit is reached, the container must be moved to the central accumulation area within 3 days. | Ensures timely removal of hazardous waste from the immediate work area. |
Detailed Disposal Procedures
1. Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes unused neat compound, contaminated solvents, reaction mixtures, and any contaminated lab supplies (e.g., gloves, weighing paper, pipette tips).[1]
-
Segregate this compound waste from other incompatible waste streams to prevent accidental reactions.
2. Container Selection and Labeling:
-
Choose a waste container that is chemically compatible with this compound and any solvents used. The container must be in good condition, with a secure, tight-fitting lid.[1]
-
Clearly label the container with the words "Hazardous Waste" and a complete list of its contents, including the full chemical name "this compound" and its approximate concentration.[1]
3. Waste Accumulation and Storage:
-
Always handle the transfer of waste in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[1]
-
Keep the waste container securely capped at all times, except when adding waste.
-
Store the waste container in a designated and properly labeled satellite accumulation area that provides secondary containment to prevent the spread of spills.
4. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup for the hazardous waste.[1]
-
Do not attempt to dispose of this compound down the drain or in the regular trash.[1]
Experimental Protocol for Disposal
This protocol outlines the step-by-step process for the safe disposal of this compound waste in a laboratory setting.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety glasses, chemical-resistant gloves, lab coat.
-
Designated hazardous waste container (chemically compatible and leak-proof).
-
Hazardous waste labels.
-
Chemical fume hood.
-
Secondary containment bin.
Procedure:
-
Don PPE: Before handling any waste, put on all required personal protective equipment.
-
Prepare Waste Container: In a chemical fume hood, place a properly labeled hazardous waste container in a secondary containment bin.
-
Transfer Waste: Carefully transfer the this compound waste into the container. For solid waste, use a dedicated spatula or scoop. For liquid waste, pour carefully to avoid splashing.
-
Seal Container: Securely close the lid on the waste container.
-
Decontaminate: Wipe the exterior of the waste container with an appropriate solvent to remove any external contamination. Dispose of the wipe as hazardous waste.
-
Store Properly: Place the sealed container in the designated satellite accumulation area.
-
Arrange for Pickup: Once the container is approaching 90% full or has reached the designated accumulation time limit, contact your institution's EH&S office for disposal.
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling BMS-986034
For researchers, scientists, and drug development professionals, the safe handling of potent, biologically active compounds like BMS-986034 is of paramount importance. This guide provides essential safety and logistical information, including operational procedures and disposal plans, to minimize exposure risk and ensure experimental integrity. The following recommendations are based on general laboratory safety principles for potent small molecule inhibitors and should be used in conjunction with a thorough risk assessment and institutional safety protocols.
Immediate Safety and Personal Protective Equipment (PPE)
While a specific, detailed Safety Data Sheet (SDS) for this compound is not publicly available, the precautionary principle dictates that it should be handled as a potentially hazardous compound. The consistent and correct use of Personal Protective Equipment (PPE) is the primary defense against accidental exposure.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Component | Specification | Rationale |
| Hand Protection | Chemically resistant nitrile gloves, double-gloved. | Provides a robust barrier against skin contact and absorption. Double-gloving offers an additional layer of protection. |
| Eye Protection | Safety glasses with side shields or safety goggles. | Protects eyes from splashes and aerosols of the compound. |
| Body Protection | Disposable, low-permeability fabric lab coat or gown with long sleeves and tight-fitting cuffs. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher. | Recommended when handling the compound as a powder or when aerosols may be generated to prevent inhalation. |
Operational Plan: Handling and Storage
All manipulations of this compound, especially in its solid form, should be performed in a designated and controlled environment to minimize the risk of contamination and exposure.
Engineering Controls:
-
Primary Containment: All handling of this compound powder should be conducted within a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC). This is critical to prevent the generation and inhalation of aerosols.
-
Work Surface: The work surface within the containment unit should be covered with absorbent, plastic-backed paper to contain any potential spills.
Storage:
-
Solid Compound: Store this compound as a powder at room temperature in a tightly sealed container, as indicated by the supplier.
-
Solutions: For solutions, such as those in DMSO, it is recommended to store them at -20°C in small, single-use aliquots to prevent repeated freeze-thaw cycles.
Experimental Protocol: Preparation of a Stock Solution
This protocol outlines the steps for safely preparing a stock solution of this compound.
-
Preparation:
-
Ensure the chemical fume hood or BSC is clean and operational.
-
Gather all necessary materials: this compound solid, appropriate solvent (e.g., DMSO), vials, pipettes, and waste containers.
-
Don all required PPE as specified in Table 1.
-
-
Weighing the Compound:
-
Perform all weighing operations within the chemical fume hood or BSC.
-
Use a tared weigh boat or paper to accurately measure the desired amount of this compound powder.
-
Handle the powder carefully to minimize dust generation.
-
-
Reconstitution:
-
Carefully transfer the weighed powder to an appropriate vial.
-
Slowly add the desired volume of solvent to the vial, directing the stream to the side of the vial to avoid splashing.
-
Cap the vial securely and vortex or sonicate as needed to ensure complete dissolution. The solubility in DMSO is noted as 5 mg/mL with warming.
-
-
Labeling and Storage:
-
Clearly label the vial with the compound name, concentration, solvent, date of preparation, and your initials.
-
Store the stock solution at the appropriate temperature as recommended for solutions.
-
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste and disposed of according to institutional and local environmental health and safety (EHS) guidelines.
Table 2: Disposal Guidelines for this compound Waste
| Waste Type | Disposal Procedure |
| Solid Waste | Unused solid compound, contaminated weigh boats, pipette tips, and gloves should be collected in a dedicated, clearly labeled hazardous waste container. |
| Liquid Waste | All experimental solutions containing this compound should be collected in a sealed, properly labeled hazardous liquid waste container. Do not pour down the drain. |
| Contaminated PPE | Used lab coats, gowns, and other disposable PPE should be disposed of as hazardous solid waste. |
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound in a laboratory setting.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
